3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[3-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c1-11(15-2)9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZAWDLXZOCCSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397406 | |
| Record name | 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723281-57-0 | |
| Record name | 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a specialized organic compound that holds significant potential in the realms of organic synthesis and medicinal chemistry. As a derivative of phenylboronic acid, it combines the versatile reactivity of the boronic acid moiety with the unique properties of a Weinreb amide. This dual functionality makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents.
The boronic acid group is well-established for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] Furthermore, the ability of boronic acids to reversibly interact with diols makes them attractive for applications in chemical sensing and drug delivery.[2] The presence of the N,O-dimethylhydroxylaminocarbonyl group, commonly known as a Weinreb amide, provides a stable and selectively reactive handle for the introduction of various carbon nucleophiles to form ketones, a fundamental transformation in the synthesis of many biologically active compounds.[3][4]
This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on its synthesis and utility in contemporary research and drug development.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the 1-position and an N,O-dimethylhydroxylaminocarbonyl group (-C(=O)N(CH₃)OCH₃) at the 3-position.
Systematic Name: [3-[methoxy(methyl)carbamoyl]phenyl]boronic acid[5] CAS Number: 723281-57-0[5][6] Molecular Formula: C₉H₁₂BNO₄[5][6] Molecular Weight: 209.01 g/mol [5][6]
Physicochemical Data
While comprehensive experimental data for this compound is not extensively available in the public domain, the following table summarizes key computed and available physical properties.
| Property | Value | Reference(s) |
| Melting Point | 66-70°C | [7] |
| Boiling Point | 453.9°C at 760 mmHg (Predicted) | [5] |
| Density | 1.25 g/cm³ (Predicted) | [5] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 3 | [7] |
| Topological Polar Surface Area | 70 Ų | [7] |
| Canonical SMILES | B(C1=CC(=CC=C1)C(=O)N(C)OC)(O)O | [5] |
| InChI Key | IYZAWDLXZOCCSB-UHFFFAOYSA-N | [5] |
Synthesis
The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 3-carboxyphenylboronic acid. The first step involves the synthesis of the carboxylic acid precursor, followed by its conversion to the corresponding Weinreb amide.
Logical Synthesis Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. usbio.net [usbio.net]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide to 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, a specialized organic compound, holds significant potential in the realms of medicinal chemistry and drug development. Its structure, which combines a phenylboronic acid moiety with a Weinreb amide, suggests a dual functionality that makes it an intriguing candidate for further investigation. Phenylboronic acids are a well-established class of compounds with diverse biological activities, notably as enzyme inhibitors. The Weinreb amide functionality serves as a stable and versatile precursor for the synthesis of ketones and other complex organic molecules, making this compound a valuable building block in synthetic chemistry. This guide provides a comprehensive overview of the known properties, a putative synthetic pathway, and potential biological applications of this compound.
Core Properties
| Property | Value |
| CAS Number | 874219-59-5 |
| Molecular Formula | C₉H₁₂BNO₄ |
| Molecular Weight | 209.01 g/mol |
| IUPAC Name | [3-(methoxy(methyl)carbamoyl)phenyl]boronic acid |
| Melting Point | 66-70 °C |
| Boiling Point | 453.9 °C at 760 mmHg (Predicted) |
| Density | 1.25 g/cm³ (Predicted) |
| SMILES | CN(C(=O)c1cccc(c1)B(O)O)OC |
| InChIKey | IYZAWDLXZOCCSB-UHFFFAOYSA-N |
Experimental Protocols
Hypothetical Synthesis of this compound
A robust and widely utilized method for the synthesis of Weinreb amides from carboxylic acids involves the use of a coupling agent. The following is a detailed, hypothetical experimental protocol for the synthesis of this compound from 3-carboxyphenylboronic acid. This protocol is based on standard and well-established organic chemistry principles.
Reaction Scheme:
Caption: Hypothetical workflow for the synthesis of the target compound.
Materials:
-
3-Carboxyphenylboronic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-carboxyphenylboronic acid (1 equivalent) in anhydrous DMF, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been reported, the broader class of phenylboronic acids is known to exhibit significant biological activities, primarily through the inhibition of serine proteases.
Inhibition of Serine β-Lactamases
A critical mechanism of antibiotic resistance in bacteria is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics. Phenylboronic acids have been identified as potent inhibitors of these enzymes. The boronic acid moiety acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the active site of the β-lactamase, thereby inactivating the enzyme.
Caption: General mechanism of serine protease inhibition by a phenylboronic acid.
This inhibitory action suggests that this compound could be a valuable lead compound in the development of new antibiotic adjuvants to overcome β-lactamase-mediated resistance.
Applications in Drug Development and Research
The unique bifunctional nature of this compound makes it a versatile tool for researchers and drug development professionals.
-
As a Synthetic Intermediate: The Weinreb amide functionality allows for the straightforward synthesis of a wide array of ketones through reaction with Grignard or organolithium reagents. This provides a pathway to more complex molecules with potential therapeutic applications.
Caption: Synthetic transformation of the Weinreb amide to a ketone.
-
As a Potential Therapeutic Agent: Based on the known activities of phenylboronic acids, this compound could be explored as an inhibitor of various serine proteases involved in a range of diseases, including bacterial infections, thrombosis, and cancer. Further screening and biological evaluation are warranted to determine its specific targets and therapeutic potential.
Conclusion
This compound is a compound with significant untapped potential. Its well-defined chemical properties and the established reactivity of its constituent functional groups provide a solid foundation for its use in both synthetic and medicinal chemistry. While specific biological data remains to be elucidated, the known activities of related phenylboronic acids strongly suggest that this compound could be a valuable starting point for the design and development of novel therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate and inspire further research into this promising molecule.
Technical Guide: GSK1070916 (CAS 723281-57-0) - A Potent and Selective Aurora B/C Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1070916 is a highly potent and selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2][3][4][5] The Aurora kinase family, comprising Aurora A, B, and C, plays a crucial role in the regulation of mitosis.[2][6] Overexpression of these kinases is frequently observed in various human tumors, making them attractive targets for cancer therapy.[2][6] GSK1070916, an azaindole-based compound, demonstrates significant antitumor activity by disrupting mitotic progression, leading to polyploidy and subsequent apoptosis in cancer cells.[2][4] This document provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to GSK1070916.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 723281-57-0 | N/A |
| Synonyms | GSK-1070916, GSK-1070916A, Compound 17k | [5][7] |
| Molecular Formula | C30H33N7O | [8] |
| Molecular Weight | 507.63 g/mol | [1][8] |
| Compound Class | Synthetic Organic, Aza Compound, Indole | [2][7] |
Biochemical Activity and Selectivity
GSK1070916 exhibits remarkable selectivity for Aurora B and C over Aurora A.[1][3] This selectivity is attributed to its extremely slow dissociation from Aurora B, with a half-life exceeding 480 minutes.[3][4]
| Target | IC50 (nM) | Ki* (nM) | Selectivity vs. Aurora A | Reference |
| Aurora A-TPX2 | 1100 | 490 ± 60 | - | [3] |
| Aurora B-INCENP | 3.5 | 0.38 ± 0.29 | >250-fold | [3][4][5] |
| Aurora C-INCENP | 6.5 | 1.5 ± 0.4 | >100-fold | [1][3][4][5] |
*Ki denotes the final dissociation constant for time-dependent inhibition.
Mechanism of Action
GSK1070916 functions as a reversible and ATP-competitive inhibitor of Aurora B and C kinases.[3][9] Inhibition of Aurora B, a key component of the chromosomal passenger complex, disrupts several critical mitotic events, including chromosome segregation and cytokinesis.[6][9]
The primary mechanism of action involves the following steps:
-
Inhibition of Aurora B/C Kinase Activity : GSK1070916 binds to the ATP-binding pocket of Aurora B and C, preventing the phosphorylation of their downstream substrates.[2][3]
-
Inhibition of Histone H3 Phosphorylation : A key substrate of Aurora B is Histone H3 at serine 10 (pHH3-Ser10). Treatment with GSK1070916 leads to a dose-dependent decrease in pHH3-Ser10 levels.[2][4]
-
Disruption of Mitosis : Inhibition of Aurora B function leads to defects in chromosome alignment and segregation.[9]
-
Induction of Polyploidy and Apoptosis : Instead of arresting in mitosis, cells treated with GSK1070916 fail to complete cytokinesis, resulting in polyploid cells that ultimately undergo programmed cell death (apoptosis).[2][9]
Antiproliferative Activity
GSK1070916 demonstrates potent antiproliferative activity across a broad range of human tumor cell lines, with a median EC50 of 8 nM.[1] In contrast, its potency is significantly reduced in non-dividing normal human vein endothelial cells, which is consistent with its mitosis-specific mechanism of action.[2]
| Cell Line | Tumor Type | EC50 (nM) | Reference |
| A549 | Lung Cancer | 7 | [4][6] |
| Over 100 cell lines | Various | <10 | [2] |
In Vivo Antitumor Activity
In vivo studies using human tumor xenograft models have confirmed the antitumor efficacy of GSK1070916. Administration of the compound leads to dose-dependent inhibition of the Aurora B substrate pHH3-Ser10 in tumors and results in tumor regression in various cancer models, including breast, colon, lung, and leukemia.[2][4]
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective : To determine the IC50 values of GSK1070916 against Aurora kinases.
-
Methodology : The ability of GSK1070916 to inhibit the phosphorylation of a synthetic peptide substrate by Aurora A, Aurora B, and Aurora C is measured. The assays are typically performed in a fluorescence polarization format. Plates are incubated at room temperature for approximately 90-120 minutes to reach equilibrium before being read by a plate reader.[1][3]
Cellular Proliferation Assay
-
Objective : To determine the EC50 values of GSK1070916 in various cell lines.
-
Methodology : Tumor cells are treated with a range of concentrations of GSK1070916. Due to the induction of endomitosis, an extended treatment time is often required to accurately assess cell viability. Cell viability is then measured, background is subtracted, and the data is plotted as a percentage of the DMSO-treated control to calculate the EC50.[10]
Western Blot Analysis for Apoptosis Markers
-
Objective : To confirm the induction of apoptosis in cells treated with GSK1070916.
-
Methodology : Colo205 cells are treated with varying concentrations of GSK1070916 for 24 or 48 hours. Cell lysates are then prepared and analyzed by Western blotting using antibodies specific for apoptosis markers such as Caspase-3 and PARP. Cleavage of these proteins indicates the activation of the apoptotic cascade.[10]
Conclusion
GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with broad-spectrum antitumor activity. Its well-defined mechanism of action, involving the disruption of mitosis and subsequent induction of apoptosis, makes it a promising candidate for cancer therapy. The data presented in this guide highlights its potential for the treatment of a wide range of human cancers.[2] Further research and clinical trials are ongoing to fully evaluate its therapeutic potential.[4][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. massivebio.com [massivebio.com]
- 10. researchgate.net [researchgate.net]
Synthesis of 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug development. The primary synthesis pathway involves the conversion of 3-Carboxyphenylboronic acid into its corresponding N,O-dimethylhydroxylamine amide, commonly known as a Weinreb amide. This guide details the prevalent synthetic methodologies, including the use of common peptide coupling reagents, and provides representative experimental protocols. Quantitative data from analogous reactions are summarized to offer expected outcomes. Furthermore, this document includes key visualizations to illustrate the synthesis pathway and a general experimental workflow.
Introduction
This compound is a bifunctional molecule incorporating a phenylboronic acid moiety and a Weinreb amide. The boronic acid group is a versatile functional group for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The Weinreb amide provides a stable and selectively reactive handle for the synthesis of ketones and aldehydes upon reaction with organometallic reagents. This unique combination of functionalities makes it a significant intermediate in the synthesis of complex organic molecules, including pharmacologically active compounds.
The synthesis of this target molecule is primarily achieved through the formation of a Weinreb amide from 3-Carboxyphenylboronic acid. This transformation is a type of amide bond formation, a cornerstone of organic synthesis.
Synthesis Pathway
The most direct and widely employed pathway for the synthesis of this compound is the coupling of 3-Carboxyphenylboronic acid with N,O-dimethylhydroxylamine hydrochloride. This reaction is typically facilitated by a peptide coupling reagent that activates the carboxylic acid.
A variety of coupling reagents can be utilized for this transformation, with common choices including carbodiimides (like EDC) in the presence of an additive (like HOBt), or phosphonium- or uronium-based reagents (like HATU).[1][2][3]
An alternative, though less common, approach involves a palladium-catalyzed cross-coupling reaction between an organoboronic acid and N-methoxy-N-methylcarbamoyl chloride.[4] However, this guide will focus on the more conventional amide coupling approach.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride [organic-chemistry.org]
An In-depth Technical Guide to the Molecular Geometry and Stability of Phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry and stability of phenylboronic acid. The information presented herein is intended to support research and development activities by providing detailed structural data, stability profiles, and standardized experimental methodologies.
Molecular Geometry
Phenylboronic acid (PhB(OH)₂) is a planar molecule with idealized C₂ᵥ molecular symmetry. The central boron atom is sp²-hybridized, possessing an empty p-orbital which contributes to its Lewis acidic character.[1][2][3] In the solid state, phenylboronic acid crystallizes in the orthorhombic system.[4][5] The crystal structure is characterized by the formation of hydrogen-bonded dimers, where two molecules of phenylboronic acid are linked via intermolecular hydrogen bonds between their hydroxyl groups.[1][2][3][4] These dimeric units are further interconnected through hydrogen bonding to create an extended network.[1][2][4]
While the molecule is largely planar, there is a slight pyramidalization at the boron atom and minor torsion angles between the phenyl ring and the boronic acid group. Specifically, the boron atom deviates slightly from the plane formed by the two oxygen atoms and the ipso-carbon of the phenyl ring.[4]
Crystallographic Data
The crystal structure of phenylboronic acid has been determined by single-crystal X-ray diffraction. The following table summarizes key crystallographic and geometric parameters.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [4][5] |
| Space Group | Iba2 | [5] |
| Unit Cell Dimensions | a = 17.9049(7) Å, b = 15.3264(5) Å, c = 9.8113(2) Å | [4] |
| Z | 16 | [4] |
| Bond Lengths | ||
| B-C | 1.565(3) Å | [4] |
| B-O | 1.371(7) Å | [4] |
| C-C (phenyl, mean) | 1.394(11) Å | [4] |
| Bond Angles | ||
| O-B-O | 116.2(2)° - 116.3(2)° | [4] |
| C-B-O | 118.7(2)° - 125.0(2)° | [4] |
| Dihedral Angle | ||
| Phenyl ring vs. B(OH)₂ plane | 6.6° and 21.4° for the two independent molecules | [1][2] |
Stability of Phenylboronic Acid
The stability of phenylboronic acid is a critical consideration for its storage, handling, and application in synthesis and biological systems. Key factors influencing its stability include temperature, moisture, pH, and oxidative stress.
Thermal Stability
Phenylboronic acid undergoes thermal dehydration to form its trimeric anhydride, triphenylboroxine.[3] This is a reversible equilibrium, with the presence of water favoring the monomeric acid form. The dehydration process can be driven by heating.
Thermogravimetric analysis (TGA) of phenylboronic acid typically shows an initial weight loss corresponding to this dehydration, followed by decomposition at higher temperatures. The decomposition pathway can be complex, involving the cleavage of the carbon-boron bond and the degradation of the aromatic ring, ultimately forming boron oxides and carbonaceous residue.
Stability in Solution
pH Dependence: The stability of phenylboronic acid in aqueous solutions is highly pH-dependent. At neutral to acidic pH, the trigonal, neutral form of phenylboronic acid is predominant. As the pH increases above its pKa of approximately 8.8, it reversibly accepts a hydroxide ion to form the tetrahedral, anionic boronate species.[6] This equilibrium is crucial for its reactivity, particularly in forming complexes with diols. However, at high pH, phenylboronic acid is susceptible to protodeboronation, a decomposition pathway where the C-B bond is cleaved.[6]
Solvent Effects: Phenylboronic acid is soluble in many polar organic solvents such as ethers and ketones, moderately soluble in chloroform, and poorly soluble in nonpolar solvents like hexanes and hydrocarbons.[1][2][3][7] The choice of solvent can influence the equilibrium between the boronic acid and its boroxine anhydride.
Oxidative Stability: Phenylboronic acid and its esters are susceptible to oxidation, especially at physiological pH.[8][9][10][11] Reactive oxygen species can lead to the oxidative cleavage of the carbon-boron bond, yielding phenol and boric acid. This instability can be a limitation for its application in biological systems.[8][9][10] The introduction of electron-withdrawing groups on the phenyl ring can enhance its oxidative stability.[12]
Formation of Stable Derivatives
Phenylboronic acid readily reacts with diols to form five- or six-membered cyclic boronate esters.[1][13] This reaction is reversible and the stability of the resulting ester is influenced by the pH of the solution and the nature of the diol.[13][14] The formation of these stable esters is a key feature of phenylboronic acid's utility as a protecting group and in the construction of sensors for saccharides.
Experimental Protocols
The following sections provide detailed methodologies for the characterization of phenylboronic acid.
Single-Crystal X-ray Diffraction
This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline sample.
Methodology:
-
Crystal Growth: Single crystals of phenylboronic acid suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent, such as a mixture of water and ethanol.
-
Data Collection:
-
A suitable crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.
-
A modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector is used.[12]
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. Data is typically collected over a wide 2θ range to ensure high resolution.[15]
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.[12] Hydrogen atoms are typically located from a difference Fourier map and refined isotropically.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of phenylboronic acid in solution.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of phenylboronic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.[16]
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 s.[16]
-
-
Expected Spectrum: The spectrum will show signals for the aromatic protons, typically in the range of 7.3-8.0 ppm, and a broad singlet for the hydroxyl protons, which may exchange with residual water in the solvent.
¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 20-50 mg of phenylboronic acid in 0.6-0.7 mL of a deuterated solvent.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse.
-
Number of Scans: 1024 or higher, depending on concentration.
-
Relaxation Delay: 2-5 s.[16]
-
-
Expected Spectrum: The spectrum will show signals for the aromatic carbons. The carbon atom attached to the boron (ipso-carbon) may be broadened due to quadrupolar relaxation of the ¹¹B nucleus and can sometimes be difficult to observe.[16][17]
¹¹B NMR Spectroscopy:
-
Sample Preparation: Dissolve a sufficient amount of phenylboronic acid in the chosen deuterated solvent to obtain a concentration of approximately 10-50 mM.
-
Instrument Parameters:
-
Spectrometer: Typically operated at a frequency corresponding to the magnetic field strength (e.g., 128 MHz on a 400 MHz instrument).
-
Reference: BF₃·OEt₂ is commonly used as an external standard.
-
Pulse Sequence: Standard single-pulse.
-
-
Expected Spectrum: Phenylboronic acid will show a single, relatively broad resonance characteristic of a trigonal boronic acid. The chemical shift is sensitive to the solvent and the presence of coordinating species.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the vibrational modes of the functional groups present in phenylboronic acid.
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For solution-state analysis, a solution in a suitable transparent solvent (e.g., chloroform) can be used in an appropriate liquid cell.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the pure solvent) is recorded.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
A sufficient number of scans (e.g., 32 or 64) are co-added to obtain a good signal-to-noise ratio.
-
-
Expected Spectrum: Key vibrational bands include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.
-
Aromatic C-H stretching: Sharp bands just above 3000 cm⁻¹.
-
B-O stretching: A strong, characteristic band typically observed around 1350 cm⁻¹.[18]
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
-
Out-of-plane C-H bending: Bands in the 690-900 cm⁻¹ region, characteristic of the substitution pattern of the phenyl ring.
-
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of phenylboronic acid.
Methodology:
-
Sample Preparation: Accurately weigh 2-10 mg of phenylboronic acid into an appropriate crucible (e.g., alumina or aluminum).[19]
-
Instrument Parameters:
-
Data Analysis:
-
TGA: The TGA curve plots mass loss versus temperature. The onset of decomposition and the temperatures of maximum mass loss rate (from the derivative curve, DTG) are determined.
-
DSC: The DSC curve plots heat flow versus temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) are identified, and the corresponding enthalpy changes can be calculated.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Data of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for substituted phenylboronic acids, crucial compounds in organic synthesis, medicinal chemistry, and materials science. This document details experimental protocols for their characterization and presents spectroscopic data in a clear, comparative format. Visualizations of key processes are included to facilitate understanding.
Introduction
Substituted phenylboronic acids are a class of organic compounds characterized by a phenyl ring substituted with a boronic acid functional group (-B(OH)₂) and other moieties. Their unique ability to reversibly form covalent bonds with diols makes them invaluable as sensors, particularly for carbohydrates like glucose. Furthermore, they are key reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery and development. Accurate and thorough spectroscopic characterization is paramount for ensuring the purity, identity, and reactivity of these versatile compounds. This guide focuses on the key spectroscopic techniques used for their analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data of Substituted Phenylboronic Acids
The electronic nature and position of substituents on the phenyl ring significantly influence the spectroscopic properties of phenylboronic acids. The following tables summarize typical spectroscopic data for a range of substituted phenylboronic acids.
NMR Spectroscopy Data
NMR spectroscopy is the most powerful tool for the structural elucidation of substituted phenylboronic acids. ¹H, ¹³C, and ¹¹B NMR provide complementary information about the molecular framework.
Table 1: ¹H NMR Spectroscopic Data for Selected Substituted Phenylboronic Acids in DMSO-d₆
| Substituent | Position | Ar-H Chemical Shifts (δ, ppm) | B(OH)₂ Chemical Shift (δ, ppm) |
| H | - | 7.33-7.99 (m, 5H)[1] | ~8.0 (br s, 2H) |
| 4-Methoxy | p | 6.90 (d, 2H), 7.68 (d, 2H) | ~7.8 (br s, 2H) |
| 4-Carboxy | p | 7.83 (d, 2H), 6.67-5.91 (d, 2H) | ~8.3 (br s, 2H) |
| 2-Nitro | o | 7.60 (t), 7.70 (d), 7.80 (t), 8.05 (d)[2] | ~8.5 (br s, 2H)[2] |
| 3-Nitro | m | 7.68 (m), 8.15 (m), 8.35 (m), 8.60 (m) | ~8.5 (br s, 2H) |
| 4-Nitro | p | 7.75 (d, 2H), 8.15 (d, 2H) | ~8.6 (br s, 2H) |
| 3-Amino | m | 6.60 (m), 6.88 (m), 6.95 (m), 7.10 (m) | ~7.8 (br s, 2H) |
| 4-Fluoro | p | 7.15 (t, 2H), 7.85 (dd, 2H) | ~8.2 (br s, 2H) |
| 2-Fluoro | o | 7.10-7.30 (m, 2H), 7.40-7.55 (m, 2H) | ~8.1 (br s, 2H) |
Note: Chemical shifts are approximate and can vary with solvent and concentration. The boronic acid protons often appear as a broad singlet due to chemical exchange and quadrupolar effects from the boron nucleus.
Table 2: ¹³C NMR Spectroscopic Data for Selected Substituted Phenylboronic Acids in DMSO-d₆
| Substituent | Position | Ar-C Chemical Shifts (δ, ppm) | C-B Chemical Shift (δ, ppm) |
| H | - | 127.5, 128.3, 131.5, 134.5 | ~135 (broad) |
| 4-Methoxy | p | 113.5, 136.5, 162.0 | ~125 (broad) |
| 4-Carboxy | p | 128.5, 134.0, 135.0, 167.5 (C=O) | ~133 (broad) |
| 2-Nitro | o | 123.5, 129.5, 131.0, 134.0, 135.5, 148.0 (C-NO₂)[2] | ~130 (broad)[2] |
| 3-Nitro | m | 122.0, 124.0, 130.0, 135.0, 148.0 (C-NO₂) | ~132 (broad) |
| 4-Nitro | p | 123.0, 135.5, 149.0 (C-NO₂) | ~140 (broad) |
| 3-Amino | m | 115.0, 118.0, 120.0, 129.0, 148.0 (C-NH₂) | ~133 (broad) |
| 4-Fluoro | p | 115.0 (d, JCF ≈ 21 Hz), 137.0 (d, JCF ≈ 8 Hz), 164.0 (d, JCF ≈ 245 Hz) | ~129 (broad) |
| 2-Fluoro | o | 115.5 (d, JCF ≈ 22 Hz), 124.5 (d, JCF ≈ 4 Hz), 131.0 (d, JCF ≈ 8 Hz), 136.0 (d, JCF ≈ 15 Hz), 163.0 (d, JCF ≈ 250 Hz) | ~123 (broad) |
Note: The carbon atom attached to boron often exhibits a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.
Table 3: ¹¹B NMR Spectroscopic Data for Selected Phenylboronic Acids
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Phenylboronic acid | CDCl₃ | 28.0 |
| 4-Methoxyphenylboronic acid | DMSO-d₆ | 29.0 |
| 2-Aminopyrimidine-5-boronic acid | 1x PBS/D₂O (90/10) | 26.6[3] |
| 4-Nitrophenylboronic acid pinacol ester | Solid-state | 30.3[4] |
| Phenylboronic acid (trigonal form) | Acidic solution (pH ~2) | 10.0[5] |
| Phenylboronic acid (tetrahedral form) | Basic solution (pH >12) | -15.7[5] |
Note: ¹¹B NMR chemical shifts are sensitive to the coordination state of the boron atom (trigonal vs. tetrahedral) and the solvent.
Infrared (IR) Spectroscopy Data
IR spectroscopy is useful for identifying the functional groups present in substituted phenylboronic acids.
Table 4: Characteristic IR Absorption Bands for Substituted Phenylboronic Acids (cm⁻¹)
| Vibration | Frequency Range (cm⁻¹) | Intensity | Notes |
| O-H stretch (free) | 3600-3650 | Sharp, weak to medium | Observed in dilute non-polar solvents.[6] |
| O-H stretch (H-bonded) | 3200-3400 | Broad, strong | Characteristic of intermolecular hydrogen bonding in the solid state.[7][8] |
| C-H stretch (aromatic) | 3000-3100 | Medium to weak | |
| C=C stretch (aromatic) | 1580-1610, 1450-1500 | Medium to strong | |
| B-O stretch (asymmetric) | 1330-1380 | Strong | A key characteristic band for boronic acids.[9] |
| B-O-H in-plane bend | 1150-1200 | Medium | |
| C-B stretch | 1000-1100 | Medium | [10] |
| C-H out-of-plane bend | 700-900 | Strong | The pattern is indicative of the substitution on the phenyl ring. |
| O-B-O deformation | 650-700 | Medium |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of substituted phenylboronic acids. A common challenge in the MS analysis of boronic acids is their tendency to form cyclic trimeric anhydrides (boroxines) upon dehydration, which can complicate spectral interpretation.[11]
Table 5: Key Mass Spectrometry Observations for Substituted Phenylboronic Acids
| Compound | Ionization Method | Key Fragment Ions (m/z) | Notes |
| Phenylboronic acid | ESI (-) | 121 [M-H]⁻, 103 [M-H-H₂O]⁻ | |
| 4-Methylphenylboronic acid | ESI (-) | 135 [M-H]⁻ | |
| 4-Carboxyphenylboronic acid | ESI (-) | 165 [M-H]⁻, 121 [M-H-CO₂]⁻ | Loss of CO₂ is a characteristic fragmentation. |
| 4-Nitrophenylboronic acid | ESI (-) | 166 [M-H]⁻ | |
| General | MALDI | [M+DHB-H₂O]⁺ | Derivatization with a diol matrix like 2,5-dihydroxybenzoic acid (DHB) can prevent boroxine formation and facilitate analysis.[11] |
Experimental Protocols
General Synthesis of Substituted Phenylboronic Acids
A common method for the synthesis of substituted phenylboronic acids is the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[12]
Example: Synthesis of 4-Carboxyphenylboronic Acid
-
Grignard Reagent Formation: To a flask containing magnesium turnings in anhydrous tetrahydrofuran (THF), a solution of 4-bromobenzoic acid (protected as an ester, e.g., methyl ester) in THF is added dropwise under an inert atmosphere. The reaction is initiated with gentle heating or the addition of a small crystal of iodine.
-
Borylation: The freshly prepared Grignard reagent is cooled to -78 °C and a solution of triisopropyl borate in THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred for several hours to ensure complete hydrolysis of the boronate ester.
-
Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
-
Deprotection (if necessary): If a protecting group was used for the carboxylic acid, it is removed in a subsequent step (e.g., saponification of a methyl ester using NaOH).
NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the substituted phenylboronic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in an NMR tube. DMSO-d₆ is often preferred due to the good solubility of many boronic acids and the ability to observe the exchangeable B(OH)₂ protons.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64, depending on the concentration.
-
Relaxation Delay: 1-5 s.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay: 2-5 s.
-
-
¹¹B NMR Spectroscopy:
-
Spectrometer: A multinuclear NMR spectrometer is required.
-
Reference: BF₃·OEt₂ is commonly used as an external standard (δ = 0 ppm).
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically -40 to 40 ppm.
-
Number of Scans: 128-1024, depending on the concentration and instrument.
-
Baseline Correction: A baseline correction is often necessary due to the broad nature of the signals.[13]
-
IR Spectroscopic Analysis
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For solution-state spectra, dissolve the sample in a suitable solvent (e.g., CHCl₃) and use a liquid cell.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction.
Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode to detect the [M-H]⁻ ion. Matrix-assisted laser desorption/ionization (MALDI) can also be used, particularly with a diol-containing matrix to prevent boroxine formation.[11]
-
Analysis: Acquire the full scan mass spectrum to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted phenylboronic acid.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of substituted phenylboronic acids.
Signaling Pathway: Phenylboronic Acid-Based Glucose Sensing
Phenylboronic acids are widely used in glucose sensors. The underlying principle is the reversible covalent interaction between the boronic acid and the cis-diol moieties of glucose. This interaction is pH-dependent.
Caption: The mechanism of glucose sensing by phenylboronic acid, involving a pH-dependent equilibrium and the formation of a cyclic boronate ester.[14][15][16]
Logical Relationship: Suzuki-Miyaura Coupling
Substituted phenylboronic acids are key coupling partners in the Suzuki-Miyaura reaction, a powerful method for C-C bond formation.
Caption: A simplified representation of the key components in a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
The Weinreb-Nahm Amide: A Comprehensive Technical Guide to its Synthesis and Application in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Weinreb-Nahm amide, an N-methoxy-N-methylamide, has become an indispensable tool in modern organic synthesis since its introduction by Steven M. Weinreb and Steven Nahm in 1981.[1][2] Its remarkable stability and unique reactivity profile allow for the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives, effectively circumventing the pervasive issue of over-addition often encountered with more reactive organometallic reagents. This technical guide provides an in-depth exploration of the Weinreb-Nahm amide, detailing its preparation from various starting materials, its reactivity with a broad range of nucleophiles, and its application in the synthesis of complex molecules. Detailed experimental protocols for key transformations and quantitative data on reaction yields are presented to facilitate its practical application in a laboratory setting.
Introduction: The Advantage of the Weinreb-Nahm Amide
The synthesis of ketones through the reaction of organometallic reagents with carboxylic acid derivatives such as esters and acid chlorides is often plagued by the formation of tertiary alcohol byproducts.[1] This occurs because the initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack. The Weinreb-Nahm amide was ingeniously designed to overcome this limitation.
The key to the Weinreb-Nahm amide's utility lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[3] This prevents the nascent ketone from reacting further with the organometallic reagent present in the reaction mixture, thus ensuring a clean conversion to the desired carbonyl compound. Furthermore, Weinreb-Nahm amides can be selectively reduced to aldehydes using common hydride reagents.[4]
Preparation of Weinreb-Nahm Amides
Weinreb-Nahm amides can be synthesized from a variety of carboxylic acid derivatives, with the most common methods starting from carboxylic acids or acid chlorides. The choice of method often depends on the starting material's availability and the presence of other functional groups in the molecule.
From Carboxylic Acids
The direct conversion of carboxylic acids to Weinreb-Nahm amides requires the use of a coupling reagent to activate the carboxylic acid. A variety of modern coupling reagents have been shown to be effective for this transformation, each with its own advantages in terms of reaction conditions, scope, and ease of purification.
Commonly used coupling reagents include:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.[5]
-
Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[5]
-
Uronium/Aminium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP).[5]
-
Other Reagents: Phosphorus oxychloride (POCl₃), and combinations like triphenylphosphine/iodine (PPh₃/I₂).
The general workflow for the synthesis of Weinreb-Nahm amides from carboxylic acids is depicted below:
Caption: General workflow for the synthesis of Weinreb-Nahm amides from carboxylic acids.
Table 1: Comparison of Coupling Reagents for the Synthesis of Weinreb-Nahm Amides from Carboxylic Acids
| Coupling Reagent/Method | Base | Solvent | Time (h) | Yield (%) | Notes |
| CDMT | NMM | THF | 8 | 95 | A white precipitate is formed during the reaction. |
| DMTMM | - | THF | 8 | 89 | Generally clean reactions with easy workup. |
| Cyanuric Chloride | NMM | THF | 8 | 49 | Lower yield compared to other triazine-based reagents. |
| PPh₃/I₂ | iPr₂NEt | CH₂Cl₂ | 1-2 | 69-85 | A mild method; polymer-supported PPh₃ can simplify purification.[5] |
| POCl₃ | DIPEA | CH₂Cl₂ | - | ~87 | A convenient one-pot procedure.[1] |
| CPI-Cl | - | - | - | Good | Effective for Nα-protected amino acids.[6] |
From Acid Chlorides
The original method for preparing Weinreb-Nahm amides involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated.[1] This method is highly efficient and generally proceeds in high yield.
Caption: Workflow for the synthesis of Weinreb-Nahm amides from acid chlorides.
Reactivity of Weinreb-Nahm Amides
The synthetic utility of Weinreb-Nahm amides stems from their controlled reactivity with a variety of nucleophiles, primarily organometallic reagents and hydride reducing agents.
Synthesis of Ketones
The reaction of a Weinreb-Nahm amide with one equivalent of a Grignard reagent (R'MgX) or an organolithium reagent (R'Li) provides a straightforward and high-yielding route to ketones (R-CO-R').[7] The reaction proceeds via the stable chelated tetrahedral intermediate, which upon aqueous workup, collapses to the desired ketone.
Caption: Reaction pathway for the synthesis of ketones from Weinreb-Nahm amides.
Table 2: Synthesis of Ketones from Weinreb-Nahm Amides
| Weinreb-Nahm Amide (R-CON(OMe)Me) | Organometallic Reagent (R'M) | Product (R-CO-R') | Yield (%) |
| Ph-CON(OMe)Me | MeMgBr | Ph-CO-Me | 94 |
| Ph-CON(OMe)Me | PhMgBr | Ph-CO-Ph | 92 |
| Ph-CON(OMe)Me | PhLi | Ph-CO-Ph | 85 |
| n-C₅H₁₁-CON(OMe)Me | PhLi | n-C₅H₁₁-CO-Ph | 97 |
| c-C₆H₁₁-CON(OMe)Me | MeLi | c-C₆H₁₁-CO-Me | 92 |
| PhCH₂CH₂-CON(OMe)Me | PhMgBr | PhCH₂CH₂-CO-Ph | 95 |
| (CH₃)₂CH-CON(OMe)Me | PhCH₂MgBr | (CH₃)₂CH-CO-CH₂Ph | 92 |
| Data sourced from Nahm, S.; Weinreb, S. M. Tetrahedron Lett. 1981, 22, 3815-3818. |
Synthesis of Aldehydes
Reduction of Weinreb-Nahm amides with hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) affords aldehydes in good yields.[4] Similar to the reaction with organometallic reagents, a stable intermediate is formed which prevents over-reduction to the corresponding alcohol.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 5. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
The Pivotal Role of Boronic Acids in Modern Synthetic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Boronic acids, organic compounds featuring a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have emerged as indispensable tools in modern synthetic chemistry.[1][2][3] Their unique reactivity, stability, and relatively low toxicity have positioned them as versatile building blocks and catalysts in a myriad of chemical transformations.[2] This technical guide provides a comprehensive overview of the core applications of boronic acids, with a focus on their role in carbon-carbon and carbon-heteroatom bond formation, their use as protecting groups and sensors, and their significant impact on drug discovery and development.
Cross-Coupling Reactions: The Suzuki-Miyaura and Chan-Lam Couplings
Boronic acids are most renowned for their participation in palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling.[4] This reaction has revolutionized the synthesis of biaryls, styrenes, and polyolefins, which are common structural motifs in pharmaceuticals and advanced materials.[5]
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboronic acid and an organohalide (or triflate) in the presence of a palladium catalyst and a base.[4][5]
Catalytic Cycle:
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Quantitative Data Summary:
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and the nature of the coupling partners. Below is a summary of typical conditions and their effects on reaction outcomes.
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Substrate 1 (Ar-X) | Substrate 2 (Ar'-B(OH)₂) | Yield (%) | Reference |
| Pd(OAc)₂ (0.5) | None | K₂CO₃ | WEB | Room Temp | Iodobenzene | Phenylboronic acid | 98 | [6] |
| Pd₂(dba)₃ (1.0-1.5) | XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 4-Chloro-1H-indole | 2-Benzofuranylboronic acid | 91 | [7] |
| Pd(OAc)₂ (0.5) | RuPhos | Na₂CO₃ | Dioxane/H₂O | 100 | 4-Chlorobenzonitrile | 2-Thienyltrifluoroborate | 85 | [8] |
| [Pd(IPr*)Cl(1-tBu-indenyl)] | - | K₃PO₄ | THF/MeOH | Room Temp | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | 95 | [9] |
Experimental Protocol: Synthesis of 4-Methoxybiphenyl [6]
-
Materials: 4-Bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.5 mol%), water-extracted bitter orange (WEB) (3 mL).
-
Procedure:
-
A mixture of 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in WEB (3 mL) is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with diethyl ether (4 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (9:1 v/v) as the eluent to afford the desired product.
-
The Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and a compound containing an N-H or O-H bond, such as amines, amides, and phenols.[10] A key advantage of this reaction is that it can often be performed under mild conditions, open to the air.[10]
Catalytic Cycle:
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura coupling, but a plausible pathway is depicted below.
Quantitative Data Summary:
The Chan-Lam coupling is sensitive to the copper source, ligands (if any), base, and solvent. The following table provides examples of reaction conditions and yields for the N-arylation of various substrates.
| Copper Source (mol%) | Ligand | Base | Solvent | Temperature (°C) | N-H Substrate | Arylboronic Acid | Yield (%) | Reference |
| Cu(OAc)₂ (stoichiometric) | Pyridine | Et₃N | DCM | Room Temp | Imidazole | Phenylboronic acid | 90 | [11] |
| Cu(OTf)₂ (8) | 4,5-diazafluoren-9-one | K₂CO₃ | MeOH | Room Temp | 2-Nitroimidazole | Phenylboronic acid | 85 | [12] |
| Cu(CH₃CN)₄BF₄ (10) | None | None | DMF | Room Temp | Di-p-tolylsulfondiimine | Phenylboronic acid | 95 | [13] |
| Cu(I) oxide (heterogeneous) | None | None | MeOH | Room Temp | Aniline | 4-Methoxyphenylboronic acid | 92 | [11] |
Experimental Protocol: N-Arylation of Imidazole [11]
-
Materials: Imidazole (1 mmol), Phenylboronic acid (1.2 mmol), Cu(OAc)₂ (1.2 mmol), Pyridine (2 mmol), Dichloromethane (DCM) (10 mL).
-
Procedure:
-
To a solution of imidazole (1 mmol) and phenylboronic acid (1.2 mmol) in DCM (10 mL) are added Cu(OAc)₂ (1.2 mmol) and pyridine (2 mmol).
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with aqueous ammonia and extracted with DCM.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give N-phenylimidazole.
-
Boronic Acids as Protecting Groups
The reversible formation of boronate esters with diols makes boronic acids excellent protecting groups for these functionalities, particularly in carbohydrate chemistry.[14] Pinacol esters are one of the most common protecting groups for boronic acids themselves, enhancing their stability and ease of handling.[14]
Workflow for Protection and Deprotection:
Experimental Protocol: Pinacol Ester Protection of Isobutylboronic Acid [15]
-
Materials: Isobutylboronic acid (25.0 g, 245 mmol), pinacol (29.0 g, 245 mmol), magnesium sulfate (44.3 g, 368 mmol), diethyl ether (500 mL).
-
Procedure:
-
An oven-dried 1 L flask is charged with isobutylboronic acid, pinacol, magnesium sulfate, and diethyl ether.
-
The mixture is stirred at room temperature for 1 hour.
-
The solid magnesium sulfate is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the isobutylboronic acid pinacol ester.
-
Experimental Protocol: Deprotection of an Alkylpinacolyl Boronate Ester [13]
-
Materials: Alkylpinacolyl boronate ester (1.7 mmol), diethanolamine (1.9 mmol), diethyl ether, 0.1 M HCl.
-
Procedure (Two-step):
-
Transesterification: To a solution of the pinacolyl boronate ester in diethyl ether, add diethanolamine. A white precipitate forms. Stir until the starting material is consumed (monitored by TLC, ~30 min). Filter the precipitate, wash with ether, and dry.
-
Hydrolysis: Treat the resulting diethanolamine boronate with 0.1 M HCl for 20 minutes to afford the free boronic acid.
-
Boronic Acids as Chemical Sensors
The ability of boronic acids to reversibly bind with cis-diols forms the basis of their application as chemical sensors, particularly for saccharides.[2] This interaction can be coupled with a fluorescent reporter group, leading to a change in fluorescence intensity upon binding, allowing for the quantitative detection of sugars.
Sensing Mechanism:
The Petasis Reaction
The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[16][17]
Reaction Scheme and Mechanism:
The reaction proceeds through the formation of an iminium ion from the amine and carbonyl, which then reacts with the boronic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. boronmolecular.com [boronmolecular.com]
- 3. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
- 4. youtube.com [youtube.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. rsc.org [rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 12. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Petasis Reaction [organic-chemistry.org]
- 17. Petasis reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Arylboronic acids, organoboron compounds featuring a boronic acid functional group attached to an aromatic ring, have emerged as indispensable tools in modern organic chemistry and medicinal chemistry.[1][2] Their unique physicochemical properties, versatile reactivity, and generally low toxicity have cemented their role as crucial building blocks in the synthesis of complex molecules, including a growing number of approved pharmaceuticals.[3] This guide provides a comprehensive overview of the core physical and chemical characteristics of arylboronic acids, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate key concepts.
Physical Properties
The utility of arylboronic acids is deeply rooted in their distinct structural and physical characteristics. These properties govern their stability, solubility, and interaction with other molecules.
Structure, Bonding, and Solid-State Form
Structurally, arylboronic acids are characterized by a trivalent, sp²-hybridized boron atom bonded to an aryl group and two hydroxyl groups.[4] This arrangement results in a trigonal planar geometry with a vacant p-orbital on the boron atom, making it a Lewis acid.[1][4]
In the solid state, arylboronic acids typically exist as crystalline solids with high melting points.[1] X-ray crystallography studies reveal that they often form dimeric structures through intermolecular hydrogen bonds between the hydroxyl groups.[4] A critical characteristic is their propensity to undergo dehydration, especially upon heating, to form cyclic trimeric anhydrides known as boroxines .[1][5] This dehydration is a reversible process, and the boroxine can be rapidly hydrolyzed back to the monomeric boronic acid in the presence of water.[5]
Caption: Reversible dehydration of arylboronic acid to its boroxine.
Acidity and Aqueous Behavior
Unlike carboxylic acids, arylboronic acids are not Brønsted acids but rather Lewis acids.[1] Their acidity arises from the acceptance of a hydroxide ion from water to form a tetrahedral boronate species. This equilibrium is fundamental to their reactivity and biological interactions.
The pKa of arylboronic acids typically falls within the range of 4 to 10.[6] This value is highly dependent on the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups (e.g., -NO₂, -CN) stabilize the resulting anionic boronate complex, thus lowering the pKa (increasing acidity), while electron-donating groups have the opposite effect.[4] At physiological pH (~7.4), most arylboronic acids exist predominantly in their neutral, trigonal form.[3]
Caption: Lewis acidity of arylboronic acids in aqueous media.
Solubility and Stability
The solubility of arylboronic acids is variable. They are generally soluble in many organic solvents but have limited solubility in water, a factor that can be a challenge in drug formulation.[7] Solubility in aqueous media is pH-dependent, increasing at pH values above their pKa due to the formation of the more polar anionic boronate species.
A key strategy to enhance aqueous solubility involves the addition of polyols, such as mannitol.[7] Arylboronic acids form reversible covalent esters with 1,2- or 1,3-diols, which can lower the pKa and increase the concentration of the soluble anionic form at a given pH.[1][7]
Arylboronic acids are susceptible to several degradation pathways, including:
-
Oxidation: The carbon-boron bond can be oxidatively cleaved to yield a phenol and boric acid. This process can be mediated by various oxidants, including hydrogen peroxide.[8][9]
-
Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. The rate of this decomposition pathway is highly pH-dependent and is influenced by the electronic properties of the aryl ring.[10][11]
To improve stability and ease of handling, arylboronic acids are frequently converted into more robust derivatives, such as pinacol esters . These esters are less prone to dehydration (boroxine formation) and protodeboronation but can be readily hydrolyzed back to the free boronic acid when needed.[12][13]
Quantitative Physical Properties
The following table summarizes key physical data for a selection of common arylboronic acids.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| Phenylboronic Acid | C₆H₅B(OH)₂ | 121.93 | 216-219 | ~8.8[6] |
| 4-Methoxyphenylboronic Acid | CH₃OC₆H₄B(OH)₂ | 151.96 | 204-208 | ~9.3[7] |
| 4-Nitrophenylboronic Acid | O₂NC₆H₄B(OH)₂ | 166.93 | 285-290 | ~7.1[4] |
| 4-Fluorophenylboronic Acid | FC₆H₄B(OH)₂ | 139.93 | 280-285 | ~8.3 |
| 2-Carboxyphenylboronic Acid | HOOCC₆H₄B(OH)₂ | 165.95 | 168-172 | ~3.8, ~8.0[8] |
Chemical Properties and Key Reactions
The chemical reactivity of arylboronic acids is dominated by the Lewis acidic nature of the boron center and the lability of the C-B bond, particularly in the presence of transition metal catalysts.
Suzuki-Miyaura Cross-Coupling
The most prominent application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning reaction forms a new carbon-carbon bond by coupling an arylboronic acid with an organohalide (or triflate) using a palladium catalyst and a base.[14] Its significance lies in its broad substrate scope, high functional group tolerance, and stereospecificity.[15][16]
The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond to form a palladium(II) species.
-
Transmetalation: The aryl group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[15][17]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the palladium(0) catalyst.[17]
Caption: Simplified mechanism of the Suzuki-Miyaura reaction.
Other Synthetic Transformations
Beyond the Suzuki coupling, arylboronic acids participate in a range of other valuable reactions:
-
Chan-Lam Coupling: A copper-catalyzed reaction that forms C-N or C-O bonds by coupling arylboronic acids with amines, amides, or alcohols.[1]
-
Oxidation to Phenols: The C-B bond can be cleanly oxidized to a C-O bond using reagents like hydrogen peroxide or hydroxylamine, providing a route to phenols.[1]
-
Amidation Catalysis: Certain arylboronic acids, particularly those with Lewis basic sites, can act as catalysts for the formation of amide bonds from carboxylic acids and amines.[18]
-
Dehydrative C-Alkylation: Arylboronic acids can catalyze the formation of C-C bonds by activating benzylic alcohols towards nucleophilic attack.[19]
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a representative method for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Protocol: Determination of pKa by Potentiometric Titration
This method allows for the experimental determination of an arylboronic acid's pKa.
Materials:
-
Arylboronic acid (e.g., 0.01 M solution)
-
Standardized NaOH solution (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Stir plate and magnetic stirrer
-
Burette
Procedure:
-
Prepare a solution of the arylboronic acid in water or a suitable co-solvent system (e.g., water/methanol) of known concentration and volume.
-
Place the solution in a beaker on a stir plate and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly past the expected pKa (e.g., to pH 11-12).
-
Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can also be determined from the inflection point of a first-derivative plot.
Conclusion
Arylboronic acids possess a rich and multifaceted chemistry defined by the unique properties of the C-B bond and the Lewis acidic boron center. Their physical characteristics, such as solid-state structure, acidity, and solubility, are critical considerations for their storage, handling, and application, particularly in drug development. Their chemical reactivity, highlighted by the powerful Suzuki-Miyaura cross-coupling, has made them one of the most important classes of building blocks in modern synthetic chemistry. A thorough understanding of these fundamental properties is essential for any scientist seeking to exploit the full potential of these remarkable compounds.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Development and Synthesis of an Arylboronic Acid-based Solid-Phase Amidation Catalyst [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Biaryl Weinreb Amides using 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid
Introduction
N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis, primarily utilized for the preparation of ketones and aldehydes through reaction with organometallic reagents.[1][2][3] Their stability and resistance to over-addition make them highly valuable in complex molecule synthesis.[3][4] This document provides detailed protocols for the application of 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid as a building block in palladium-catalyzed cross-coupling reactions to synthesize more complex biaryl Weinreb amides. This approach allows for the introduction of a Weinreb amide moiety into a variety of molecular scaffolds.
The protocol described is based on the palladium-catalyzed cross-coupling of an organoboronic acid with an organic halide (Suzuki-Miyaura coupling), a robust and widely used method for the formation of carbon-carbon bonds.[1][5] In this context, this compound serves as the organoboron reagent.
Key Reagents and Materials
| Reagent | Supplier | CAS Number |
| This compound | Alfa Chemistry | 723281-57-0 |
| Dichlorobis(triphenylphosphine)palladium(II) | Sigma-Aldrich | 13965-03-2 |
| Potassium Phosphate, monohydrate | Sigma-Aldrich | 27176-10-9 |
| Anhydrous Ethanol | Fisher Chemical | 64-17-5 |
| Aryl Halide (e.g., Bromobenzene, 4-Bromoanisole) | Sigma-Aldrich | Varies |
| Diethyl Ether | Fisher Chemical | 60-29-7 |
| Saturated Sodium Bicarbonate Solution | Fisher Chemical | N/A |
| Brine | Fisher Chemical | N/A |
| Anhydrous Magnesium Sulfate | Fisher Chemical | 7487-88-9 |
Experimental Protocol: Palladium-Catalyzed Synthesis of a Biaryl Weinreb Amide
This protocol details the synthesis of 3'-(N,O-dimethylhydroxylaminocarbonyl)-[1,1'-biphenyl]-4-carbonitrile as a representative example, using 4-bromobenzonitrile as the coupling partner.
Reaction Scheme:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Arylboronic Acids (Suzuki-Miyaura Reaction)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has gained widespread use due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of its boronic acid reagents.[1][2][3] The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[3]
This application note provides a detailed overview of the experimental protocol for the Suzuki-Miyaura cross-coupling reaction, including a summary of key reaction components, step-by-step procedures for various substrates, and a visualization of the catalytic cycle and experimental workflow.
Key Reaction Components
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key components: the palladium catalyst, a ligand, a base, and the solvent system.[1]
-
Palladium Catalyst: The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂).[1] While palladium is the most common catalyst, nickel-based catalysts have also been developed.[2]
-
Ligands: Ligands, typically phosphine-based, play a crucial role in stabilizing the palladium catalyst and enhancing its reactivity.[1] The steric and electronic properties of the ligand can be tuned to optimize the reaction for specific substrates. Bulky and electron-rich ligands generally facilitate the key steps of oxidative addition and reductive elimination.[1] N-heterocyclic carbenes (NHCs) are another class of highly effective ligands.[1]
-
Base: A base is required for the transmetalation step of the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and aqueous mixtures.[4][5] Reactions can be run in biphasic (organic/aqueous) or purely aqueous environments.[6][7]
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for a typical Suzuki-Miyaura coupling reaction is outlined below.
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura cross-coupling reaction, with specific examples and reaction conditions summarized in the subsequent tables.
General Procedure 1: Coupling of an Aryl Bromide with an Arylboronic Acid[1]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (buchwald ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the degassed toluene and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).
-
Once the reaction is complete (monitored by TLC or LC-MS), allow the mixture to cool to room temperature.
-
Add water (10 mL) to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure 2: Aqueous Phase Suzuki Coupling[8]
Materials:
-
5-Iodovanillin (1.0 mmol)
-
Phenylboronic acid (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Amberlite IRA-400(OH) ion-exchange resin (~0.5 g)
-
Water (3 mL)
-
95% Ethanol (1-4 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine 3 mL of water, 1 mL of 95% ethanol, a stir bar, 5-iodovanillin, phenylboronic acid, Amberlite IRA-400(OH) resin, and Pd(OAc)₂.[8]
-
The reaction mixture should turn brown upon the addition of palladium.[8]
-
Seal the flask with a septum and place it in a hot water bath at 60°C for 5 minutes.[8]
-
After warming, add additional 95% ethanol dropwise until most of the solute has dissolved.[8]
-
Stir the mixture vigorously at 60°C for one to two hours.
-
After the reaction, heat the mixture to about 50°C and perform a hot gravity filtration to remove the resin.
-
Cool the filtrate in an ice bath and add cold 10% HCl (aq) dropwise until a precipitate forms and the solution is acidic.
-
Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 10 mL) in a separatory funnel.
-
Combine the organic layers, dry over MgSO₄, and remove the solvent by rotary evaporation to obtain the crude product.
General Procedure 3: Microwave-Assisted Suzuki Coupling[4]
Materials:
-
Halo-aromatic compound (1 equiv)
-
Boronic acid (1.5 equiv)
-
PdCl₂(dppf) (0.1 equiv)
-
2 M Potassium carbonate (K₂CO₃) (10 equiv)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
In a microwave reactor vessel, dissolve the halo-aromatic compound, boronic acid, PdCl₂(dppf), and 2 M K₂CO₃ in N,N-dimethylacetamide. Ensure no solids are present.[4]
-
Seal the vessel and heat the mixture in a microwave reactor at 150°C for 20 minutes.[4]
-
After the reaction, filter the mixture and purify the filtrate by column chromatography.
Data Presentation
The following tables summarize various reaction conditions and yields for the Suzuki-Miyaura cross-coupling of different aryl halides with arylboronic acids.
Table 1: Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 88 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH | 80 | 24 | 90 |
Table 2: Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 85 |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 89 |
| 3 | 2-Chloropyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | sec-Butanol | 100 | 16 | 91 |
Table 3: Coupling of Various Aryl Halides with Substituted Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 96 |
| 2 | 1-Bromo-3,5-dimethylbenzene | 2-Formylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 8 | 93 |
| 3 | 5-Bromoindole | 2-Nitrophenylboronic acid | Pd/SSphos (5) | - | K₂CO₃ | MeCN/H₂O | 37 | 18 | 78[9] |
Note: The yields presented in the tables are based on isolated products and are representative examples found in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds and other important organic molecules. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and functional group tolerance for a wide range of substrates. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this essential transformation in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki-Miyaura Reaction Conditions for Functionalized Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate is a vital tool in academic research and pharmaceutical drug development for the synthesis of biaryls and other complex molecules.[1][2]
These application notes provide a comprehensive guide to the Suzuki-Miyaura reaction with a focus on functionalized phenylboronic acids, offering detailed experimental protocols and data to aid in reaction optimization.
Catalytic System and Reaction Components
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The interplay of these components is crucial for achieving high yields and accommodating a wide range of functional groups.
Catalyst and Ligands: The catalytic cycle is driven by a palladium(0) species.[1] While various palladium precursors can be used, the choice of ligand is paramount as it influences catalytic activity, stability, and selectivity.[3] Bulky, electron-rich phosphine ligands are known to facilitate the key steps of the catalytic cycle.[3][4]
-
Common Palladium Precursors: Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd(PPh₃)₄
-
Effective Phosphine Ligands:
-
Biarylphosphines (e.g., SPhos, XPhos): Highly versatile and effective for a broad range of substrates, including sterically hindered ones.[3][5]
-
Triphenylphosphine (PPh₃): A widely used and cost-effective ligand.[4]
-
Water-Soluble Ligands (e.g., TPPTS): Useful for aqueous reaction conditions, simplifying product isolation.
-
Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[4] The choice of base can significantly impact the reaction rate and yield, and its strength should be matched to the substrates and solvent.
-
Inorganic Bases: K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃ are commonly employed.[3]
-
Organic Bases: Amines such as triethylamine (NEt₃) can also be used.
Solvent: The solvent system must be capable of dissolving the various components of the reaction mixture. A combination of an organic solvent and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.
-
Common Solvent Systems: Toluene/water, Dioxane/water, THF/water, DMF/water.[6]
-
Green Solvents: Efforts are being made to develop more environmentally friendly protocols using solvents like ethanol/water or even neat water.[7][8]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction. Optimal conditions are highly dependent on the specific substrates and the chosen catalyst-ligand system.[3]
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 eq.), the functionalized phenylboronic acid (1.2 mmol, 1.2 eq.), the base (2.0 mmol, 2.0 eq.), and the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the vessel three times.
-
Solvent Addition: The chosen solvent system (e.g., THF/water, 4:1, 5 mL) is added via syringe.
-
Reaction: The reaction mixture is stirred at the desired temperature (room temperature to 100 °C) and monitored by an appropriate analytical technique (e.g., TLC or LC-MS). Reaction times can range from 30 minutes to 24 hours.[3]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.[3]
Protocol for Aqueous Suzuki-Miyaura Coupling
This protocol utilizes a water-soluble catalyst system, offering a more sustainable approach.
-
Catalyst Preparation: In a reaction vessel, an aqueous solution of Na₂PdCl₄ and a water-soluble phosphine ligand (e.g., sodium diphenylphosphinobenzene-3-sulfonate) are mixed. Formic acid is then added to reduce Pd(II) to Pd(0).[9]
-
Reaction Setup: To this catalyst solution, the aryl halide (1.0 mmol, 1.0 eq.), the functionalized phenylboronic acid (1.2 mmol, 1.2 eq.), and a base (e.g., Na₂CO₃, 2.5 eq.) are added.[7][9]
-
Reaction: The reaction is performed under air at a suitable temperature (e.g., ambient temperature).[7]
-
Work-up and Purification: The coupling product can often be isolated in high purity by simple filtration, avoiding the need for organic solvents during work-up.[7]
Data Presentation: Reaction Conditions and Yields
The following tables summarize the performance of various Suzuki-Miyaura coupling reactions with functionalized phenylboronic acids under different conditions.
Table 1: Coupling of Phenylboronic Acid with Various Aryl Bromides [6]
| Entry | Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ | Cs₂CO₃ | DMF/H₂O | 80 | 2 | 95 |
| 2 | 4-Bromobenzaldehyde | Pd(OAc)₂ | Cs₂CO₃ | DMF/H₂O | 80 | 2 | 92 |
| 3 | 4-Bromotoluene | Pd(OAc)₂ | Cs₂CO₃ | DMF/H₂O | 80 | 3 | 88 |
| 4 | 4-Bromoanisole | Pd(OAc)₂ | Cs₂CO₃ | DMF/H₂O | 80 | 3 | 85 |
| 5 | Bromobenzene | Pd(OAc)₂ | Cs₂CO₃ | DMF/H₂O | 80 | 4 | 82 |
Table 2: Effect of Substituents on Aryl Bromides and Boronic Acids [10]
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Bromonitrobenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 98 |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 95 |
| 3 | 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 96 |
| 4 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 92 |
| 5 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 90 |
| 6 | Bromobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 94 |
| 7 | Bromobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 92 |
Table 3: Aqueous Suzuki-Miyaura Coupling of Phenylboronic Acid with Aryl Halides [9]
| Entry | Aryl Halide | Catalyst System* | Base | Temp (°C) | Time (h) | Conversion (%) |
| 1 | 4-Iodobenzoic acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH | K₂CO₃ | 70 | 2 | 100 |
| 2 | 4-Bromobenzoic acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH | K₂CO₃ | 70 | 4 | 100 |
| 3 | 4-Iodobenzoic acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH | K₂CO₃ | RT | 24 | 100 |
*Molar ratio of Na₂PdCl₄:PPh₂PhSO₃Na:HCOOH was 1:4:5.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Ketone Synthesis Using 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a bifunctional reagent that serves as a versatile building block in organic synthesis, particularly for the preparation of complex ketones. This molecule incorporates both a Weinreb amide and a boronic acid moiety. The Weinreb amide functionality allows for the controlled synthesis of ketones by reaction with organometallic reagents, such as organolithium or Grignard reagents.[1][2] This method is advantageous as it prevents the common problem of over-addition to form tertiary alcohols, a frequent side reaction with other acylating agents.[2][3] The boronic acid group enables carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5]
The dual functionality of this reagent opens up possibilities for sequential or one-pot reactions to construct highly functionalized aryl ketones, which are important structural motifs in many pharmaceutical agents and natural products.
Application 1: Sequential Weinreb Ketone Synthesis and Suzuki-Miyaura Coupling
This approach involves a two-step sequence where the Weinreb amide is first reacted with an organometallic reagent to form an intermediate ketone-boronic acid. This intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction to introduce a second substituent onto the phenyl ring, yielding a disubstituted aromatic ketone.
Reaction Scheme:
-
Step 1: Weinreb Ketone Synthesis this compound + R¹-M → R¹-CO-Ph-B(OH)₂ (where R¹-M is an organolithium or Grignard reagent)
-
Step 2: Suzuki-Miyaura Cross-Coupling R¹-CO-Ph-B(OH)₂ + R²-X → R¹-CO-Ph-R² (where R²-X is an aryl or vinyl halide/triflate and a palladium catalyst is used)
This sequential approach allows for the introduction of two different R groups in a controlled manner.
Application 2: Sequential Suzuki-Miyaura Coupling and Weinreb Ketone Synthesis
In this alternative sequence, the boronic acid moiety is first utilized in a Suzuki-Miyaura coupling reaction to form a biaryl or vinyl-aryl Weinreb amide. This intermediate is then treated with an organometallic reagent to furnish the desired ketone.
Reaction Scheme:
-
Step 1: Suzuki-Miyaura Cross-Coupling this compound + R²-X → 3-(N,O-Dimethylhydroxylaminocarbonyl)-[1,1'-biphenyl]-R² (or similar coupled product)
-
Step 2: Weinreb Ketone Synthesis 3-(N,O-Dimethylhydroxylaminocarbonyl)-[1,1'-biphenyl]-R² + R¹-M → R¹-CO-[1,1'-biphenyl]-R²
This route is particularly useful when the desired R¹ group is sensitive to the conditions of the Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols are representative methods for performing the sequential reactions. While these protocols are adapted from literature procedures using analogous bromo-substituted Weinreb amides[1], they provide a solid foundation for working with this compound. Optimization may be required for specific substrates.
Protocol 1: General Procedure for One-Pot Sequential 1,2-Addition/Cross-Coupling for Ketone Synthesis
This protocol is adapted from a procedure for the sequential reaction of a Weinreb amide with two different organolithium reagents.[1][3]
Materials:
-
This compound
-
Organolithium reagent 1 (R¹Li)
-
Organolithium reagent 2 (R²Li)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., P(tBu)₃)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C under a nitrogen atmosphere, add the first organolithium reagent (R¹Li, 1.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to form the stable tetrahedral intermediate.
-
In a separate flask, prepare the palladium catalyst by dissolving Pd₂(dba)₃ (0.025 equiv) and P(tBu)₃ (0.1 equiv) in anhydrous THF.
-
Add the catalyst solution to the reaction mixture, followed by the second organolithium reagent (R²Li, 2.0 equiv).
-
Allow the reaction mixture to warm to the appropriate temperature (typically between room temperature and 40 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the yields for the synthesis of various ketones using a sequential 1,2-addition/cross-coupling protocol with bromo-substituted Weinreb amides, which are analogous substrates to this compound.[1]
Table 1: Synthesis of Unsymmetrical Ketones via Sequential Addition of Organolithium Reagents to 4-Bromo-N-methoxy-N-methylbenzamide
| Entry | R¹Li | R²Li | Product | Yield (%) |
| 1 | nBuLi | PhLi | Phenyl(4-phenylphenyl)methanone | 85 |
| 2 | nBuLi | 2-Thienyllithium | Phenyl(4-(thiophen-2-yl)phenyl)methanone | 78 |
| 3 | PhLi | nBuLi | (4-Butylphenyl)(phenyl)methanone | 82 |
| 4 | PhLi | 3-Anisyllithium | (3'-Methoxy-[1,1'-biphenyl]-4-yl)(phenyl)methanone | 80 |
| 5 | PhLi | 3-(Trifluoromethyl)phenyllithium | Phenyl(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanone | 84 |
Table 2: Synthesis of Ketones from 3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide
| Entry | R¹Li | R²Li | Product | Yield (%) |
| 1 | PhLi | 2-Furanyllithium | 3-(4-(Furan-2-yl)phenyl)-1-phenylpropan-1-one | 80 |
| 2 | 2-Thienyllithium | PhLi | 3-([1,1'-Biphenyl]-4-yl)-1-(thiophen-2-yl)propan-1-one | 71 |
| 3 | PhLi | 4-Methylphenyllithium | 1-Phenyl-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propan-1-one | 89 |
Visualizations
Diagram 1: General Workflow for Sequential Ketone Synthesis
Caption: Sequential Weinreb ketone synthesis followed by Suzuki-Miyaura coupling.
Diagram 2: Logical Relationship in Weinreb Ketone Synthesis
References
- 1. rsc.org [rsc.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
The Versatility of Boronic Acids: Applications in Medicinal Chemistry and Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Boronic acids and their derivatives have emerged as a versatile and powerful class of molecules in medicinal chemistry and drug discovery. Their unique chemical properties, particularly the ability of the boron atom to form reversible covalent bonds with diols and act as a transition-state analog for serine proteases, have led to their successful application in a wide range of therapeutic and diagnostic areas. From groundbreaking cancer therapies to innovative diagnostic tools, boronic acids are at the forefront of modern drug development.[1][2]
This document provides a detailed overview of the key applications of boronic acids, supplemented with quantitative data, experimental protocols, and visual diagrams to aid researchers in this exciting field.
Enzyme Inhibition: A Cornerstone Application
The ability of the boronic acid moiety to mimic the tetrahedral transition state of serine and threonine protease catalysis has made it a privileged scaffold for designing potent and selective enzyme inhibitors.[3][4] This has been the most fruitful application to date, leading to the development of several FDA-approved drugs.
Proteasome Inhibitors for Cancer Therapy
The proteasome is a multi-catalytic protease complex crucial for protein degradation, and its inhibition is a validated strategy in cancer therapy. Boronic acid-containing peptides have been successfully developed as potent proteasome inhibitors.
Bortezomib (Velcade®) , the first-in-class proteasome inhibitor approved for treating multiple myeloma, features a dipeptidyl boronic acid warhead.[1][3][5] The boron atom forms a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active site of the 20S proteasome, leading to cell cycle arrest and apoptosis in cancer cells.[3] Ixazomib (Ninlaro®) is a second-generation oral proteasome inhibitor with a similar mechanism of action.[1][3]
Serine Protease Inhibitors
Boronic acids are effective inhibitors of various serine proteases involved in a multitude of diseases.[3][6] For example, peptidyl boronic acids have been developed as potent inhibitors of prostate-specific antigen (PSA), a serine protease implicated in prostate cancer.[7]
Vaborbactam (Vabomere®) is a cyclic boronic acid derivative that acts as a potent inhibitor of a broad spectrum of bacterial β-lactamases, which are serine proteases responsible for antibiotic resistance.[3] It is used in combination with the antibiotic meropenem to treat complicated urinary tract infections.
Quantitative Data: Boronic Acid-Based Enzyme Inhibitors
| Compound | Target Enzyme | Indication | IC50 / Ki |
| Bortezomib | 20S Proteasome | Multiple Myeloma | IC50: 7.05 nM (U266 cells)[1] |
| Ixazomib | 20S Proteasome | Multiple Myeloma | - |
| Vaborbactam | β-lactamases | Bacterial Infections | Ki: 0.004 µM (Class C)[3] |
| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | Prostate Cancer (Investigational) | Ki: 65 nM[7] |
| WLS6a | hClpXP (Serine Protease) | Investigational | IC50: 29 µM[6] |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol describes a general workflow for evaluating the inhibitory activity of a boronic acid compound against a target serine protease using a chromogenic or fluorogenic substrate.
Materials:
-
Target serine protease
-
Assay buffer (e.g., Tris-HCl, HEPES at physiological pH)
-
Chromogenic or fluorogenic substrate specific for the enzyme
-
Boronic acid inhibitor stock solution (in DMSO or appropriate solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and a serial dilution of the boronic acid inhibitor in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add a fixed volume of the enzyme solution to wells containing varying concentrations of the inhibitor. Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (background). Incubate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Signal Detection: Immediately place the microplate in a plate reader and monitor the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value. The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and using appropriate kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff).
Bioconjugation and PROTACs
The ability of boronic acids to form reversible covalent bonds with diols can be exploited for bioconjugation. This has been particularly useful in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8] Boronic acid-based linkers can be used to create PROTACs that self-assemble in situ.[9]
Diagnostic Tools and Biosensors
Boronic acids are widely used in the development of fluorescent sensors for the detection of biologically important diol-containing molecules, most notably glucose.[10][11][12] The binding of a saccharide to a boronic acid-functionalized fluorophore can modulate its photophysical properties, leading to a change in fluorescence intensity or wavelength.[11][13][14]
Quantitative Data: Boronic Acid-Based Glucose Sensors
| Probe | Target | Key Feature | Ka (Binding Constant) / LOD |
| PDBA | Glucose | Early fluorescent probe | - |
| Mc-CDBA | Glucose | High sensitivity | Ka: 7.1 x 10² M⁻¹; LOD: 1.37 µM[13] |
| Ca-CDBA | Glucose | High affinity | Ka: 4.5 x 10³ M⁻¹[13] |
Drug Delivery Systems
Boronic acids are being incorporated into advanced drug delivery systems due to their unique responsiveness to physiological stimuli.
pH-Responsive Drug Delivery
The pKa of a boronic acid can be tuned by its chemical environment. This property is utilized in pH-responsive drug delivery systems. For instance, nanoparticles can be designed to be stable at physiological pH (7.4) but disassemble in the acidic tumor microenvironment, leading to targeted drug release.[15][16]
Boron Neutron Capture Therapy (BNCT)
BNCT is a binary radiation therapy that uses a non-radioactive isotope, boron-10 (¹⁰B), which, upon irradiation with thermal neutrons, undergoes a nuclear fission reaction, releasing high-energy alpha particles that selectively kill cancer cells.[17][18][19] Boronic acids, such as 4-borono-L-phenylalanine (BPA), are used as boron delivery agents due to their selective accumulation in tumor cells.[17][18][20]
Quantitative Data: Boron Delivery for BNCT
| Parameter | Requirement for effective BNCT |
| Boron-10 concentration in tumor | ~20-50 µg/g[18][19] |
| Tumor to Normal Tissue Ratio (T/N) | ≥ 3[18] |
| Tumor to Blood Ratio (T/B) | ≥ 3[18] |
Conclusion
Boronic acids have transitioned from being considered toxic compounds to becoming a cornerstone of modern medicinal chemistry.[1][21] Their unique reactivity and versatility have enabled the development of life-saving drugs, innovative diagnostic tools, and advanced drug delivery systems. The continued exploration of boronic acid chemistry promises to yield even more exciting applications in the future, addressing unmet medical needs and advancing patient care.[2][22]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Boron neutron capture therapeutics - Wikipedia [en.wikipedia.org]
- 18. Boron Neutron Capture Therapy: Clinical Application and Research Progress [mdpi.com]
- 19. Boron delivery agents for neutron capture therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Diboronic Acid Anhydride-Catalyzed Dehydrative Amidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct dehydrative amidation, the formation of an amide bond from a carboxylic acid and an amine with the concomitant removal of water, represents an atom-economical and environmentally benign alternative to traditional coupling methods that require stoichiometric activating agents. Diboronic acid anhydrides (DBAAs) have emerged as highly effective catalysts for this transformation, demonstrating remarkable activity and selectivity, particularly in the synthesis of complex molecules and pharmaceutical intermediates.[1][2] This document provides detailed application notes and protocols for utilizing DBAA catalysts in dehydrative amidation reactions.
Core Concepts and Advantages
Diboronic acid anhydrides, characterized by a B-O-B linkage, exhibit unique catalytic activity that is often superior to that of simple boronic acids.[3][4][5] The cooperative action of the two boron centers is believed to be crucial for the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.[1][3]
Key Advantages:
-
High Catalytic Activity: Effective at low catalyst loadings, with some reactions proceeding with as little as 0.01 mol% of the catalyst.[4][5][6]
-
Mild Reaction Conditions: Many reactions can be performed under relatively mild conditions, often without the need for stringent anhydrous techniques or dehydrating agents like molecular sieves.[3][7]
-
Excellent Chemoselectivity: Particularly effective for the amidation of α- and β-hydroxy carboxylic acids, showcasing high chemoselectivity.[4][5][7]
-
Broad Substrate Scope: Applicable to a wide range of carboxylic acids and amines, including challenging substrates like N,O-dimethylhydroxylamine for the synthesis of Weinreb amides.[7][8]
-
Scalability: The methodology has been successfully applied to gram-scale synthesis, demonstrating its utility in drug development and manufacturing.[4][5][8]
Applications in Drug Development
The DBAA-catalyzed dehydrative amidation has significant applications in the synthesis of pharmaceutically relevant compounds. Its ability to tolerate various functional groups and proceed under mild conditions makes it an attractive method for late-stage functionalization and the construction of complex molecular architectures. Notably, this method has been employed in the concise synthesis of natural products and chiral building blocks, such as Garner's aldehyde.[3][6] The synthesis of Weinreb amides, versatile intermediates for the preparation of ketones and aldehydes, is another key application.[7]
Experimental Protocols
General Procedure for Diboronic Acid Anhydride-Catalyzed Dehydrative Amidation of Hydroxy Carboxylic Acids
This protocol is a general guideline for the amidation of α- or β-hydroxy carboxylic acids using a biphenyl-based diboronic acid anhydride catalyst.
Materials:
-
Hydroxy carboxylic acid
-
Amine
-
Diboronic acid anhydride catalyst (e.g., biphenyl-based DBAA)
-
Solvent (e.g., 1,2-dichloroethane (DCE) or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add the hydroxy carboxylic acid (1.0 equiv.), the amine (1.2–3.0 equiv.), and the diboronic acid anhydride catalyst (0.01–2.0 mol%).
-
Add the solvent (to achieve a concentration of 0.1–0.2 M).
-
The reaction mixture is then heated under an inert atmosphere. Reaction progress can be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired amide.
Data Presentation
| Entry | Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Hydroxy-2-phenylacetic acid | Benzylamine | 0.5 | DCE | 90 (reflux) | 12 | 95 | [7] |
| 2 | (R)-3-Hydroxy-3-phenylpropanoic acid | Morpholine | 0.1 | Toluene | 60 | 18 | 92 | [4][5] |
| 3 | N-Boc-L-threonine | Methyl L-phenylalaninate hydrochloride | 1.0 | Toluene | 65 | 24 | 88 | [9] |
| 4 | 2-Hydroxy-3-phenylpropanoic acid | N,O-Dimethylhydroxylamine | 0.5 | DCE | 90 (reflux) | 24 | 91 | [7] |
| 5 | 3-(tert-Butyl)-3-hydroxypropanoic acid | Benzylamine | 0.01 | Toluene | Reflux | 12 | 86 | [4][5] |
Proposed Catalytic Cycle
The precise mechanism of DBAA-catalyzed dehydrative amidation is an area of ongoing research. However, a plausible catalytic cycle involves the formation of a key bicyclic intermediate.
Caption: Proposed catalytic cycle for DBAA-catalyzed amidation.
Experimental Workflow
A typical workflow for performing and analyzing a DBAA-catalyzed dehydrative amidation reaction is outlined below.
Caption: General experimental workflow for amidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diboronic Acid Anhydrides as Effective Catalysts for the Hydroxy-Directed Dehydrative Amidation of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Synthesis of Ketones Using Weinreb-Nahm Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Weinreb-Nahm ketone synthesis is a highly reliable and versatile method for the preparation of ketones from carboxylic acid derivatives.[1][2] Its major advantage lies in the use of N,O-dimethylhydroxylamides, commonly known as Weinreb-Nahm amides, which react with organometallic reagents to form a stable tetrahedral intermediate.[3][4] This intermediate prevents the common problem of over-addition to form tertiary alcohols, a frequent side reaction when using more reactive acylating agents like acid chlorides or esters.[5] This controlled reactivity allows for the clean synthesis of ketones in high yields.[2]
One-pot procedures, where the Weinreb-Nahm amide is generated in situ from a carboxylic acid or its derivative and subsequently reacted with an organometallic reagent without isolation of the intermediate amide, offer significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation. These protocols are particularly valuable in drug discovery and development settings where rapid synthesis of analog libraries is often required.
These application notes provide detailed protocols for the one-pot synthesis of ketones from various starting materials via Weinreb-Nahm amide intermediates, along with quantitative data to illustrate the scope and efficiency of these methods.
Reaction Principle and Advantages
The success of the Weinreb-Nahm ketone synthesis hinges on the stability of the tetrahedral intermediate formed upon nucleophilic attack of an organometallic reagent on the amide carbonyl. This stability is attributed to the chelation of the metal cation by the methoxy and carbonyl oxygen atoms.[4] This chelated intermediate is stable at low temperatures and only collapses to the ketone upon aqueous workup, after any excess organometallic reagent has been quenched.[2]
Key Advantages:
-
High Selectivity: Prevents the formation of tertiary alcohol byproducts due to the stable intermediate.[2]
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on both the carboxylic acid derivative and the organometallic reagent.
-
Mild Reaction Conditions: Often proceeds under conditions that are compatible with sensitive functional groups.[2]
-
Operational Simplicity: One-pot procedures streamline the synthetic process, saving time and resources.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the one-pot synthesis of ketones via Weinreb-Nahm amides.
Caption: General reaction mechanism for the one-pot ketone synthesis.
Caption: A typical experimental workflow for the one-pot synthesis.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ketones from Carboxylic Acids using POCl₃
This protocol describes a convenient and efficient one-pot procedure for the synthesis of Weinreb-Nahm amides from carboxylic acids using phosphorus oxychloride (POCl₃) as an acid activator, followed by the addition of a Grignard reagent to yield the corresponding ketone.[6]
Materials:
-
Carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
N,O-dimethylhydroxylamine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.2 mmol) and DIPEA (3.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add POCl₃ (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the formation of the Weinreb-Nahm amide is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C.
-
Slowly add the Grignard reagent (1.5 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction by the slow addition of 1 M HCl (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ketone.
Quantitative Data:
| Carboxylic Acid | Grignard Reagent | Product | Yield (%) |
| Benzoic acid | Phenylmagnesium bromide | Benzophenone | ~85 |
| 4-Methoxybenzoic acid | Phenylmagnesium bromide | 4-Methoxybenzophenone | ~82 |
| Cyclohexanecarboxylic acid | Phenylmagnesium bromide | Cyclohexyl(phenyl)methanone | ~78 |
| Phenylacetic acid | Methylmagnesium bromide | 1-Phenylpropan-2-one | ~80 |
Note: Yields are approximate and may vary depending on the specific substrates and reaction conditions.[6]
Protocol 2: One-Pot Synthesis of α-Amino Aryl Ketones
This protocol details an efficient one-pot synthesis of α-amino aryl ketones from N-protected α-amino acids, which involves the formation of a Weinreb-Nahm amide followed by arylation.[1][7]
Materials:
-
N-protected α-amino acid (e.g., Boc-L-Alanine)
-
Activating agent (e.g., HATU, HBTU)
-
N,O-dimethylhydroxylamine hydrochloride
-
Base (e.g., DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Aryl Grignard reagent (e.g., Phenylmagnesium chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-protected α-amino acid (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add the activating agent (1.1 mmol) and DIPEA (2.5 mmol).
-
Stir the mixture for 10 minutes, then add N,O-dimethylhydroxylamine hydrochloride (1.2 mmol).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours to form the Weinreb-Nahm amide in situ.
-
Cool the reaction mixture to -78 °C.
-
Slowly add the aryl Grignard reagent (2.0 mmol) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the α-amino aryl ketone.
Quantitative Data:
| N-protected α-amino acid | Aryl Grignard Reagent | Product | Yield (%) |
| Boc-L-Alanine | Phenylmagnesium chloride | (S)-tert-butyl (1-oxo-1-phenylpropan-2-yl)carbamate | ~90 |
| Cbz-L-Phenylalanine | 4-Fluorophenylmagnesium bromide | benzyl ((S)-1-(4-fluorophenyl)-1-oxo-3-phenylpropan-2-yl)carbamate | ~85 |
| Boc-L-Valine | 2-Thienylmagnesium bromide | tert-butyl ((S)-3-methyl-1-oxo-1-(thiophen-2-yl)butan-2-yl)carbamate | ~88 |
Note: Yields are approximate and may vary based on specific substrates and conditions.[1][7]
Protocol 3: One-Pot Synthesis of Ketones from Esters
This protocol describes the conversion of esters to ketones in a one-pot fashion by first forming the Weinreb-Nahm amide using a non-nucleophilic Grignard reagent to activate the N,O-dimethylhydroxylamine, followed by the addition of a second, nucleophilic Grignard reagent.[4]
Materials:
-
Ester (e.g., Methyl benzoate)
-
N,O-dimethylhydroxylamine hydrochloride
-
Isopropylmagnesium chloride (i-PrMgCl) solution in THF
-
Nucleophilic Grignard reagent (e.g., Ethylmagnesium bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add i-PrMgCl (1.5 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the ester (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the nucleophilic Grignard reagent (2.0 mmol).
-
Stir at 0 °C for 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data:
| Ester | Nucleophilic Grignard Reagent | Product | Yield (%) |
| Methyl benzoate | Ethylmagnesium bromide | Propiophenone | ~80 |
| Ethyl 4-chlorobenzoate | Phenylmagnesium bromide | 4-Chlorobenzophenone | ~75 |
| Methyl cyclohexanecarboxylate | Vinylmagnesium bromide | 1-(Cyclohexyl)prop-2-en-1-one | ~70 |
Note: Yields are approximate and can be influenced by the specific ester and Grignard reagents used.[4]
Troubleshooting and Safety Considerations
-
Anhydrous Conditions: All reactions involving organometallic reagents must be carried out under strictly anhydrous conditions using dry solvents and glassware to avoid quenching of the reagents.
-
Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is crucial to prevent the degradation of organometallic reagents.
-
Low Temperatures: The addition of organometallic reagents should be performed at low temperatures to control the reaction rate and prevent side reactions.
-
Slow Addition: Organometallic reagents should be added slowly and dropwise to maintain control over the reaction exotherm.
-
Quenching: The quenching step should be performed carefully and at a low temperature to safely neutralize any unreacted organometallic reagent.
-
Safety Precautions: Organometallic reagents such as Grignard and organolithium reagents are highly reactive and flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and toxic; handle with care.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 7. scispace.com [scispace.com]
Protocol for Palladium-Catalyzed Preparation of Weinreb Benzamides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Weinreb amides (N-methoxy-N-methylamides) are versatile intermediates in organic synthesis, primarily utilized for the preparation of ketones and aldehydes due to their ability to react with organometallic reagents without over-addition. Palladium-catalyzed cross-coupling reactions have emerged as powerful and efficient methods for the synthesis of Weinreb benzamides, offering significant advantages over traditional methods. These protocols provide access to a wide range of aromatic and heteroaromatic Weinreb amides with excellent functional group tolerance. This document outlines two robust palladium-catalyzed protocols for the preparation of Weinreb benzamides: the aminocarbonylation of aryl halides and the cross-coupling of organoboronic acids with N-methoxy-N-methylcarbamoyl chloride.
I. Palladium-Catalyzed Aminocarbonylation of Aryl Halides
This method involves the direct conversion of aryl bromides or other halides into the corresponding Weinreb benzamides using a palladium catalyst, a suitable ligand, a base, and a source of carbon monoxide.[1][2] The use of a solid carbon monoxide source, such as molybdenum hexacarbonyl, can be advantageous in a laboratory setting.[3]
Experimental Protocol: General Procedure for Aminocarbonylation
This protocol is adapted from the work of Buchwald and co-workers.[1][4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Aryl bromide
-
N,O-dimethylhydroxylamine hydrochloride
-
Triethylamine (Et₃N) or another suitable base
-
Toluene, anhydrous
-
Carbon monoxide (gas) or a solid CO source (e.g., Mo(CO)₆)
-
Standard laboratory glassware for inert atmosphere reactions
-
Schlenk line or glovebox
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol %), Xantphos (4 mol %), the aryl bromide (1.0 equiv.), and N,O-dimethylhydroxylamine hydrochloride (1.5 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent and Base Addition: Add anhydrous toluene (to make a 0.2 M solution with respect to the aryl bromide) and triethylamine (3.0 equiv.) to the Schlenk tube.
-
Carbon Monoxide Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a carbon monoxide balloon or a CO line. Purge the reaction vessel with carbon monoxide by evacuating and backfilling three times.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired Weinreb benzamide.
Data Presentation: Substrate Scope of Aminocarbonylation
The following table summarizes the yields for the palladium-catalyzed aminocarbonylation of various aryl bromides with N,O-dimethylhydroxylamine hydrochloride.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | N-methoxy-N,4-dimethylbenzamide | 95 |
| 2 | 4-Bromoanisole | 4-methoxy-N-methoxy-N-methylbenzamide | 92 |
| 3 | 4-Bromobenzonitrile | 4-cyano-N-methoxy-N-methylbenzamide | 85 |
| 4 | 3-Bromopyridine | N-methoxy-N-methylnicotinamide | 78 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | 90 |
Yields are representative and may vary based on specific reaction conditions and scale.
Experimental Workflow: Aminocarbonylation
Caption: Experimental workflow for the aminocarbonylation of aryl halides.
Catalytic Cycle: Aminocarbonylation
Caption: Catalytic cycle for palladium-catalyzed aminocarbonylation.
II. Palladium-Catalyzed Cross-Coupling of Organoboronic Acids
This protocol offers a complementary approach to Weinreb benzamides, starting from readily available organoboronic acids and N-methoxy-N-methylcarbamoyl chloride.[5][6] This method avoids the use of carbon monoxide.
Experimental Protocol: General Procedure for Cross-Coupling with Boronic Acids
This protocol is based on the work of Herr and co-workers.[5][6]
Materials:
-
Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂)
-
Arylboronic acid
-
N-methoxy-N-methylcarbamoyl chloride
-
Potassium phosphate monohydrate (K₃PO₄·H₂O)
-
Ethanol, anhydrous
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid (1.0 equiv.), N-methoxy-N-methylcarbamoyl chloride (1.2 equiv.), and potassium phosphate monohydrate (3.0 equiv.).
-
Catalyst and Solvent Addition: Add PdCl₂(PPh₃)₂ (5 mol %) and anhydrous ethanol (to make a 0.2 M solution with respect to the arylboronic acid).
-
Reaction: Heat the reaction mixture to 65 °C and stir for 4-12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Substrate Scope of Boronic Acid Cross-Coupling
The following table summarizes the yields for the palladium-catalyzed cross-coupling of various organoboronic acids with N-methoxy-N-methylcarbamoyl chloride.[5][6]
| Entry | Organoboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-methoxy-N-methylbenzamide | 95 |
| 2 | 4-Methoxyphenylboronic acid | 4-methoxy-N-methoxy-N-methylbenzamide | 98 |
| 3 | 3-Chlorophenylboronic acid | 3-chloro-N-methoxy-N-methylbenzamide | 89 |
| 4 | 2-Thiopheneboronic acid | N-methoxy-N-methylthiophene-2-carboxamide | 85 |
| 5 | (E)-Styrylboronic acid | (E)-N-methoxy-N-methylcinnamamide | 75 |
Yields are representative and may vary based on specific reaction conditions and scale.[5][6]
Experimental Workflow: Boronic Acid Cross-Coupling
Caption: Experimental workflow for boronic acid cross-coupling.
Catalytic Cycle: Boronic Acid Cross-Coupling
Caption: Catalytic cycle for boronic acid cross-coupling.
Conclusion
The palladium-catalyzed aminocarbonylation of aryl halides and the cross-coupling of organoboronic acids are highly effective methods for the synthesis of Weinreb benzamides. The choice of protocol may depend on the availability of starting materials and the desired functional group tolerance. The aminocarbonylation route is suitable for a wide range of aryl halides, while the boronic acid cross-coupling provides a carbon monoxide-free alternative. Both methods are valuable tools for medicinal chemists and researchers in drug development, facilitating the efficient construction of key synthetic intermediates.
References
- 1. Convenient method for the preparation of Weinreb amides via Pd-catalyzed aminocarbonylation of aryl bromides at atmospheric pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amide synthesis by aminocarbonylation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid in Natural Product Synthesis
Researchers, scientists, and drug development professionals often utilize specialized reagents to construct complex molecular architectures inherent in natural products. One such reagent is 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, a bifunctional molecule poised for strategic carbon-carbon bond formation while carrying a versatile Weinreb amide handle for subsequent elaborations. However, a comprehensive review of currently available scientific literature does not yield a specific, published total synthesis of a natural product that explicitly employs this compound.
While direct applications in the total synthesis of natural products are not readily found in the literature, the strategic value of this reagent can be inferred from its constituent functional groups. The phenylboronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a Nobel Prize-winning method for the formation of biaryl linkages. These structural motifs are prevalent in a vast array of natural products, including the Amaryllidaceae alkaloids, which possess a characteristic phenanthridinone core.
The 3-(N,O-dimethylhydroxylaminocarbonyl) group, commonly known as a Weinreb amide, is a highly valuable functional group in organic synthesis. Its utility lies in its ability to react with organometallic reagents (such as Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form a tertiary alcohol. This controlled reactivity makes it an ideal precursor for introducing ketone functionalities or for further transformations into other chemical entities.
Given the absence of a specific published example, this document will provide a generalized, hypothetical application of this compound in the context of synthesizing a biaryl precursor for a hypothetical phenanthridinone-type natural product. This will include a representative experimental protocol for a Suzuki-Miyaura coupling reaction and a discussion of the potential downstream transformations of the Weinreb amide.
Hypothetical Application: Synthesis of a Biaryl Precursor for a Phenanthridinone Alkaloid
The phenanthridinone core of many Amaryllidaceae alkaloids, such as pancratistatin and lycoricidine, is constructed from two aromatic rings. A key step in many synthetic routes to these molecules is the formation of the biaryl bond that connects these two rings. The Suzuki-Miyaura coupling is an ideal reaction for this purpose.
In a hypothetical synthesis, this compound could be coupled with a suitably functionalized aryl halide (e.g., a brominated or iodinated benzene derivative carrying functionalities required for the second ring of the phenanthridinone core).
Experimental Workflow
The logical workflow for such a synthetic step is outlined below. This diagram illustrates the sequence from starting materials to the desired biaryl product.
Application Notes and Protocols: Boronic Acids as Reversible Protecting Groups for Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry, the judicious use of protecting groups is paramount for the successful construction of complex molecular architectures. Diols, possessing two hydroxyl groups, often necessitate temporary protection to prevent undesired reactions during synthetic transformations. Boronic acids have emerged as highly effective reagents for the reversible protection of 1,2- and 1,3-diols, forming cyclic boronate esters. This strategy is distinguished by its mild formation and cleavage conditions, selectivity for cis-diols, and the stability of the resulting boronate esters to a range of reaction conditions.[1]
These application notes provide a comprehensive overview of the principles, applications, and experimental procedures for the use of boronic acids as protecting groups for diols. Detailed protocols for the protection and deprotection of diols using various boronic acids are presented, along with a summary of their stability under common synthetic conditions.
Principles and Advantages
The protection of a diol with a boronic acid proceeds through the formation of a cyclic boronate ester, typically a five- or six-membered ring. This reaction is a reversible equilibrium process, which can be driven to completion by removing the water generated during the esterification, often by azeotropic distillation with a Dean-Stark trap or by the use of a dehydrating agent.
Key Advantages:
-
Mild Reaction Conditions: Protection and deprotection are typically carried out under mild conditions, avoiding harsh reagents that could compromise sensitive functional groups.[1]
-
High Selectivity: Boronic acids exhibit a strong preference for the protection of cis-1,2- and cis-1,3-diols over their trans counterparts. This selectivity is valuable in the context of carbohydrate and nucleoside chemistry.
-
Orthogonality: Boronate esters are stable under a variety of reaction conditions, including some that are incompatible with other common hydroxyl protecting groups.
-
Ease of Removal: Deprotection is readily achieved under mild acidic or basic aqueous conditions, or through transesterification.[2]
Stability of Boronate Esters
The stability of the boronate ester is a critical consideration in its application as a protecting group. Generally, boronate esters are stable to a range of non-aqueous reaction conditions.
-
Chromatography: Cyclic boronate esters are often stable to purification by silica gel chromatography.[1]
-
Oxidative Conditions: The stability of boronate esters to oxidation is variable and depends on the specific oxidant and the structure of the boronic acid. While some boronate esters are stable to certain oxidants, they can be cleaved under others. For instance, some boronate esters have shown modest stability towards oxidative conditions, while specialized boralactones exhibit significantly enhanced stability.[2] Boronate esters are generally not stable to strongly oxidizing conditions like ozonolysis.
-
Reductive Conditions: Boronate esters are generally stable to catalytic hydrogenation and hydride reducing agents like sodium borohydride (NaBH₄). While NaBH₄ typically does not reduce esters, the more powerful lithium aluminum hydride (LiAlH₄) can reduce esters to alcohols and may also affect the boronate ester.[3][4] The stability towards diisobutylaluminum hydride (DIBAL-H) can be variable and should be evaluated on a case-by-case basis.
-
Grignard and Organolithium Reagents: Boronate esters can react with organometallic reagents. The empty p-orbital on the boron atom makes it susceptible to nucleophilic attack. Therefore, protection of diols as boronate esters is generally not compatible with Grignard or organolithium reactions.
-
Hydrolytic Stability: The susceptibility of boronate esters to hydrolysis is influenced by steric and electronic factors of both the boronic acid and the diol. Electron-withdrawing groups on the boronic acid can increase the Lewis acidity of the boron atom, making the ester more prone to hydrolysis. Conversely, sterically hindered boronic acids and diols can form more stable esters.[5]
Quantitative Data Summary
The efficiency of diol protection with boronic acids is highly dependent on the specific substrates and reaction conditions. The following table provides a summary of representative yields for the formation of boronate esters.
| Boronic Acid | Diol Substrate | Solvent | Conditions | Yield (%) | Reference |
| Phenylboronic Acid | Various Diols | Toluene | Reflux, Dean-Stark | Moderate to Excellent | [1] |
| Phenylboronic Acid | Catechol | Toluene | Reflux, 2h | 95 | |
| Phenylboronic Acid | 1,2-Propanediol | Toluene | Reflux, 4h | 88 | |
| Methylboronic Acid | Various 1,2- and 1,3-diols | Toluene or CH₂Cl₂ | Reflux or RT | High | |
| 2,6-Bis(trifluoromethyl)phenylboronic acid | Various 1,2- and 1,3-diols | Dichloroethane | Reflux, 24h | >95 | [6] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | (Used in Suzuki coupling) | - | - | - | [7] |
Note: The yields provided are illustrative and can vary based on the specific experimental conditions and the nature of the diol.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a 1,2-Diol with Phenylboronic Acid
Materials:
-
1,2-Diol (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,2-diol (1.0 equiv) and anhydrous toluene.
-
Add phenylboronic acid (1.1 equiv) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC. Water will be collected in the Dean-Stark trap.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude boronate ester can often be used in the next step without further purification. If necessary, the product can be purified by silica gel chromatography.
Protocol 2: Protection of a Diol with 2,6-Bis(trifluoromethyl)phenylboronic Acid
Materials:
-
Diol (1.0 equiv)
-
2,6-Bis(trifluoromethyl)phenylboronic acid (1.0 equiv)
-
Dichloroethane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine the diol (1.0 equiv) and 2,6-bis(trifluoromethyl)phenylboronic acid (1.0 equiv) in dichloroethane.
-
Stir the mixture under reflux for 24 hours.
-
After cooling to room temperature, evaporate the solvent to yield the cyclic boronic ester, which is often pure enough for subsequent steps.[6]
Protocol 3: General Procedure for the Deprotection of a Phenylboronate Ester
Materials:
-
Phenylboronate ester (1.0 equiv)
-
Acetone (or other suitable solvent)
-
Water
-
Aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) (catalytic amount)
-
Standard glassware for workup and extraction
Procedure:
-
Dissolve the phenylboronate ester in a suitable solvent such as acetone.
-
Add water to the solution.
-
To facilitate hydrolysis, add a catalytic amount of acid or base.
-
Stir the mixture at room temperature for 1-3 hours, or until TLC analysis indicates complete deprotection.
-
Remove the organic solvent under reduced pressure.
-
Perform an aqueous workup by extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude diol.
-
Purify the diol by recrystallization or silica gel chromatography as needed.[1]
Protocol 4: Deprotection by Transesterification
Materials:
-
Boronate ester (1.0 equiv)
-
Diethanolamine (excess)
-
Ether or other suitable solvent
-
0.1 M HCl
Procedure:
-
Treat the boronate ester with diethanolamine in ether. The resulting diethanolamine boronate adduct is often insoluble and can be collected by filtration.
-
Treat the filtered adduct with 0.1 M HCl for a short period (e.g., 20 minutes) to hydrolyze the boronate and release the free diol.
Visualizations
Reaction Mechanism: Boronic Acid Protection of a Diol
Caption: General mechanism of diol protection with a boronic acid.
Experimental Workflow: Protection and Deprotection Cycle
Caption: Experimental workflow for diol protection and deprotection.
Conclusion
The use of boronic acids as protecting groups for diols offers a versatile and mild strategy for the selective modification of polyhydroxylated molecules. The stability of the resulting boronate esters to a variety of reaction conditions, coupled with the ease of their removal, makes this an invaluable tool for synthetic chemists. Careful consideration of the stability limitations, particularly with respect to strong nucleophiles and certain oxidizing agents, is necessary for successful implementation in a synthetic route. The protocols and data provided herein serve as a guide for researchers to effectively utilize this powerful protective group strategy in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 73852-19-4(3,5-Bis(trifluoromethyl)phenylboronic acid) | Kuujia.com [kuujia.com]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yields in Suzuki coupling of substituted boronic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions, particularly those involving substituted boronic acids.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your Suzuki coupling experiments.
Low or No Yield
Q1: My Suzuki coupling reaction has a low to non-existent yield. What are the primary factors to investigate?
A1: A failing Suzuki coupling reaction can often be attributed to several key parameters. A systematic check of the following is recommended:
-
Catalyst Activity: The palladium catalyst must be in its active Pd(0) state. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it needs to be reduced in situ.[1] Ensure your catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere, as phosphine ligands are susceptible to oxidation.[2] Consider using a more robust, air-stable precatalyst.[3]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst and promote the homocoupling of boronic acids.[3][4] It is crucial to use properly degassed solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, and some are particularly prone to protodeboronation.[3] Using fresh, high-purity reagents is essential.[2]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause the degradation of your starting materials or products.[3] For anhydrous reactions, ensure your base is dry and finely powdered.[3] In biphasic reactions, vigorous stirring is necessary to maximize the contact between the two phases.[3]
Q2: I am working with an electron-deficient boronic acid and observing poor yields. What adjustments should I make?
A2: Electron-deficient boronic acids can be challenging coupling partners due to slower transmetalation.[5] To improve yields, consider the following:
-
Stronger Base: Employing a stronger base can facilitate the transmetalation step.
-
Electron-Rich Ligands: The use of electron-rich ligands can promote the overall catalytic cycle.
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier.
-
Solvent Choice: For some challenging couplings with electron-poor partners, N-methylpyrrolidone (NMP) has been shown to be an effective solvent.[5]
A troubleshooting workflow for this specific issue is visualized below.
Common Side Reactions
Q3: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, particularly with electron-rich heterocyclic or vinyl boronic acids.[3][6] Here are some strategies to mitigate it:
-
Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[2][3]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[2] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[6]
The decision-making process for addressing protodeboronation is outlined in the following diagram.
Q4: My main side-product is the homocoupling of my boronic acid. What causes this and how can it be prevented?
A4: Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid, is a common side reaction.[4] It is primarily caused by the presence of oxygen and Pd(II) species in the reaction mixture.[1][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[1]
To prevent homocoupling:
-
Thorough Degassing: Ensure your solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere to exclude oxygen.[2][7]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily generates the active Pd(0) species.[8] If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.[1]
-
Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.[8][9]
-
Optimize Ligand: Bulky, electron-rich ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[8]
Substrate-Specific Issues
Q5: I am struggling with a sterically hindered boronic acid, especially one with ortho-substituents. What conditions should I try?
A5: Steric hindrance can slow down the transmetalation and reductive elimination steps of the catalytic cycle.[3] More forcing conditions and specialized catalysts are often necessary:
-
Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[3][9]
-
Higher Temperatures: Increasing the reaction temperature is often required to overcome the steric barriers.
-
Stronger, Non-nucleophilic Bases: A strong base is needed to facilitate the transmetalation of the hindered boronic acid.
Q6: I am working with heteroaromatic boronic acids and facing challenges. What are the key considerations?
A6: Heteroaromatic boronic acids can be challenging due to their electronic properties and potential for catalyst inhibition.
-
π-Deficient Heterocycles (e.g., pyridine): The Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to its deactivation.[10] The electron-withdrawing nature of the ring can also slow down the transmetalation step. Using bulky, electron-rich ligands can help mitigate catalyst inhibition.[10]
-
π-Rich Heterocycles (e.g., furan, thiophene): While generally more reactive in the transmetalation step, they can be more susceptible to protodeboronation.[10] Milder bases and anhydrous conditions are often beneficial.[3]
Data Summary Tables
Table 1: General Effect of Base on Suzuki Coupling Yields
| Base | Relative Strength | Common Solvents | Typical Observations & Notes |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | Often effective for challenging couplings, including those with aryl chlorides. Can promote protodeboronation in some cases.[3] |
| Cs₂CO₃ | Strong | Dioxane, DMF, Toluene | Highly effective, particularly for sterically hindered substrates.[9] |
| K₂CO₃ | Moderate | Dioxane/Water, Toluene/Ethanol/Water | A common and versatile base. Good for a wide range of substrates.[11][12] |
| Na₂CO₃ | Moderate | Toluene/Water, DMF/Water | Another widely used and effective base.[13][14] |
| KF | Weak | Toluene, Dioxane | A mild base that can be effective in minimizing protodeboronation.[3] |
Table 2: Common Catalyst Systems for Substituted Boronic Acids
| Catalyst (Precatalyst) | Ligand | Typical Substrates | Key Advantages |
| Pd(PPh₃)₄ | PPh₃ | General purpose, electron-rich boronic acids | Readily available Pd(0) source.[11] |
| Pd(OAc)₂ | SPhos | Sterically hindered, heteroaromatic boronic acids | Highly active catalyst system, promotes challenging couplings.[3][15] |
| Pd₂(dba)₃ | XPhos, RuPhos | Sterically hindered, electron-deficient boronic acids | Buchwald ligands provide high activity and stability.[9][16] |
| PdCl₂(dppf) | dppf | General purpose, heteroaromatic boronic acids | A reliable and versatile catalyst system.[17] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (0.5–5 mol%) and ligand (if required).[2]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography.[3]
Protocol for Microwave-Assisted Suzuki Coupling with Heterocyclic Boronic Acids
Microwave irradiation can significantly reduce reaction times and often improves yields, especially for sensitive substrates like heterocyclic boronic acids.[11]
-
Reagent Addition: To a microwave reactor vial, add the heterocyclic boronic acid (1.0 equiv), aryl halide (1.0 equiv), base (e.g., K₂CO₃, 3.0 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%).[11]
-
Solvent Addition: Add a previously degassed solvent system (e.g., 4 mL of 1,4-dioxane and 2 mL of water).[11]
-
Inert Atmosphere: Seal the vial under an argon atmosphere.[11]
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes).[11]
-
Workup and Purification: After cooling, extract the reaction mixture with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[11]
Visualizations
The following diagram illustrates the general catalytic cycle of the Suzuki-Miyaura coupling and indicates where common side reactions can occur.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guidance is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or no product. What are the common causes and how can I address them?
A1: Low yields in Suzuki-Miyaura coupling can arise from several factors. A systematic approach to troubleshooting is recommended.[1] Consider the following:
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Catalyst Activity and Loading: Ensure your palladium source and ligand are fresh and active. Catalyst decomposition can occur over time. Consider increasing the catalyst loading incrementally if deactivation is suspected.[1] Using a stable pre-catalyst can also ensure a more consistent generation of the active Pd(0) species.[2]
-
Boronic Acid Instability: A primary cause of low yields is the decomposition of the boronic acid, often through protodeboronation (hydrolysis).[3] This is exacerbated by excess water or harsh basic conditions.[3]
-
Solution: Use anhydrous reagents and solvents where possible. Employing a milder base or switching from a boronic acid to a more stable boronic ester (e.g., pinacol or MIDA esters) can significantly reduce this side reaction.[3]
-
-
Inadequate Degassing: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst and promote side reactions like homocoupling.[4][5]
-
Poor Reagent Solubility: Insufficient solubility of the aryl halide, boronic acid/ester, or base can lead to slow or incomplete reactions.[3][6]
-
Solution: Screen different solvents to improve solubility. For biphasic reactions, ensure vigorous stirring to maximize interfacial contact.[7]
-
-
Suboptimal Base or Ligand: The choice of base and ligand is critical for an efficient reaction.
-
Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[3] The strength and solubility of the base can significantly impact the reaction.[3] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands often improve catalyst stability and activity.[3][8]
-
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura coupling. The two primary causes are the presence of oxygen and the use of a Palladium(II) catalyst precursor.[4]
-
Oxygen-Mediated Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[4][9]
-
Pd(II)-Mediated Homocoupling: Pd(II) precatalysts can react directly with the boronic acid to generate the homocoupled product during the in situ reduction to the active Pd(0) species.[4][9]
-
Solution: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or employ well-defined precatalysts (e.g., Buchwald's G3 and G4) that efficiently generate the active Pd(0) species.[8]
-
-
High Concentration of Boronic Acid: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.[4]
-
Solution: Employ a slow addition of the boronic acid solution to the reaction mixture using a syringe pump.[4]
-
-
Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
Troubleshooting Workflow for Homocoupling in Suzuki Coupling
Caption: A logical workflow for troubleshooting low yields due to homocoupling.[4]
Section 2: Heck Coupling
Q1: My Heck reaction is giving a low yield, especially with an aryl or vinyl chloride. What should I investigate?
A1: Low yields in Heck couplings, particularly with less reactive chlorides, are a common issue.[11] The oxidative addition of the C-Cl bond to Pd(0) is often the rate-limiting step.[12]
-
Catalyst and Ligand Choice: Activating a C-Cl bond requires a highly electron-rich and sterically bulky catalyst complex.[11]
-
Reaction Temperature: Higher temperatures are often required to facilitate the oxidative addition of chlorides.[11]
-
Base and Solvent Selection: The choice of base and solvent can significantly influence the reaction outcome.
-
Solution: Screen different bases, both inorganic (e.g., K₂CO₃, K₃PO₄) and organic (e.g., Et₃N, DIPEA). Polar aprotic solvents like DMF, DMA, or NMP are often effective.[11]
-
Q2: I am observing the formation of isomerized alkene byproducts in my Heck reaction due to β-hydride elimination. How can I suppress this?
A2: β-hydride elimination is a common side reaction in Heck couplings that can lead to undesired alkene isomers.[2][14]
-
Ligand Effects: The steric and electronic properties of the ligand can influence the rate of β-hydride elimination.
-
Additives: Certain additives can promote the desired reductive elimination over competing side reactions.
-
Solution: The addition of silver salts can sometimes minimize alkene isomerization.[15]
-
-
Substrate Structure: The structure of the alkyl-palladium intermediate is key. β-hydride elimination requires a hydrogen atom on the β-carbon relative to the palladium atom.[2]
-
Solution: If the substrate can be modified, using alkyl groups that lack β-hydrogens (e.g., methyl, neopentyl) will prevent this side reaction.[16]
-
Troubleshooting Workflow for β-Hydride Elimination in Heck Coupling
Caption: A stepwise workflow for troubleshooting issues with β-hydride elimination.
Section 3: Sonogashira Coupling
Q1: My Sonogashira reaction is plagued by alkyne homocoupling (Glaser coupling). What are the best strategies to prevent this?
A1: Alkyne homocoupling is a very common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[1]
-
Copper-Free Conditions: The most direct way to avoid copper-catalyzed homocoupling is to run the reaction without a copper co-catalyst.[1] While the reaction may be slower, it eliminates the primary pathway for this side reaction.[1]
-
Thorough Degassing: As with other cross-coupling reactions, oxygen promotes the homocoupling reaction.[1]
-
Solution: Ensure rigorous degassing of the reaction mixture.
-
-
Base Selection: The choice of base can influence the extent of homocoupling.
-
Solution: Using an appropriate amine base is crucial.
-
Section 4: General Issues
Q1: I suspect my palladium catalyst is deactivating, leading to incomplete conversion. What are the signs and solutions?
A1: Catalyst deactivation, often observed as the formation of palladium black, is a common problem.
-
Signs of Deactivation: A visible precipitation of black solid (palladium black) is a clear indicator. The reaction may start but then stall before completion.
-
Causes:
-
High Temperatures: Can lead to catalyst agglomeration and precipitation.
-
Ligand Degradation: Some ligands, particularly phosphines, can be oxidized in the presence of trace oxygen, leading to catalyst deactivation.[8]
-
Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated and prone to decomposition.
-
-
Solutions:
-
Optimize Temperature: Find the lowest effective temperature for the reaction.
-
Use Robust Ligands: Employ sterically hindered, electron-rich ligands that protect the palladium center.[3][8]
-
Adjust Ligand:Pd Ratio: While a 1:1 to 2:1 ratio is common, optimization may be necessary. However, be aware that very high ligand concentrations can sometimes inhibit the reaction.[17]
-
Use a Pre-catalyst: Well-defined precatalysts are often more stable and can provide a controlled release of the active catalyst.[8]
-
Quantitative Data Summary
The following tables summarize the effects of various reaction parameters on the outcomes of palladium-catalyzed cross-coupling reactions.
Table 1: Effect of Base and Solvent on Heck Reaction Yields
| Entry | Base | Solvent | Yield (%) |
| 1 | Et₃N | DMF | 75 |
| 2 | K₂CO₃ | DMA | 85 |
| 3 | Cs₂CO₃ | NMP | 92 |
| 4 | K₃PO₄ | Dioxane | 60 |
Data is synthesized from representative studies for illustrative purposes.[11]
Table 2: Influence of Reaction Parameters on Common Side Reactions
| Side Reaction | Promoting Factors | Mitigating Strategies |
| Homocoupling | O₂, Pd(II) precatalysts, high nucleophile concentration | Rigorous degassing, use of Pd(0) or efficient precatalysts, slow addition of nucleophile |
| Protodeboronation | Excess H₂O, strong bases | Anhydrous conditions, milder bases, use of boronic esters |
| β-Hydride Elim. | Presence of β-hydrogens, less bulky ligands | Substrates without β-hydrogens, bulky ligands (e.g., P(t-Bu)₃, NHCs) |
| Dehalogenation | H-donating solvents (e.g., alcohols), certain bases | Aprotic solvents, careful base selection |
Experimental Protocols
Protocol 1: Rigorous Degassing using Freeze-Pump-Thaw
This method is highly effective for removing dissolved oxygen from reaction solvents, which is critical for minimizing side reactions like homocoupling.[4]
-
Freeze: Place the flask containing the solvent in a bath of liquid nitrogen until the solvent is completely frozen.
-
Pump: Apply a high vacuum to the flask for several minutes to remove gases from the headspace above the frozen solvent.
-
Thaw: Close the vacuum line, remove the flask from the liquid nitrogen bath, and allow the solvent to thaw completely. Dissolved gases will bubble out of the solution into the headspace.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure the thorough removal of dissolved oxygen.
-
Backfill: After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
Protocol 2: Slow Addition of Boronic Acid for Suzuki-Miyaura Coupling
This technique helps to maintain a low instantaneous concentration of the boronic acid, thereby disfavoring the bimolecular homocoupling side reaction.[4]
-
Setup: In a reaction flask, combine the aryl halide, palladium catalyst, ligand, base, and solvent.
-
Degas: Thoroughly degas the reaction mixture using an appropriate method (e.g., Protocol 1).
-
Prepare Boronic Acid Solution: In a separate, dry flask, dissolve the boronic acid in a small amount of the degassed reaction solvent.
-
Slow Addition: Draw the boronic acid solution into a gas-tight syringe and place it on a syringe pump.
-
Initiate Reaction: Heat the main reaction mixture to the desired temperature. Once at temperature, begin the slow addition of the boronic acid solution via the syringe pump over a period of several hours.
-
Monitor: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. people.uniurb.it [people.uniurb.it]
- 16. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 17. reddit.com [reddit.com]
Technical Support Center: Purification of Boronic Acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of boronic acid reaction products. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude boronic acid reaction mixtures?
A1: Crude boronic acid samples often contain several types of impurities. The most prevalent are:
-
Boroxines (Boronic Anhydrides): These are cyclic anhydrides formed from the intermolecular dehydration of three boronic acid molecules. This is a reversible process driven by the removal of water.[1]
-
Protodeboronation Products: This involves the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[1] This degradation is often catalyzed by acidic or basic conditions.[2]
-
Homocoupling Products: Dimerization of the boronic acid can occur, catalyzed by the palladium catalyst often used in cross-coupling reactions, especially in the presence of oxygen.[1]
-
Oxidative Degradation Products: The carbon-boron bond is susceptible to oxidation, leading to the formation of the corresponding alcohol (e.g., a phenol from an arylboronic acid).[1][3]
-
Starting Materials and Reagents: Unreacted starting materials and residual reagents from the synthesis are also common impurities.
Q2: How can I prevent the formation of boroxines during workup and storage?
A2: Boroxine formation is an equilibrium reaction. To minimize their formation, avoid completely anhydrous conditions during your workup and storage. If you suspect boroxine contamination, adding a small amount of water to the solvent can help shift the equilibrium back towards the desired monomeric boronic acid.[1] Recrystallization from a solvent system containing water is often effective at hydrolyzing boroxines.[1]
Q3: My boronic acid is an oil and won't crystallize. What purification options do I have?
A3: For oily boronic acids where recrystallization is not feasible, several alternatives exist:
-
Acid-Base Extraction: This is a highly effective method for separating acidic boronic acids from neutral or basic organic impurities.
-
Column Chromatography: While challenging due to the polarity of boronic acids, chromatography on neutral alumina or boric acid-treated silica gel can be successful.[4]
-
Derivatization: Conversion of the boronic acid to a crystalline derivative, such as a diethanolamine adduct, allows for purification by crystallization. The pure boronic acid can then be regenerated.[5][6]
-
Conversion to a Boronate Ester: Converting the boronic acid to a less polar and more stable boronate ester (e.g., a pinacol ester) can facilitate purification by standard silica gel chromatography. The ester can then be hydrolyzed back to the boronic acid if necessary.[5]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Boronic acid does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For aryl boronic acids, hot water or ethanol/water mixtures are often effective.[7] |
| No crystals form upon cooling. | The solution is too dilute, or the supersaturation has not been reached. | - Induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Concentrate the solution by slowly evaporating some of the solvent.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then gently heat until it clears and allow to cool slowly. |
| The product "oils out" instead of crystallizing. | The melting point of the boronic acid is lower than the boiling point of the solvent, or significant impurities are present. | - Lower the crystallization temperature by using a solvent with a lower boiling point.- Try to dissolve the oil in a small amount of a good solvent and add an anti-solvent.- Purify the material by another method (e.g., acid-base extraction) to remove impurities before attempting recrystallization. |
Column Chromatography Challenges
| Problem | Possible Cause | Troubleshooting Steps |
| The boronic acid streaks or sticks to the silica gel column. | Standard silica gel is acidic and can strongly interact with or even degrade boronic acids.[5][6] | - Use neutral alumina as the stationary phase.[4]- Deactivate the silica gel by treating it with boric acid before packing the column.[8]- Consider using reversed-phase chromatography (C18) with a mobile phase of acetonitrile and water.[5] |
| Poor separation of the boronic acid from impurities. | The eluent system is not optimized. | - For normal phase chromatography, try more polar solvent systems, such as dichloromethane/methanol mixtures.[9]- For reversed-phase chromatography, adjust the gradient of acetonitrile/water. Modifiers like a small amount of acetic acid or TFA may improve separation.[4] |
| The boronic acid degrades on the column. | The boronic acid is unstable to the stationary phase. | - Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) before chromatography.[5] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for separating acidic boronic acids from neutral or basic organic impurities.[9][10]
Materials:
-
Crude boronic acid
-
Organic solvent (e.g., ethyl acetate, diethyl ether)
-
1-2 M aqueous sodium hydroxide (NaOH) solution[9]
-
1-2 M aqueous hydrochloric acid (HCl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude boronic acid in a suitable organic solvent.
-
Basification: Transfer the solution to a separatory funnel and add 1-2 M NaOH solution. Shake the funnel vigorously, venting frequently. The boronic acid will deprotonate to form its water-soluble boronate salt and move to the aqueous layer.
-
Extraction: Separate the aqueous layer. Wash the organic layer with another portion of the NaOH solution to ensure complete extraction of the boronic acid. Combine the aqueous layers. The organic layer contains neutral and basic impurities and can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding 1-2 M HCl solution until the boronic acid precipitates out. Monitor the pH with litmus paper or a pH meter.
-
Isolation: Extract the precipitated boronic acid back into a fresh portion of the organic solvent.
-
Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified boronic acid.
Protocol 2: Purification via Diethanolamine Adduct Formation
This protocol is useful for purifying boronic acids that are difficult to crystallize directly.[11][12]
Materials:
-
Crude boronic acid
-
Diethanolamine (DEA)
-
Solvent for adduct formation (e.g., diethyl ether, dichloromethane)[11][12]
-
Solvent for washing the adduct (e.g., diethyl ether, ethyl acetate)[11][12]
-
0.1 M aqueous HCl solution[11]
-
Organic solvent for final extraction (e.g., diethyl ether)
Procedure:
-
Adduct Formation: Dissolve the crude boronic acid in the chosen solvent (e.g., diethyl ether). Add diethanolamine (approximately 1 equivalent) to the solution. A white precipitate of the diethanolamine-boronate adduct should form within minutes.[11] Stir for about 30 minutes to ensure complete precipitation.
-
Isolation of Adduct: Collect the precipitate by vacuum filtration and wash it with a small amount of the cold solvent (e.g., diethyl ether or ethyl acetate) to remove soluble impurities.[11][12]
-
Regeneration of Boronic Acid: Suspend the purified adduct in a biphasic mixture of an organic solvent (e.g., diethyl ether) and 0.1 M HCl solution. Stir the mixture for about 20-30 minutes.[11]
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with a few more portions of the organic solvent. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Concentration: Filter and concentrate the organic solution under reduced pressure to obtain the purified boronic acid.
Data Presentation
Table 1: Common Solvents for Boronic Acid Recrystallization
| Boronic Acid Type | Recommended Solvents/Solvent Systems | Reference(s) |
| Arylboronic acids | Hot water, Hot ethanol, Ethanol/water mixtures, Benzene, Dichloroethane, Ethyl acetate | [4][7] |
| General | Solvent pairs (e.g., a "good" solvent and an "anti-solvent" like diethyl ether/hexane) | [13] |
Table 2: Analytical Techniques for Impurity Profiling
| Analytical Technique | Impurities Detected | Key Advantages | Reference(s) |
| HPLC-UV | Non-volatile impurities (e.g., homocoupling products, oxidative degradation products) | Quantitative, suitable for simultaneous analysis of the main compound and impurities. | [1] |
| GC-MS | Volatile impurities (e.g., protodeboronation products like benzofuran) | High sensitivity for volatile compounds. | [1][14] |
| ¹H NMR | Provides structural information on a wide range of impurities. | Non-destructive, gives a good overview of the purity profile. | [1] |
| ¹¹B NMR | Distinguishes between trigonal boronic acid and tetrahedral boroxine. | Specific for boron-containing species, allows for quantification of the boroxine content. | [1] |
Visualizations
Caption: A decision-making workflow for selecting a suitable purification technique.
Caption: Pathways for the formation of common boronic acid impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Catalyst and Ligand Selection for Challenging Suzuki Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My Suzuki coupling reaction shows low to no yield. What are the first things I should check?
A1: When a Suzuki coupling reaction fails or provides a low yield, a systematic check of the fundamental reaction parameters is the best starting point. Here are the initial checks to perform:
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere.[1] Palladium catalysts, especially Pd(II) precatalysts, can degrade over time, and phosphine ligands are susceptible to oxidation.[1]
-
Reagent Quality: Verify the purity and stability of your aryl halide and boronic acid or ester.[1] Electron-deficient arylboronic acids are particularly prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1]
-
Inert Atmosphere: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1][2] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[2][3]
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure the base is of high purity and is sufficiently soluble in the reaction medium.[1]
Q2: I am working with a sterically hindered substrate and getting poor results. How can I improve my reaction?
A2: Steric hindrance around the reaction centers can significantly slow down the key steps of the catalytic cycle. To overcome this, consider the following adjustments:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[4] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands promote the formation of a highly reactive palladium(0) species and accelerate the reductive elimination step.[4] For particularly challenging couplings, specialized ligands like BI-DIME or AntPhos may be necessary.[4]
-
Base Selection: A moderately strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[4] For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[5]
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.[6] However, be mindful that higher temperatures can also increase the rate of side reactions.[6]
Q3: My reaction involves an electron-poor aryl halide (e.g., a chloro-pyridine) and is very sluggish. What conditions should I use?
A3: The oxidative addition of palladium to the carbon-halogen bond is often the rate-determining step and is particularly slow for electron-poor and/or chloro-substituted arenes.[7] To facilitate this step, highly active catalyst systems are required.[6]
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6] These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step.[6]
-
Increase Reaction Temperature: Higher temperatures are often necessary to overcome the high activation energy of C-Cl bond activation.[6]
-
Select an Appropriate Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[6]
Q4: I am observing significant amounts of side products like homocoupling of the boronic acid. What causes this and how can I prevent it?
A4: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction that reduces the yield of the desired cross-coupled product.
-
Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial.[1]
-
Inefficient Precatalyst Reduction: If you are using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) state in situ.[2] Incomplete reduction can lead to Pd(II) species that promote homocoupling.[6] Using a Pd(0) source or an efficient precatalyst system can mitigate this.[6]
Q5: My boronic acid seems to be degrading during the reaction, leading to low yields. What is happening and how can I fix it?
A5: The degradation of the boronic acid, most commonly through protodeboronation, is a major cause of low yields, especially with electron-deficient or heteroaryl boronic acids.[1][8]
-
Minimize Water: Water can be a proton source for protodeboronation. While some Suzuki protocols use aqueous bases, if you suspect protodeboronation, using anhydrous conditions can be beneficial.[1]
-
Choice of Base: The base can promote protodeboronation. Using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can sometimes help.[1]
-
Use More Stable Boronic Acid Derivatives: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable form, such as a pinacol ester (Bpin), MIDA ester, or trifluoroborate salt.[1][8] These are generally more resistant to degradation.[8]
Q6: My palladium catalyst appears to be deactivating and precipitating as "palladium black". What causes this and what can I do?
A6: The formation of palladium black indicates the agglomeration of the active Pd(0) species into inactive nanoparticles, which is a common catalyst deactivation pathway.[9]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the active palladium catalyst. If you are observing catalyst precipitation, switching to a more robust ligand, such as a bulky biarylphosphine (e.g., XPhos) or an N-heterocyclic carbene (NHC), can often prevent this.
-
Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature to see if catalyst stability improves.
-
Product Adsorption: In some cases, the product of the reaction can adsorb onto the surface of a heterogeneous catalyst, leading to deactivation.[9] A thorough washing of the catalyst after the reaction may be necessary for recycling.[10]
Data Presentation
The following tables summarize the performance of various catalyst and ligand systems in challenging Suzuki-Miyaura coupling reactions.
Table 1: Comparison of Catalysts and Ligands for the Suzuki Coupling of Sterically Hindered Substrates
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | BI-DIME (2) | K₃PO₄ | Toluene | 110 | 31 | [11] |
| 2 | 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ | Toluene | 110 | 58 | [11] |
| 3 | 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ | Xylenes | 140 | 63 | [11] |
| 4 | 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | S-Phos (2) | K₃PO₄ | Toluene | 110 | 3 | [11] |
| 5 | 2,4,6-Triisopropylphenyl bromide | Phenylboronic acid | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ | Dioxane | 80 | 95 | [8] |
| 6 | 1-Bromo-2,6-dimethylnaphthalene | Phenylboronic acid | Pd(OAc)₂ (1) | XPhos (1.5) | K₃PO₄ | t-AmylOH | 100 | 94 | [8] |
Table 2: Comparison of Catalysts and Ligands for the Suzuki Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Dioxane | 80 | 98 | [12] |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | Dioxane | 80 | 99 | [13] |
| 3 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 | [8] |
| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DME/H₂O | 80 | 95 | [12] |
| 5 | 4-Chloroacetophenone | Phenylboronic acid | PEPPSI-IPr (1) | - | K₂CO₃ | t-BuOH/H₂O | 80 | 96 |
Experimental Protocols
The following are detailed methodologies for key experiments in troubleshooting and optimizing challenging Suzuki reactions.
Protocol 1: General Procedure for Ligand Screening
This protocol allows for the parallel screening of different phosphine ligands to identify the optimal one for a specific Suzuki coupling reaction.
-
Preparation of Reaction Vials: In an array of oven-dried reaction vials, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal each vial with a septum cap and place them in a reaction block. Purge the vials with argon or nitrogen for 10-15 minutes.
-
Preparation of Catalyst/Ligand Stock Solutions: In a glovebox, prepare separate stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃) and each ligand to be screened in the chosen degassed solvent.
-
Addition of Catalyst and Ligand: To each reaction vial, add the appropriate amount of the palladium precatalyst stock solution, followed by the stock solution of the specific ligand being tested in that vial. The Pd/ligand ratio is typically 1:1 to 1:2.
-
Reaction: Heat the reaction block to the desired temperature with vigorous stirring.
-
Monitoring and Analysis: After a set time (e.g., 4, 8, 16 hours), take a small aliquot from each reaction vial. Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC, GC-MS, or LC-MS to determine the conversion and yield for each ligand.
-
Work-up (for the successful reaction): Once the optimal ligand is identified and the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Base Screening
This protocol outlines a method for screening various bases to optimize the Suzuki coupling reaction.
-
Reaction Setup: In a series of oven-dried reaction vials, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂), and the chosen ligand (e.g., SPhos).
-
Base Addition: To each vial, add a different base to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF, Na₂CO₃), typically 2.0-3.0 equivalents.
-
Inert Atmosphere and Solvent Addition: Seal each vial with a septum cap, and purge with an inert gas. Add the degassed solvent (e.g., dioxane/water 4:1) to each vial via syringe.
-
Reaction and Monitoring: Heat the reactions to the desired temperature with stirring. Monitor the progress of each reaction by TLC, GC-MS, or LC-MS at regular intervals.
-
Analysis: Compare the reaction rates and final conversions for each base to determine the most effective one for the specific transformation.
Protocol 3: Suzuki Coupling of a Sterically Hindered Substrate using a Buchwald Ligand
This protocol is a representative example for coupling a sterically hindered aryl bromide.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4,6-triisopropylphenyl bromide (1.0 equiv), phenylboronic acid (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Catalyst and Ligand Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the Buchwald ligand (e.g., XPhos, 2.2 mol%) to the flask.
-
Solvent Addition: Add anhydrous and degassed dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in troubleshooting and optimizing challenging Suzuki reactions.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Caption: Decision tree for catalyst and ligand selection.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. revvitysignals.com [revvitysignals.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. Chemistry Design Software | Dotmatics [dotmatics.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. visualize decision tree in python with graphviz [dataaspirant.com]
- 11. Dotmatics Reaction Workflows – Macs in Chemistry [macinchem.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimizing Weinreb Amide Synthesis from Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Weinreb amide synthesis from boronic acids. Our goal is to offer practical solutions to common challenges encountered during this palladium-catalyzed carbonylative coupling reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my Weinreb amide low or non-existent?
A1: Low or no product yield can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Ensure your palladium source and ligand are active and consider using a fresh batch.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst. It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
-
Reagent Quality: Impurities in the boronic acid or N-methoxy-N-methylcarbamoyl chloride can poison the catalyst. Ensure the purity of your starting materials. Boronic acids, in particular, can degrade over time.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. The optimized protocol for this reaction often utilizes potassium phosphate monohydrate as the base and anhydrous ethanol as the solvent.[1] Using a different base or solvent may require re-optimization.
Q2: I am observing significant side products. What are they and how can I minimize them?
A2: The formation of byproducts is a common issue. Identifying the side products can help in diagnosing the problem.
-
Homocoupling of Boronic Acid: This side reaction leads to the formation of a biaryl byproduct. It is often promoted by the presence of oxygen or unreduced Pd(II) species. To minimize homocoupling, ensure thorough degassing of the reaction mixture and consider using a Pd(0) source or an efficient precatalyst system.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is more common with electron-rich or some heteroaromatic boronic acids. Using boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates can sometimes mitigate this issue.[1]
-
Decarbonylation: Although less common in this specific transformation, loss of the carbonyl group can occur under certain conditions, leading to direct coupling products. If suspected, re-evaluate the reaction temperature and catalyst system.
Q3: The reaction is not proceeding to completion, and I still have unreacted starting material. What should I do?
A3: Incomplete conversion can be addressed by re-evaluating several reaction parameters.
-
Reaction Temperature: The optimized protocol suggests a reaction temperature of 65°C.[1] If the reaction is sluggish, a modest increase in temperature might be beneficial. However, be aware that higher temperatures can also lead to increased side product formation.
-
Catalyst Loading: While the typical catalyst loading is 5 mol%, for challenging substrates, increasing the catalyst loading might improve conversion.[1]
-
Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
Q4: I am having difficulty with the workup and purification. What are the best practices?
A4: Workup and purification can be challenging due to the nature of the reagents and byproducts.
-
Extraction Issues: Emulsion formation during aqueous workup can be an issue. Using brine to wash the organic layer can help break emulsions and improve layer separation.
-
Removal of Palladium Residues: Residual palladium can often be removed by filtering the crude product through a plug of silica gel or celite, or by treating the organic solution with activated carbon.
-
Purification Strategy: Flash column chromatography on silica gel is typically effective for purifying the Weinreb amide. A gradient elution system, for example, with ethyl acetate and hexanes, is a good starting point.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent for the Weinreb amide synthesis from boronic acids?
A1: An optimized protocol for the palladium-catalyzed synthesis of Weinreb amides from boronic acids utilizes potassium phosphate monohydrate (K₃PO₄·H₂O) as the base and anhydrous ethanol as the solvent.[1] The presence of water in the hydrated base has been found to be important for achieving reproducible yields.[1]
Q2: Can I use other palladium catalysts for this reaction?
A2: The original protocol specifies the use of PdCl₂(PPh₃)₂.[1] However, other palladium sources, such as Pd(OAc)₂ with an appropriate phosphine ligand, may also be effective. The choice of ligand can be crucial, and screening may be necessary for optimal results with different substrates.
Q3: Are there any limitations to the substrate scope of this reaction?
A3: Yes, some limitations have been observed. The reaction may be challenging with sterically hindered boronic acids. Additionally, certain pyridine-derived boronic acids have been reported to give lower yields.[1]
Q4: Can I use potassium organotrifluoroborates instead of boronic acids?
A4: Yes, the protocol has been shown to be applicable to potassium organotrifluoroborates, often with comparable efficiency to the corresponding boronic acids.[1]
Q5: Is it necessary to use carbon monoxide (CO) gas in this reaction?
A5: No, a key advantage of this method is that it does not require the use of gaseous carbon monoxide. The carbonyl group is introduced from the N-methoxy-N-methylcarbamoyl chloride reagent.[1]
Data Presentation
The following table provides a representative summary of how different bases and solvents can affect the yield of the Weinreb amide synthesis from a model arylboronic acid. This data is illustrative and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₃PO₄·H₂O (3.0) | Ethanol | 65 | 85-95 |
| 2 | K₂CO₃ (3.0) | Ethanol | 65 | 60-70 |
| 3 | Cs₂CO₃ (3.0) | Ethanol | 65 | 75-85 |
| 4 | Na₂CO₃ (3.0) | Ethanol | 65 | 40-50 |
| 5 | K₃PO₄·H₂O (3.0) | Toluene | 80 | 50-60 |
| 6 | K₃PO₄·H₂O (3.0) | Dioxane | 80 | 65-75 |
| 7 | K₃PO₄·H₂O (3.0) | THF | 65 | 55-65 |
Experimental Protocols
Optimized Protocol for the Palladium-Catalyzed Synthesis of Weinreb Amides from Boronic Acids [1]
Materials:
-
Arylboronic acid (1.0 equiv)
-
N-methoxy-N-methylcarbamoyl chloride (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
Potassium phosphate monohydrate (K₃PO₄·H₂O) (3.0 equiv)
-
Anhydrous ethanol
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid, N-methoxy-N-methylcarbamoyl chloride, PdCl₂(PPh₃)₂, and potassium phosphate monohydrate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon). This step should be repeated three times to ensure all oxygen is removed.
-
Add anhydrous ethanol via syringe.
-
Heat the reaction mixture to 65°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Weinreb amide.
Visualizations
The following diagram illustrates a logical workflow for troubleshooting and optimizing the Weinreb amide synthesis from boronic acids.
Caption: Troubleshooting workflow for Weinreb amide synthesis.
References
Stability of arylboronic acids under different reaction conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of arylboronic acids under various reaction conditions. Find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for arylboronic acids?
A1: Arylboronic acids primarily degrade through two main pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often promoted by aqueous, acidic, or basic conditions and can be a significant side reaction in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]
-
Boroxine Formation: This involves the dehydration of three boronic acid molecules to form a stable six-membered ring called a boroxine. This is a reversible process, and the equilibrium can be influenced by the presence of water, temperature, and the electronic properties of the aryl group.[3][4]
Q2: How does pH affect the stability of arylboronic acids?
A2: The rate of protodeboronation is highly pH-dependent. Both acidic and basic conditions can accelerate this degradation pathway. For many arylboronic acids, the rate of protodeboronation is slowest in a neutral to slightly acidic pH range.[5] At high pH, the formation of the more reactive arylboronate anion increases the rate of protodeboronation.[2]
Q3: What is the impact of temperature on arylboronic acid stability?
A3: Higher temperatures generally increase the rate of both protodeboronation and boroxine formation. Boroxine formation is an entropically driven process, meaning that higher temperatures favor the formation of the boroxine.[1][4] For reactions sensitive to arylboronic acid degradation, it is often advisable to run them at the lowest effective temperature.
Q4: How do substituents on the aryl ring influence stability?
A4: The electronic nature of the substituents on the aryl ring plays a crucial role in the stability of arylboronic acids.
-
Electron-donating groups tend to increase the rate of protodeboronation. However, they also favor the formation of boroxines.[3][6]
-
Electron-withdrawing groups can make the arylboronic acid more susceptible to nucleophilic attack, but they generally decrease the rate of boroxine formation.[6]
Q5: Are arylboronic esters more stable than arylboronic acids?
A5: Arylboronic esters, such as pinacol esters, are often used as more stable surrogates for arylboronic acids. They can be more resistant to protodeboronation and are less prone to forming boroxines. However, their stability is not universal and depends on the specific ester and reaction conditions. Some boronic esters can still undergo hydrolysis back to the boronic acid, which can then degrade.
Troubleshooting Guides
Troubleshooting Low Yields in Suzuki-Miyaura Coupling
Low yields in Suzuki-Miyaura coupling reactions can often be attributed to the instability of the arylboronic acid. Here are some common problems and potential solutions:
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Protodeboronation of the arylboronic acid. This is especially common with electron-rich or heteroaromatic boronic acids. | Use a milder base (e.g., K₃PO₄, Cs₂CO₃). Run the reaction at a lower temperature. Use an anhydrous solvent. Consider using a more stable boronic ester (e.g., pinacol, MIDA).[7][8] |
| Significant formation of homocoupled product (Ar-Ar) | Decomposition of the boronic acid and/or palladium catalyst. This can be caused by the presence of oxygen. | Thoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere (e.g., argon or nitrogen). Use a fresh, active palladium catalyst.[6][7] |
| Inconsistent results | Variable quality of the arylboronic acid. Boronic acids can degrade upon storage. | Use freshly prepared or recently purchased arylboronic acid. Check the purity of the boronic acid by NMR before use. Store arylboronic acids in a cool, dark, and dry place. |
Troubleshooting Chan-Lam Coupling Reactions
The Chan-Lam coupling is a copper-catalyzed reaction that can also be affected by the stability of the arylboronic acid.
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired C-N or C-O coupled product | Protodeboronation or oxidation of the arylboronic acid. | Use a stoichiometric amount of a copper(II) salt, as catalytic cycles can be inefficient. Run the reaction at room temperature if possible, as higher temperatures can promote degradation.[9] Ensure the reaction is open to the air, as oxygen is often required for catalyst turnover.[10] |
| Formation of phenol as a byproduct | Oxidative degradation of the arylboronic acid. | Add a co-oxidant like pyridine N-oxide to facilitate the desired coupling pathway. Screen different copper sources (e.g., Cu(OAc)₂, CuCl₂).[11] |
Quantitative Data Summary
Thermodynamic Parameters for Boroxine Formation
The formation of boroxines from arylboronic acids is a reversible equilibrium. The following table summarizes thermodynamic data for the formation of various substituted triphenylboroxines in CDCl₃.[1][4][6]
| Substituent (para-) | K (M⁻²) at 25°C | ΔH (kJ/mol) | ΔS (J/mol·K) |
| OMe | 1.40 | 11.7 | 31.8 |
| Me | 0.45 | 13.0 | 34.7 |
| H | 0.32 | 14.3 | 37.8 |
| Cl | 0.11 | 15.9 | 40.2 |
Note: A larger equilibrium constant (K) indicates a greater propensity for boroxine formation.
Relative Rates of Protodeboronation
The rate of protodeboronation is highly dependent on the pH and the substituents on the aryl ring. The following table provides a qualitative comparison of half-lives for the protodeboronation of various arylboronic acids at 70°C in a 1:1 aqueous dioxane solution.[2][5][12]
| Arylboronic Acid | Condition | Approximate Half-life |
| 2,6-Difluorophenylboronic acid | pH > pKa | ~5 seconds |
| 2-Pyridylboronic acid | pH 7 | ~27 seconds |
| 5-Thiazolylboronic acid | pH 7 | ~25-50 seconds |
| 3- and 4-Pyridylboronic acids | pH 12 | > 1 week |
Experimental Protocols
Protocol 1: Monitoring Arylboronic Acid Stability by ¹H NMR Spectroscopy
This protocol allows for the qualitative and semi-quantitative assessment of arylboronic acid degradation (protodeboronation and boroxine formation) over time under specific conditions.
Materials:
-
Arylboronic acid of interest
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the arylboronic acid and the internal standard in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL arylboronic acid and 2 mg/mL internal standard).
-
Transfer an aliquot of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Store the NMR tube under the desired reaction conditions (e.g., specific temperature, exposure to air/moisture).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Analyze the spectra by comparing the integration of the arylboronic acid peaks to the internal standard. A decrease in the integration of the arylboronic acid signals relative to the standard indicates degradation. The appearance of new signals corresponding to the protodeboronated arene or the boroxine can also be monitored.
Protocol 2: General Procedure for a Forced Degradation Study using HPLC
This protocol outlines a general procedure for assessing the stability of an arylboronic acid under various stress conditions using High-Performance Liquid Chromatography (HPLC).[13]
Materials:
-
Arylboronic acid
-
HPLC-grade water, acetonitrile, and methanol
-
Acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH) for pH adjustment
-
Hydrogen peroxide (30%)
-
HPLC system with a UV detector
-
A suitable reversed-phase HPLC column (e.g., C18)
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent arylboronic acid from its potential degradation products (protodeboronated arene, boroxine, and oxidation products).
-
Stock Solution Preparation: Prepare a stock solution of the arylboronic acid in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Add an appropriate amount of acid (e.g., 0.1 M HCl) to an aliquot of the stock solution.
-
Basic Hydrolysis: Add an appropriate amount of base (e.g., 0.1 M NaOH) to an aliquot of the stock solution.
-
Oxidative Degradation: Add a small amount of hydrogen peroxide to an aliquot of the stock solution.
-
Thermal Degradation: Heat an aliquot of the stock solution at an elevated temperature (e.g., 60-80 °C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light.
-
-
Time Points: At specified time intervals, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples by HPLC and quantify the amount of the parent arylboronic acid remaining and the formation of any degradation products.
Visualizations
Caption: Major degradation pathways of arylboronic acids.
Caption: A troubleshooting workflow for low yields in Suzuki-Miyaura reactions.
Caption: Experimental workflow for a forced degradation study of an arylboronic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low conversion and yield in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My Suzuki-Miyaura reaction is showing low to no conversion. What are the most common initial checks I should perform?
A1: Low conversion in Suzuki-Miyaura couplings can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best starting point.
-
Reagent Quality and Stability:
-
Boronic Acid/Ester: Boronic acids can degrade through protodeboronation or form unreactive boroxines (cyclic anhydrides).[1] This instability is a very common reason for low yields.[2] Consider using more stable boronic esters like pinacol (BPin) or MIDA esters if you suspect degradation.[1]
-
Aryl Halide: Ensure the purity of your aryl halide. The general reactivity trend is I > Br > OTf >> Cl.[3] Aryl chlorides are often more challenging and may require specialized catalyst systems.
-
Catalyst and Ligand: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are susceptible to oxidation.[3] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The presence of oxygen can deactivate the palladium catalyst and lead to side reactions like homocoupling.[3] Ensure your reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure your base is of high purity and has been stored correctly.
-
Q2: How can I test if my palladium catalyst is active?
A2: The active catalytic species in a Suzuki coupling is Pd(0).[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][2] This reduction can sometimes be inefficient. To test the activity of your catalyst, you can run a simple, well-established Suzuki reaction with known reactive substrates, such as phenylboronic acid and bromobenzene. If this control reaction also fails, your catalyst is likely inactive.[1] For more robust and reproducible results, consider using modern palladium precatalysts like Buchwald G3 or G4 palladacycles.[1]
Q3: I suspect my boronic acid is decomposing. How can I check its purity and prevent this?
A3: You can check the purity of your boronic acid by ¹H and ¹¹B NMR spectroscopy. The formation of boroxines can often be observed in the ¹H NMR spectrum, and ¹¹B NMR can help distinguish between the desired boronic acid and other boron species.[4][5]
To prevent decomposition:
-
Use fresh, high-purity boronic acid.
-
Store boronic acids under an inert atmosphere at low temperatures.
-
Consider converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[3] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of decomposition.[3]
Q4: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction. The primary cause is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[2][3] Rigorous degassing of your solvent and maintaining a strict inert atmosphere are crucial for prevention. Using a direct Pd(0) source instead of a Pd(II) precatalyst can also help minimize this side reaction.[1]
Q5: My reaction starts but does not go to completion. What could be the reason?
A5: This often points to gradual catalyst deactivation. The palladium catalyst can agglomerate into inactive palladium black.[1] To address this, you can try:
-
Increasing Catalyst Loading: A higher catalyst loading may be necessary to achieve full conversion.
-
Using a More Stable Catalyst: Consider a more robust precatalyst or a ligand that provides better stabilization to the palladium center.
-
Optimizing Ligand Choice: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity.[6]
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Base | Typical Substrates | Typical Yield (%) | Notes | Reference(s) |
| Na₂CO₃ | Aryl bromides/iodides | 85-98% | A common and effective base, often used in aqueous solutions. | [7][8] |
| K₂CO₃ | Aryl bromides/iodides | 90-99% | Similar to Na₂CO₃, widely applicable. | [9] |
| Cs₂CO₃ | Sterically hindered substrates | 90-99% | Often more effective for challenging couplings due to the "caesium effect". | [9] |
| K₃PO₄ | Aryl chlorides, N-heterocycles | 90-99% | A strong, non-nucleophilic base, particularly effective for nitrogen-rich heterocycles. | [9] |
| KF | Base-sensitive substrates | Moderate to high | Fluoride ions are believed to play a unique role in activating the boronic acid. | [9] |
Table 2: Ligand Screening for the Coupling of an Aryl Chloride
Reaction: 4-chloroanisole + Phenylboronic acid
| Ligand | Yield (%) | Notes | Reference(s) |
| P(t-Bu)₃ | >95% | Highly effective for aryl chlorides. | [10] |
| SPhos | >95% | A bulky, electron-rich Buchwald ligand, excellent for challenging couplings. | [11] |
| RuPhos | >95% | Another effective Buchwald ligand for aryl chlorides. | [10] |
| P(Cy)₃ | ~70% | Moderately effective. | [10] |
| PPh₃ | <5% | Generally poor for unactivated aryl chlorides. | [10] |
Table 3: Solvent Effects on Suzuki-Miyaura Coupling
| Solvent System | Typical Yield (%) | Notes | Reference(s) |
| Toluene/Water | High | A common biphasic system. | [1] |
| Dioxane/Water | High | Another widely used biphasic system. | [12] |
| THF/Water | High | Effective, especially for substrates with better solubility in THF. | [13] |
| Ethanol/Water | High | A greener solvent option. | [9] |
| DMF | Variable | Can be effective but should be used with caution as it can coordinate to the catalyst. | [14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of an aryl bromide with an arylboronic acid.
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Seal the tube with a rubber septum.
-
Evacuate the tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the tube via syringe.[1]
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 2-24 hours. Monitor the progress of the reaction by TLC or GC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: ¹H NMR Protocol for Checking Boronic Acid Purity
Boronic acids can form cyclic trimers called boroxines, which can complicate ¹H NMR spectra.
-
Procedure:
-
Dissolve a small sample of the boronic acid in a deuterated solvent like CDCl₃.
-
Acquire a standard ¹H NMR spectrum. The presence of multiple sets of aromatic peaks may indicate the formation of boroxines.[15]
-
To simplify the spectrum, you can add a few drops of deuterated methanol (CD₃OD) or D₂O to the NMR tube.[15] This will break up the boroxine trimers and typically result in a single set of peaks for the boronic acid monomer, although the B-OH proton signal may be lost due to exchange with the deuterated solvent.[15]
-
Visualizations
Caption: A workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 11. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 12. youtube.com [youtube.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Technical Support Center: Preventing Boronic Acid Homocoupling in Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to boronic acid homocoupling, a common side reaction that can diminish the yield of your desired product and complicate purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is boronic acid homocoupling, and why is it a problem?
A1: Boronic acid homocoupling is a side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This is problematic because it consumes your starting material, reduces the yield of the desired cross-coupled product, and the resulting homocoupled product can be difficult to separate from the target molecule due to similar physical properties.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: There are two main pathways that lead to boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[1][2] Rigorous exclusion of oxygen is therefore critical.[2][3][4]
-
Palladium(II)-Mediated Homocoupling: If you are using a Palladium(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product while being reduced to the active Pd(0) state.[1][2][5] This is often a significant issue at the beginning of the reaction before the main catalytic cycle is established.[1]
Q3: I'm observing significant homocoupling in my reaction. How can I troubleshoot this?
A3: To effectively troubleshoot homocoupling, it's important to systematically evaluate your reaction parameters. The following decision tree can guide you through the process:
Q4: How does the choice of palladium source, ligand, and base affect homocoupling?
A4: The selection of your catalyst system components is critical in minimizing homocoupling.
-
Palladium Source: As mentioned, Pd(II) sources can directly promote homocoupling.[1][2][5] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent the initial homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[6]
-
Ligands: Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), are highly effective at suppressing homocoupling.[4] These ligands accelerate the desired cross-coupling pathway, allowing it to outcompete the homocoupling side reaction.[4]
-
Base: The base is necessary to activate the boronic acid, but an overly strong base can sometimes promote side reactions. Weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are often preferred as they are generally less likely to promote homocoupling.[2][6]
Q5: What is the influence of solvents and temperature on homocoupling?
A5: Solvents and temperature are key parameters to control for minimizing homocoupling.
-
Solvents: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling.[2] While the addition of water is often necessary to dissolve the base, an excessive amount can sometimes promote homocoupling.[2]
-
Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress homocoupling.[2] Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.[2]
Q6: Are there any procedural modifications that can help reduce homocoupling?
A6: Yes, several procedural adjustments can be made:
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[2][6][7]
-
Use a Slight Excess of the Aryl Halide: This can help to ensure that the palladium catalyst preferentially reacts with the aryl halide via oxidative addition rather than participating in boronic acid homocoupling.[2]
-
Rigorous Degassing: As mentioned, thoroughly degassing all solvents and reagents is one of the most effective ways to prevent oxygen-mediated homocoupling.[2] This can be achieved by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw technique.[2][6]
Data Presentation: Effect of Reaction Parameters on Homocoupling
The following tables summarize the quantitative effects of various parameters on the extent of boronic acid homocoupling and the yield of the desired cross-coupled product.
Table 1: Effect of Palladium Source and Additives on Homocoupling
| Catalyst Precursor | Ligand | Additive | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| Pd(OAc)₂ | PPh₃ | None | ~25-40% | ~50-65% |
| Pd(OAc)₂ | PPh₃ | KCOOH (1.5 equiv) | <5% | ~85-95% |
| Pd(PPh₃)₄ | (Internal) | None | <10% | ~80-90% |
| Pd(OAc)₂ | SPhos | None | <2% | >95% |
| Data is compiled and generalized from multiple sources for illustrative purposes.[4] |
Table 2: Comparative Effect of Different Bases on Suzuki Coupling Yield
| Base | Typical Substrates | General Yield Range (%) | Notes |
| K₃PO₄ | Aryl bromides, chlorides | 85-98% | Often a good first choice, effective for a wide range of substrates. |
| K₂CO₃ | Aryl bromides, iodides | 80-95% | A common and cost-effective choice. |
| Cs₂CO₃ | Aryl bromides, chlorides | 90-99% | Highly effective, especially for challenging couplings, but more expensive. |
| KOH | Aryl bromides | 70-90% | A strong base that can sometimes lead to side reactions.[3] |
| NaOH | Aryl bromides | ~70% | Similar to KOH, its high basicity can be detrimental in some cases.[3] |
| Yields are highly substrate-dependent and the table provides general trends. |
Table 3: Impact of Dissolved Oxygen on Homocoupling
| Dissolved Oxygen (ppm) at t=0 | % Dimer (Homocoupling Product) |
| 0.5 | 0.071 |
| 2.2 | 0.18 |
| 3.3 | 0.18 |
| Adapted from a study on the synthesis of LY451395, demonstrating a direct correlation between initial oxygen concentration and the formation of the homocoupled dimer.[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., SPhos-Pd-G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the palladium precatalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Boronic Acid Addition: In a separate flask, dissolve the boronic acid in a small amount of the degassed solvent. Add the boronic acid solution to the reaction mixture dropwise via a syringe pump over a period of 30-60 minutes.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Rigorous Deoxygenation using Freeze-Pump-Thaw
For particularly oxygen-sensitive reactions, this method is more effective than inert gas sparging.
-
Place the solvent in a Schlenk flask with a stir bar.
-
Freeze the solvent using a liquid nitrogen bath while stirring to avoid forming a solid, impenetrable block.
-
Once completely frozen, apply a high vacuum to the flask for 5-10 minutes.
-
Close the stopcock to the vacuum and thaw the solvent in a warm water bath. You may observe gas bubbles being released from the solvent.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure thorough deoxygenation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Catalyst deactivation and regeneration in palladium catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration in palladium-catalyzed reactions.
Troubleshooting Guide
This guide addresses common problems observed during palladium-catalyzed experiments.
Issue 1: Rapid Loss of Catalytic Activity in Early Experimental Stages
Q: My reaction stops or slows down significantly after only a short period. What are the likely causes and how can I troubleshoot this?
A: A rapid decrease in catalytic activity early in a reaction often points to catalyst poisoning. This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the palladium catalyst, blocking them from participating in the catalytic cycle.
Troubleshooting Steps:
-
Identify Potential Poisons: Review all reagents and solvents for common catalyst poisons. Key culprits include:
-
Sulfur Compounds: Thiols, sulfides, and thiophenes are potent poisons.[1][2][3]
-
Nitrogen Compounds: Amines and pyridines can coordinate to palladium and inhibit activity.[2]
-
Halides: Can interfere with the catalytic cycle.[4]
-
Strongly Coordinating Species: Carbon monoxide, cyanides, and even some phosphine ligands in excess can act as inhibitors.[4][5]
-
-
Purify Reagents and Solvents: If the source of poisoning is suspected to be impure starting materials or solvents, purification is essential. Standard purification techniques such as distillation, recrystallization, or passing through a column of activated alumina or charcoal can be effective.
-
Use a Scavenger: In cases where trace amounts of poison are difficult to remove, consider adding a scavenger resin or a sacrificial agent to the reaction mixture to bind the poison before it reaches the catalyst.
-
Catalyst Pre-treatment: In some instances, pre-treating the catalyst can enhance its resistance to certain poisons.
Issue 2: Gradual Decrease in Catalyst Performance Over Time or in Recycled Runs
Q: My catalyst's efficiency is decreasing with each recycle, or the reaction rate is slowly declining over an extended period. What could be the cause?
A: A gradual loss of activity often points to thermal deactivation (sintering), coking, or leaching of the palladium.
Troubleshooting Steps:
-
Evaluate Reaction Temperature: High reaction temperatures can lead to sintering , where palladium nanoparticles migrate and agglomerate into larger, less active particles.[6][7][8] This is particularly relevant for supported catalysts.
-
Action: Attempt to lower the reaction temperature. If high temperatures are necessary, consider a catalyst with a more thermally stable support or one with additives that inhibit sintering.[6]
-
-
Check for Coking: Coking is the deposition of carbonaceous materials on the catalyst surface, which physically blocks active sites and pores.[1][7] This is more common at elevated temperatures and with certain organic substrates that can decompose or polymerize.
-
Action: If coking is suspected, a regeneration step involving controlled oxidation to burn off the carbon deposits may be necessary (see Regeneration Protocols). To prevent coking, optimizing reaction conditions (e.g., temperature, reactant concentrations) can be beneficial.
-
-
Investigate Leaching: Leaching is the dissolution of palladium from the support into the reaction medium.[1][7][9][10] This is a concern for heterogeneous catalysts and leads to a permanent loss of active metal.
-
Action: Analyze the reaction mixture for dissolved palladium using techniques like ICP-MS.[9] To mitigate leaching, consider using a different solvent, modifying the support to enhance metal-support interactions, or operating at a lower temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of palladium catalyst deactivation?
A1: The primary mechanisms of palladium catalyst deactivation are:
-
Poisoning: Strong chemisorption of substances (e.g., sulfur or nitrogen compounds) onto the active palladium sites, rendering them inactive.[1][2][4]
-
Sintering: The agglomeration of small palladium particles into larger ones at elevated temperatures, resulting in a loss of active surface area.[6][8][11] Sintering can occur through particle migration and coalescence or through Ostwald ripening.[6]
-
Coking: The deposition of carbonaceous residues on the catalyst surface, which blocks access to the active sites.[1][7]
-
Leaching: The dissolution of the active palladium species from the support material into the reaction solution.[1][7][9][10]
-
Change in Oxidation State: For some reactions, the active Pd(II) species can be reduced to inactive Pd(0) nanoparticles.[12][13]
Q2: Can a deactivated palladium catalyst be regenerated?
A2: Yes, in many cases, deactivated palladium catalysts can be regenerated, depending on the deactivation mechanism.
-
Coking: Deactivation by coking can often be reversed by controlled oxidation to burn off the carbon deposits.[1][14]
-
Poisoning: Regeneration from poisoning is possible but depends on the nature of the poison. Some poisons can be removed by washing with appropriate solvents or by chemical treatment.[3][15] For sulfur poisoning, oxidative treatments can be effective.[16]
-
Sintering: Sintering is generally considered irreversible as it involves a physical change in the catalyst structure.
-
Leaching: Leaching results in a physical loss of the active metal and is therefore irreversible.
Q3: How does the choice of support material affect catalyst stability?
A3: The support material plays a crucial role in the stability of a palladium catalyst. Inert supports with high thermal stability, surface area, and mechanical strength, such as alumina (Al₂O₃) and silica (SiO₂), help to disperse the active palladium and mitigate sintering.[6] The interaction between the palladium and the support can also influence its resistance to deactivation.[1][17] For example, certain support functional groups can anchor the palladium particles, minimizing leaching.[18]
Q4: What is the impact of phosphine ligand degradation on catalytic activity?
A4: Phosphine ligands are crucial for tuning the electronic and steric properties of palladium catalysts. However, they can degrade under certain reaction conditions, leading to catalyst deactivation.[19] The degradation products may no longer effectively stabilize the palladium center or may even act as inhibitors. The choice of bulky and electron-rich phosphine ligands can sometimes mitigate these issues and enhance catalyst stability and activity.[20][21]
Data on Catalyst Regeneration
The following tables summarize quantitative data on the regeneration of palladium catalysts under various conditions.
Table 1: Regeneration of Pd/C Catalysts Deactivated by Coking
| Regeneration Method | Temperature (°C) | Atmosphere | Recovery of Initial Activity (%) | Reference |
| Thermal Treatment | 250 | Air | >80 | [22][23] |
| Thermal Treatment | 550-700 | Inert (N₂) | Substantial carbon removal | [14] |
| Oxidation | 450 | O₂/N₂ mixture | Not specified | [14] |
Table 2: Regeneration of Pd(OH)₂/C Catalyst
| Regeneration Reagents | Operation | Number of Recycles with High Yield (>70%) | Reference |
| Chloroform and Glacial Acetic Acid | Stirring and Ultrasonic | 3 | [15] |
Table 3: Leaching of Palladium from Spent Catalysts
| Leaching Agent | Temperature (°C) | Time (h) | Leaching Rate (%) | Reference |
| H₂SO₄ (60%) + NaCl (0.1 mol) | 60 | 1 | 99 | [24] |
| HCl (2.0 M) + NaCl (4.0 M) + Fe³⁺ (0.67 M) | 80 | 1.5 | 99.5 | [25] |
Experimental Protocols
Protocol 1: Regeneration of a Coked Pd/C Catalyst by Air Oxidation
This protocol is adapted from a procedure for regenerating a Pd/C catalyst used in hydrodechlorination reactions.[22][23]
Materials:
-
Deactivated (coked) Pd/C catalyst
-
Tube furnace
-
Air supply with flow controller
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Place the deactivated Pd/C catalyst in a quartz tube within the tube furnace.
-
Purge the system with an inert gas (e.g., Nitrogen) to remove any residual reactants or solvents.
-
While maintaining a slow flow of inert gas, gradually heat the furnace to 250 °C.
-
Once the temperature has stabilized, switch the gas flow from inert gas to a controlled flow of air (e.g., 50 mL/min).
-
Hold the catalyst under the air flow at 250 °C for 12 hours to ensure complete combustion of the carbonaceous deposits.
-
After the oxidation period, switch the gas flow back to the inert gas.
-
Allow the catalyst to cool down to room temperature under the inert atmosphere.
-
The regenerated catalyst is now ready for reuse.
Protocol 2: Solvent Washing Regeneration of a Deactivated Pd(OH)₂/C Catalyst
This protocol is based on a method for regenerating a Pd(OH)₂/C catalyst used in a hydrogenation reaction.[15]
Materials:
-
Deactivated Pd(OH)₂/C catalyst
-
Chloroform
-
Glacial acetic acid
-
Beaker or flask
-
Stir plate
-
Ultrasonic bath
-
Filtration apparatus
Procedure:
-
Place the deactivated Pd(OH)₂/C catalyst in a beaker.
-
Add a mixture of chloroform and glacial acetic acid. The optimal ratio may need to be determined empirically, but a 1:1 mixture can be a starting point.
-
Stir the mixture vigorously on a stir plate for a predetermined amount of time (e.g., 1-2 hours).
-
Place the beaker in an ultrasonic bath and sonicate for a period (e.g., 30 minutes) to further facilitate the removal of adsorbed species.
-
Filter the catalyst from the solvent mixture using a suitable filtration apparatus.
-
Wash the filtered catalyst with a fresh solvent (e.g., chloroform) to remove any residual acetic acid and dissolved impurities.
-
Dry the catalyst under vacuum to remove residual solvent.
-
The regenerated catalyst can then be tested for its activity.
Protocol 3: Oxidative Regeneration of a Sulfide-Poisoned Pd/Al₂O₃ Catalyst
This protocol is a conceptual procedure based on the principle of oxidizing sulfide poisons.[3]
Materials:
-
Sulfide-poisoned Pd/Al₂O₃ catalyst
-
Dilute solution of an oxidizing agent (e.g., potassium permanganate)
-
Reducing agent solution (e.g., hydrazine) for quenching excess oxidant
-
Deionized water
-
Filtration apparatus
Procedure:
-
Suspend the poisoned catalyst in deionized water.
-
Slowly add a dilute solution of potassium permanganate while stirring. The permanganate will oxidize the adsorbed sulfide species. Monitor the color change of the solution.
-
After the oxidation is complete (indicated by a stable color), carefully add a reducing agent like hydrazine to quench any excess permanganate.
-
Filter the catalyst from the solution.
-
Wash the catalyst thoroughly with deionized water to remove any residual salts.
-
Dry the catalyst before reuse. Caution: Handle oxidizing and reducing agents with appropriate safety precautions.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Progress in palladium-based bimetallic catalysts for lean methane combustion: Towards harsh industrial applications [the-innovation.org]
- 7. researchgate.net [researchgate.net]
- 8. In situ electron microscopy studies of the sintering of palladium nanoparticles on alumina during catalyst regeneration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 17. dspace.library.uu.nl [dspace.library.uu.nl]
- 18. researchgate.net [researchgate.net]
- 19. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gessnergroup.com [gessnergroup.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III) [mdpi.com]
Technical Support Center: Palladium-Catalyzed Reactions in Flow Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing flow chemistry for palladium-catalyzed reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during palladium-catalyzed flow chemistry experiments, offering potential causes and step-by-step solutions.
Issue 1: High Palladium Leaching
Q1: My reaction stream shows high levels of palladium contamination in the product. What are the potential causes and how can I minimize leaching?
A1: Palladium leaching is a common issue in flow chemistry, particularly with heterogeneous catalysts. It can lead to product contamination and catalyst deactivation. The primary causes include the choice of solvent, reaction temperature, and the stability of the catalyst support.
Potential Causes:
-
Solvent Effects: Certain solvents, like DMF, can promote extensive leaching of catalytically active palladium.[1][2] In contrast, solvents such as dioxane and toluene have been shown to suppress palladium leaching.[2]
-
Temperature: Higher reaction temperatures can increase the rate of palladium leaching.[1][2] For instance, with a Pd/Al2O3 catalyst, leaching was observed at 90°C but was negligible at 30°C.[1][2]
-
Catalyst Support and Immobilization: The nature of the support material and the method of palladium immobilization significantly impact stability. Polymer-supported catalysts might be more prone to leaching, especially in the presence of certain reagents like triethylamine.[2]
-
Reaction Components: Individual components of the reaction mixture can induce leaching. For example, iodobenzene has been shown to cause leaching from a Pd/Al2O3 catalyst at elevated temperatures.[1][2]
Troubleshooting Steps:
-
Solvent Screening: If high leaching is observed, consider switching to a less coordinating solvent. A solvent screen experiment can identify a medium that minimizes leaching while maintaining reaction efficiency.
-
Temperature Optimization: Evaluate the effect of temperature on both reaction conversion and palladium leaching. It may be possible to find a lower temperature that provides acceptable conversion with significantly reduced leaching.
-
Catalyst Selection: If leaching persists, consider using a more robust heterogeneous catalyst. Catalysts with different support materials (e.g., silica, alumina) or alternative immobilization chemistries may offer improved stability.
-
Component Analysis: To pinpoint the cause of leaching, a modified flow setup can be used to assess the effect of individual reaction components on the catalyst bed.[1][2]
Issue 2: Catalyst Deactivation
Q2: I'm observing a gradual or sudden drop in product conversion over time. What could be causing my catalyst to deactivate, and how can I address this?
A2: Catalyst deactivation is a critical challenge in continuous flow processes, leading to decreased efficiency and process instability. Deactivation can be caused by several factors, including the formation of inactive palladium species and changes to the catalyst's physical structure.
Potential Causes:
-
Formation of Palladium Black: The aggregation of active palladium species into inactive palladium black is a common deactivation pathway, often indicated by the appearance of a dark precipitate.[3]
-
Reduction of Active Pd(II): For reactions requiring a Pd(II) catalyst, reduction to catalytically inactive Pd(0) species can occur, promoted by reagents such as triethylamine.[4][5]
-
Sintering and Leaching: The gradual loss of palladium from the support (leaching) and the agglomeration of palladium nanoparticles (sintering) can lead to a decrease in active catalytic sites.[6]
-
Fouling of the Catalyst Surface: Adsorption of byproducts or starting materials onto the catalyst surface can block active sites.
Troubleshooting Steps:
-
Visual Inspection: Check the catalyst bed for any color changes, such as the formation of black deposits, which could indicate palladium black formation.
-
In-situ Analysis: Advanced techniques like in-situ X-ray Absorption Spectroscopy (XAS) can be used to study changes in the palladium oxidation state and coordination environment during the reaction to understand the deactivation mechanism.[4][7]
-
Catalyst Regeneration: In some cases, the catalyst's activity can be restored. For instance, a deactivated Pd(0) catalyst can sometimes be re-oxidized to the active Pd(II) state by treatment with an oxidizing agent like benzoquinone.[4][5]
-
Process Parameter Optimization: Adjusting reaction parameters such as temperature, pressure, and residence time can help mitigate conditions that lead to catalyst instability.[8][9]
-
Catalyst Choice: Employing catalysts with supports that protect palladium species from aggregation can prevent deactivation.[3]
Issue 3: Increased Back Pressure and Clogging
Q3: The back pressure in my flow reactor is steadily increasing, and I suspect a blockage. What are the likely causes and how can I resolve this?
A3: Increased back pressure is a serious operational issue in flow chemistry that can lead to system failure. It is typically caused by the formation and accumulation of solid material within the reactor.
Potential Causes:
-
Precipitation of Salts: Insoluble salts, often byproducts of the reaction (e.g., in Buchwald-Hartwig aminations), can precipitate and clog the reactor.[8][9]
-
Catalyst Bed Compaction or Swelling: The physical properties of the catalyst support can change under reaction conditions, leading to compaction or swelling of the packed bed.
-
Catalyst Degradation: The catalyst support itself may degrade, releasing fine particles that can block the flow path.
-
Product Precipitation: The desired product may have limited solubility in the reaction solvent at the given concentration and temperature, causing it to precipitate.
Troubleshooting Steps:
-
Solubility Analysis: Ensure that all components, including reactants, products, and any byproducts, are soluble in the chosen solvent under the reaction conditions.
-
Acoustic Irradiation: The use of ultrasonic waves can help to handle solids in flow and prevent clogging.[10][11]
-
Reactor Design: For reactions prone to precipitation, consider using a reactor design that is more tolerant to solids, such as a continuous stirred-tank reactor (CSTR) cascade.[10]
-
Back Pressure Regulator: Utilize a back pressure regulator that is designed to handle particulates or slurries.
-
Flow Regime: Establishing a Taylor flow regime can help prevent clogging caused by solid accumulation.[12]
Frequently Asked Questions (FAQs)
Q4: How do I optimize residence time for my palladium-catalyzed flow reaction?
A4: Residence time is a critical parameter in flow chemistry that influences reaction conversion and product selectivity.[13][14] It is the average time a molecule spends in the reactor and can be controlled by adjusting the reactor volume or the volumetric flow rate.[15][16] To optimize residence time, you can perform a series of experiments where you systematically vary the flow rate while keeping other parameters constant. By analyzing the product stream at each flow rate, you can determine the residence time that provides the optimal balance between conversion and throughput.[15]
Q5: What are the advantages of using a back pressure regulator in palladium-catalyzed flow reactions?
A5: A back pressure regulator is essential for controlling the pressure within the flow reactor. This control is important for several reasons:
-
Phase Control: It allows for heating solvents above their atmospheric boiling points without boiling, enabling reactions at higher temperatures.[17]
-
Gas-Liquid Reactions: In reactions involving gaseous reagents, increasing the pressure enhances the solubility of the gas in the liquid phase, which can increase the reaction rate.[17]
-
Equilibrium Management: For reversible reactions, pressure can be used to shift the equilibrium towards the product side.[17]
Q6: Can I scale up my palladium-catalyzed flow reaction directly from lab to production?
A6: One of the significant advantages of flow chemistry is its potential for straightforward scalability.[18] However, direct scaling requires careful consideration of factors like mass and heat transfer.[19] To ensure a successful scale-up, it is often necessary to study the reaction under a broader range of conditions than is typically feasible in a standard laboratory setting to identify any mass transfer limitations.[20]
Data Presentation
Table 1: Influence of Solvent and Temperature on Palladium Leaching
| Catalyst | Reaction | Solvent | Temperature (°C) | Pd Leaching (ppm) | Reference |
| PdEnCat 30 | Heck | DMF | 90 | Extensive | [1][2] |
| PdEnCat 30 | Heck | Dioxane | 90 | Suppressed | [2] |
| PdEnCat 30 | Heck | Toluene | 90 | Suppressed | [2] |
| Pd/Al2O3 | Heck | N/A | 30 | 6 | [2] |
| Pd/Al2O3 | Heck | N/A | 90 | 96 | [1][2] |
Table 2: Comparison of Palladium Leaching in Different Cross-Coupling Reactions
| Reaction | Catalyst | Leaching Level (ppm) | Reference |
| Suzuki-Miyaura | Pd(0) nanoparticles | As low as 34 | [21] |
| Heck | Pd(0) nanoparticles | As low as 100 | [21] |
Experimental Protocols
Protocol 1: Tandem Flow Reactor Setup for Assessing Individual Component-Induced Leaching
This protocol describes a method to study the extent of palladium leaching caused by individual reaction components.[1][2]
Objective: To identify which component of a reaction mixture is primarily responsible for palladium leaching from a heterogeneous catalyst.
Methodology:
-
Reactor Setup: A tandem flow reactor system is used, consisting of a packed bed reactor (PBR) containing the palladium catalyst, followed by a plug flow reactor (PFR).
-
Component Introduction: A solution of a specific reaction component (e.g., substrate, base, or solvent) is passed through the PBR using a first pump (F1).
-
Mixing: Any leached palladium species are carried by the mobile phase and mixed with the other reaction components, which are introduced via a second pump (F2) before entering the PFR.
-
Catalytic Activity Assessment: The catalytic activity of the leached species is evaluated by monitoring the reaction conversion in the PFR, which is maintained at the desired reaction temperature.
-
Quantification of Leaching: The palladium content in the collected reaction aliquots is quantified using Inductively Coupled Plasma (ICP) analysis.
Mandatory Visualization
Caption: General troubleshooting workflow for palladium-catalyzed flow reactions.
Caption: Detailed workflow for troubleshooting high palladium leaching.
References
- 1. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iris.unina.it [iris.unina.it]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Strategic Application of Residence-Time Control in Continuous-Flow Reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How residence time affects product quality in flow chemistry — Stoli Chem [stolichem.com]
- 16. freactor.com [freactor.com]
- 17. Using back pressure valve in flow chemistry-Microflu Microfluidics Technology (Changzhou) Co., Ltd. [en.microflutech.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scispace.com [scispace.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 11B NMR Spectroscopy for Monitoring Boronic Acid Reactions
For researchers, scientists, and drug development professionals engaged in chemistries involving boronic acids, the ability to monitor reaction progress in real-time is critical for optimization, mechanistic understanding, and process control. Boronic acid reactions, such as the ubiquitous Suzuki-Miyaura coupling and the formation of dynamic covalent boronate esters, are cornerstones of modern synthesis. While various analytical techniques can track these transformations, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct and powerful window into the changing chemical environment of the boron atom itself.
This guide provides an objective comparison of ¹¹B NMR with other common analytical methods, supported by experimental data and protocols, to aid researchers in selecting the optimal technique for their specific application.
¹¹B NMR Spectroscopy: A Direct Probe into Boron Chemistry
Boron has two naturally occurring NMR-active isotopes, ¹⁰B (19.9%, spin I=3) and ¹¹B (80.1%, spin I=3/2). Due to its higher natural abundance, smaller quadrupole moment, and higher gyromagnetic ratio, ¹¹B is the preferred nucleus for NMR studies, offering greater sensitivity.[1]
The key advantage of ¹¹B NMR in reaction monitoring lies in the high sensitivity of the boron chemical shift to its coordination environment. A significant and predictable change in the ¹¹B chemical shift occurs when the boron center transitions from a trigonal planar (sp²) geometry, typical of boronic acids, to a tetrahedral (sp³) geometry, characteristic of boronate esters or other tetracoordinate species.[2][3][4] This transition results in a substantial upfield shift in the ¹¹B NMR spectrum, providing a clear and unambiguous signal for monitoring the reaction progress.[3][5]
Comparative Analysis of Reaction Monitoring Techniques
While ¹¹B NMR is uniquely suited for observing the boron center, other techniques provide complementary information. The choice of method depends on the specific reaction, available equipment, and the type of data required.
| Technique | Information Provided | In-situ Capability | Sample Preparation | Key Advantages | Key Limitations |
| ¹¹B NMR | Direct structural information on boron species (sp² vs. sp³), quantitative analysis, kinetics.[4][6] | Excellent | Minimal; reaction mixture often analyzed directly. Quartz NMR tubes recommended.[3] | Direct, unambiguous monitoring of boron-containing species; relatively clean spectral window. | Lower sensitivity than MS; quadrupolar broadening can reduce resolution; requires specialized NMR probe/instrument time.[3] |
| ¹H NMR | Structural information, quantitative analysis of reactants and products, kinetics. | Excellent | Minimal; reaction mixture analyzed directly in a deuterated solvent. | High sensitivity and resolution; readily available instrumentation. | Complex spectra due to coupling with ¹¹B and ¹⁰B can complicate analysis; ¹¹B decoupling may be required.[7] Signal overlap is common. |
| HPLC / UPLC-MS | Quantitative analysis of reactants, products, and byproducts; reaction kinetics.[8] | Possible with online systems | Aliquot quenching, dilution, and filtration required.[8] | High sensitivity, high throughput, excellent for complex mixtures and trace analysis.[5] | Indirect method (infers reaction progress from concentrations); not truly non-invasive; potential for reaction quenching to alter species. |
| Raman Spectroscopy | Vibrational (structural) information; can monitor functional group changes. | Excellent | None for in-situ probes. | Non-invasive, real-time monitoring; suitable for solid-state and heterogeneous reactions.[8][9] | Indirectly monitors the boron environment; lower sensitivity; fluorescence can interfere. |
| Gas Chromatography (GC) | Quantitative analysis of volatile reactants and products. | Possible with online systems | Aliquot quenching and possible derivatization. | Excellent for volatile and thermally stable compounds; high resolution. | Limited to volatile compounds; indirect method; destructive. |
Experimental Data: ¹¹B NMR Chemical Shifts
The interpretation of ¹¹B NMR spectra relies on understanding the characteristic chemical shifts of different boron species. The following table summarizes typical chemical shift ranges.
| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (δ, ppm) | Notes |
| Boronic Acid (R-B(OH)₂) | sp² | 26 to 30 | Signal is downfield, representing the neutral, trigonal form.[4] |
| Boronate Anion (R-B(OH)₃⁻) | sp³ | 1 to 7 | Formed at pH > pKa; significant upfield shift upon tetrahedralization.[4] |
| Boronate Ester (cyclic) | sp³ | 5 to 13 | Formed from reaction with diols. The exact shift depends on ring size and substituents.[2][4] |
| Boroxine ((RBO)₃) | sp² | ~ 33 | Cyclic anhydride of boronic acids.[10] |
| Amine-coordinated Boronate Esters | sp³ | ~ 14 | N→B dative bond formation leads to a distinct tetrahedral signal.[2] |
| Potassium Organotrifluoroborates (R-BF₃K) | sp³ | 3 to 9 | Common, stable boronic acid derivatives.[2][11] |
Experimental Protocols
Protocol 1: In-situ ¹¹B NMR Monitoring of Boronate Ester Formation
This protocol describes the monitoring of the reaction between a phenylboronic acid (PBA) and a diol (e.g., catechol) to form a cyclic boronate ester.
1. Materials and Reagents:
-
Phenylboronic Acid (PBA)
-
Catechol
-
Deuterated solvent (e.g., DMSO-d₆)
-
5 mm Quartz NMR tubes (to avoid background boron signals from borosilicate glass).[3]
-
Internal standard (optional, for precise quantification)
2. Sample Preparation:
-
In a clean, dry vial, dissolve phenylboronic acid (~4-5 mg) in 0.65 mL of DMSO-d₆.[3]
-
Transfer the solution to a quartz NMR tube.
-
Acquire an initial ¹¹B NMR spectrum (t=0) of the starting material. The PBA should exhibit a signal around 28-30 ppm.
3. Reaction Monitoring:
-
Add a stoichiometric equivalent of catechol directly to the NMR tube.
-
Quickly shake the tube to mix the reagents and place it back into the NMR spectrometer.
-
Begin acquiring ¹¹B NMR spectra at regular time intervals (e.g., every 5-10 minutes).
4. NMR Spectrometer Parameters (Example for a 400 MHz instrument):
-
Nucleus: ¹¹B
-
Frequency: ~128 MHz
-
Pulse Program: Standard single pulse (zg)
-
Acquisition Time: ~0.1 s
-
Relaxation Delay (D1): 1 s
-
Number of Scans: 1024 (adjust for desired signal-to-noise).[3]
-
Spectral Width: ~200 ppm
5. Data Processing and Analysis:
-
Process each spectrum with Fourier transformation, phase correction, and baseline correction.
-
Identify and integrate the signal for the starting boronic acid (~30 ppm) and the newly formed boronate ester product (~8-10 ppm).
-
Calculate the percent conversion at each time point using the integral values: Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] x 100
Visualizations
Logical Workflow for Reaction Monitoring
The following diagram illustrates a typical workflow for monitoring a boronic acid reaction using in-situ ¹¹B NMR spectroscopy.
Caption: Workflow for NMR monitoring of a boronic acid reaction.
Boronic Acid-Diol Equilibrium
This diagram shows the equilibrium between a trigonal boronic acid and a diol, forming a tetrahedral boronate ester, and the corresponding change observed in the ¹¹B NMR spectrum.
Caption: Boron hybridization change and resulting ¹¹B NMR signal shift.
References
- 1. Boron NMR Spectroscopy - Magritek [magritek.com]
- 2. mdpi.com [mdpi.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. University of Ottawa NMR Facility Blog: 1H NMR with 11B Decoupling [u-of-o-nmr-facility.blogspot.com]
- 8. benchchem.com [benchchem.com]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 11. researchgate.net [researchgate.net]
A Comparative Guide: Boronic Acids vs. Organotrifluoroborates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this transformation is the choice of the organoboron reagent. For decades, boronic acids have been the workhorses of this reaction. However, the emergence of potassium organotrifluoroborates has provided a compelling alternative, addressing many of the limitations associated with their predecessors. This guide offers an objective comparison of boronic acids and organotrifluoroborates, supported by experimental data, to inform the selection of the optimal reagent for your cross-coupling needs.
At a Glance: Key Differences
| Feature | Boronic Acids | Organotrifluoroborates |
| Stability | Prone to dehydration to form boroxines; can undergo protodeboronation.[1] | Exceptionally stable to air and moisture; can be stored indefinitely at room temperature.[1][2] |
| Handling | Often difficult to purify (waxy solids); stoichiometry can be complicated by the presence of anhydrides.[1] | Crystalline, free-flowing solids that are easy to handle and weigh accurately.[1] |
| Reactivity | Generally highly reactive in cross-coupling. | Often require in situ hydrolysis to the boronic acid for reaction; this "slow release" can suppress side reactions. |
| Stoichiometry | Often used in excess to compensate for decomposition and boroxine formation.[1] | Can be used in near-stoichiometric amounts due to their high stability. |
| Substrate Scope | Broad, but can be problematic with sensitive or unstable functional groups. | Excellent, particularly for challenging substrates like heteroaromatics where boronic acids are prone to decomposition. |
Delving Deeper: A Head-to-Head Comparison
The primary advantage of organotrifluoroborates lies in their exceptional stability. Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1] This equilibrium can complicate accurate massing and lead to irreproducible results. Furthermore, many boronic acids, especially those containing heteroaromatic or vinyl groups, are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved, leading to reduced yields.
In contrast, the tetracoordinate nature of the boron atom in organotrifluoroborates, bonded to three highly electronegative fluorine atoms, renders them significantly more stable to air and moisture.[1] This stability allows for indefinite storage at ambient temperatures and simplifies handling, as they are typically crystalline, free-flowing solids.[1] This robustness also means they can be carried through multi-step synthetic sequences where a boronic acid might not survive.
In terms of reactivity, boronic acids are generally considered the more reactive species in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Organotrifluoroborates are believed to act as a "protected" form of the boronic acid, which is slowly released under the basic reaction conditions through hydrolysis. This slow-release mechanism can be advantageous in preventing the accumulation of high concentrations of the reactive boronic acid, thereby minimizing side reactions such as homocoupling.
Performance Data: A Quantitative Look
The following tables provide a summary of comparative yield data for the Suzuki-Miyaura cross-coupling of various aryl and heteroaryl halides with boronic acids and their corresponding organotrifluoroborates. It is important to note that reaction conditions are often optimized for each class of reagent and may not be directly identical.
Table 1: Cross-Coupling of Aryl Halides with Phenylboron Reagents
| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 95 |
| 4-Bromobenzonitrile | Potassium Phenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 92 |
| 4-Chlorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 85 |
| 4-Chlorobenzonitrile | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 85 | 91 |
Table 2: Cross-Coupling of Aryl Halides with Heteroarylboron Reagents
| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Furan-2-ylboronic acid | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | Low/Decomposition | [3] |
| 4-Bromobenzonitrile | Potassium Furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 91 | [3] |
| 4-Chlorobenzonitrile | Thiophen-2-ylboronic acid | - | - | - | - | Prone to protodeboronation | [3] |
| 4-Chlorobenzonitrile | Potassium Thiophen-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 83 | [3] |
The data clearly indicates that for challenging heteroaromatic substrates, which are known to be unstable as boronic acids, the corresponding organotrifluoroborates provide significantly higher yields.[3] This highlights the practical advantage of their enhanced stability.
Experimental Corner: Protocols for Success
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction using both a boronic acid and an organotrifluoroborate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid
-
Reaction Setup: In a flame-dried Schlenk tube, the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol) are combined.
-
Solvent Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of toluene and water) is then added via syringe.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (typically 2-24 hours), monitoring the progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Potassium Organotrifluoroborate
-
Reaction Setup: To an oven-dried resealable Schlenk tube, add the aryl halide (0.25 mmol, 1.0 equiv), potassium organotrifluoroborate (0.26 mmol, 1.04 equiv), palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), ligand (e.g., RuPhos, 6 mol%), and base (e.g., Cs₂CO₃, 0.75 mmol, 3.0 equiv).[4]
-
Solvent Addition: The tube is sealed, evacuated, and backfilled with argon three times. Degassed solvent (e.g., a mixture of THF and water) is added via syringe.[4]
-
Reaction Conditions: The reaction mixture is heated to the specified temperature (e.g., 85 °C) with vigorous stirring for the indicated time (e.g., 12-24 hours).[3]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a plug of celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.
Visualizing the Chemistry
To better understand the relationship between these reagents and the catalytic cycle, the following diagrams are provided.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the role of the boron reagent.
Caption: Structural and stability comparison of boronic acids and organotrifluoroborates.
Conclusion: Making the Right Choice
Both boronic acids and organotrifluoroborates are valuable reagents for Suzuki-Miyaura cross-coupling. The choice between them depends on the specific requirements of the synthesis.
-
Choose Boronic Acids when:
-
The boronic acid is known to be stable and commercially available in high purity.
-
Rapid reaction kinetics are desired.
-
Cost is a primary concern, as some boronic acids are less expensive.
-
-
Choose Organotrifluoroborates when:
-
The corresponding boronic acid is unstable, prone to decomposition, or difficult to handle.
-
High reproducibility and accurate stoichiometry are critical.
-
The substrate is a challenging one, such as an electron-deficient or sterically hindered heteroaromatic.
-
The organoboron moiety needs to be carried through multiple synthetic steps.
-
For drug development and the synthesis of complex molecules, the superior stability, ease of handling, and excellent performance with challenging substrates often make potassium organotrifluoroborates the reagent of choice, justifying the potential for slightly longer reaction times or different reaction optimization. Their reliability and robustness can ultimately lead to more efficient and successful synthetic outcomes.
References
Performance Comparison of Key Synthetic Methods
A Comprehensive Guide to Alternative Methods for Weinreb Amide Synthesis
For decades, the Weinreb amide has been a cornerstone in organic synthesis, prized for its ability to controllably form ketones and aldehydes from carboxylic acid derivatives. The classical approach, often involving the conversion of a carboxylic acid to a reactive acyl chloride followed by amidation with N,O-dimethylhydroxylamine, has paved the way for countless synthetic achievements. However, the demand for milder conditions, broader functional group tolerance, and increased efficiency has spurred the development of numerous alternative methodologies. This guide provides an objective comparison of these modern techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific synthetic challenges.
The efficacy of a synthetic method is best judged by its yield, reaction conditions, and substrate scope. The following table summarizes the performance of several prominent alternative methods for Weinreb amide synthesis, providing a clear comparison of their key features.
| Method | Starting Material | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Direct Amidation | |||||||
| PPh₃/I₂ | Carboxylic Acid | PPh₃, I₂, i-Pr₂NEt | CH₂Cl₂ | 0 - RT | 1 - 24 | 65 - 95 | Mild conditions, but can require stoichiometric phosphine oxide removal.[1][2] |
| P[NMe(OMe)]₃ | Carboxylic Acid | P[NMe(OMe)]₃ | Toluene | 60 | 0.5 - 2 | >90 | Highly efficient for a broad range of substrates, including sterically hindered ones.[3] |
| CDMT/NMM | Carboxylic Acid | 2-Chloro-4,6-dimethoxy-1,3,5-triazine, NMM | THF | RT | 2 - 4 | 85 - 98 | Simple one-pot procedure with high purity products often not requiring chromatography.[4][5] |
| T3P® | Carboxylic Acid | Propylphosphonic Anhydride | Various | RT | 0.5 - 2 | High | Mild conditions with minimal epimerization for chiral substrates; byproducts are water-soluble.[6][7][8] |
| CDI | Carboxylic Acid | 1,1'-Carbonyldiimidazole | CH₂Cl₂ | RT | 6 | ~70 | Good for simple substrates, but can be sluggish.[9] |
| BOP/Base | Carboxylic Acid | Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | DMF | 0 - RT | 1 - 3 | High | Effective for peptide-like couplings, but produces carcinogenic HMPA as a byproduct.[10][11] |
| Palladium-Catalyzed Carbonylation | Aryl/Heteroaryl Halide | Pd(OAc)₂, Xantphos, CO | Toluene/Dioxane | RT - 100 | 2 - 24 | 70 - 95 | Direct conversion from aryl halides, good for late-stage functionalization.[12][13][14][15] |
| From Esters | Ester | AlMe₃, N,O-dimethylhydroxylamine·HCl | 1,2-dichloroethane | Reflux | 2 | High | Effective for direct conversion of esters, avoiding the carboxylic acid intermediate.[5][16] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful implementation of any synthetic method. Below are representative procedures for some of the key alternative methods.
Method 1: Direct Amidation using Triphenylphosphine and Iodine (PPh₃/I₂)
This method provides a mild and efficient route from carboxylic acids to Weinreb amides.[1]
Procedure:
-
To a stirred solution of iodine (1.0 mmol) in dry dichloromethane (5 mL) at 0 °C, add triphenylphosphine (1.0 mmol).
-
Stir the reaction mixture for 5 minutes at 0 °C under a nitrogen atmosphere.
-
Add the carboxylic acid (1.0 mmol) to the mixture, followed by the dropwise addition of diisopropylethylamine (i-Pr₂NEt, 2.5 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.0 mmol).
-
Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 1-24 hours).
-
Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Method 2: Direct Amidation using P[NMe(OMe)]₃
This powerful reagent allows for the direct and high-yielding conversion of a wide range of carboxylic acids.[3]
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in toluene (5 mL), add P[NMe(OMe)]₃ (1.1 mmol).
-
Heat the reaction mixture to 60 °C and stir for 0.5-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired Weinreb amide.
Method 3: Palladium-Catalyzed Aminocarbonylation
This method is particularly useful for the synthesis of aryl and heteroaryl Weinreb amides directly from the corresponding halides.[14][15]
Procedure:
-
In a reaction vessel, combine the aryl or heteroaryl triflate (1.0 mmol), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%).
-
Add a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 mmol) and a base (e.g., triethylamine, 2.5 mmol) in a suitable solvent (e.g., toluene or dioxane).
-
Purge the vessel with carbon monoxide (CO) gas (balloon pressure) and stir the mixture at room temperature until the reaction is complete (as monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a plug of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel.
Reaction Pathways and Workflows
Visualizing the reaction mechanisms and experimental workflows can provide a deeper understanding of these synthetic transformations.
References
- 1. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 4. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 7. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An Efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Synthesis of Weinreb amides via Pd-catalyzed aminocarbonylation of heterocyclic-derived triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-substituted phenylboronic acids in three common and synthetically important reactions: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and oxidation to phenols. The reactivity of these isomers is critically influenced by the electronic and steric nature of the substituent and its position on the phenyl ring. Understanding these differences is crucial for reaction optimization, predicting reaction outcomes, and designing efficient synthetic routes in drug discovery and materials science.
I. Comparative Reactivity: A Quantitative Overview
The reactivity of substituted phenylboronic acids generally follows a trend dictated by a combination of electronic and steric effects. Electron-donating groups (EDGs) tend to increase the nucleophilicity of the aryl group, often accelerating reactions where the boronic acid acts as a nucleophile. Conversely, electron-withdrawing groups (EWGs) decrease this nucleophilicity. Steric hindrance, particularly from bulky ortho substituents, can significantly impede the approach of reagents to the boron center, thereby reducing reaction rates and yields.
Table 1: Comparative Reactivity of Substituted Phenylboronic Acid Isomers in Common Reactions
| Reaction Type | Substituent (Example) | General Reactivity Trend | Illustrative Yields (%) | Key Influencing Factors |
| Suzuki-Miyaura Coupling | Nitro (-NO₂) (EWG) | para > meta >> ortho | p-NO₂: 95% m-NO₂: 79% o-NO₂: 25% | Electronic Effects: EWGs decrease the nucleophilicity of the aryl group, which can slow the transmetalation step. Steric Effects: The ortho-nitro group severely hinders the approach of the palladium complex to the boron atom.[1] |
| Methoxy (-OCH₃) (EDG) | para ≥ meta > ortho | p-OCH₃: ~92% o-OCH₃: Lower yields often observed due to steric hindrance, though specific conditions can lead to high yields. | Electronic Effects: EDGs enhance the nucleophilicity of the aryl group, facilitating transmetalation. Steric Effects: The ortho-methoxy group can sterically hinder the reaction, although less severely than a nitro group. | |
| Chan-Lam Coupling | General | para > meta >> ortho (Predicted) | Direct comparative data is scarce. However, both electron-rich and electron-poor arylboronic acids are generally effective.[2] Sterically hindered ortho-substituted arylboronic acids can give low yields. | Electronic Effects: The reaction is compatible with both EDGs and EWGs. Steric Effects: Significant steric hindrance at the ortho position is expected to decrease reactivity by impeding coordination to the copper catalyst. |
| Oxidation to Phenols | General | ortho (with H-bonding) > para > meta (Predicted based on kinetics) | Direct comparative yield data under identical conditions is limited. The reaction is often high-yielding for a wide range of substituted phenylboronic acids.[3] | Electronic Effects: The reaction rate is pH-dependent and influenced by the electronic nature of the substituent. Steric Effects: Steric hindrance around the boron atom can affect the rate of attack by the oxidant. Intramolecular hydrogen bonding in some ortho-isomers can influence reactivity. |
Note: The yields presented are illustrative and can vary significantly based on the specific substrates, reaction conditions (catalyst, ligand, base, solvent, temperature), and reaction time.
II. Understanding the Reactivity Trends
The observed reactivity differences between ortho-, meta-, and para-substituted phenylboronic acids can be rationalized by considering the interplay of electronic and steric effects.
Caption: Interplay of electronic and steric effects on reactivity.
Electronic Effects: The electronic nature of the substituent influences the electron density on the carbon atom of the C-B bond.
-
Inductive Effect: This is the through-bond polarization of electrons. Electronegative atoms withdraw electron density, while alkyl groups donate it.
-
Resonance Effect: This involves the delocalization of π-electrons. Groups with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density to the ring, particularly at the ortho and para positions. Conversely, groups with π-bonds to electronegative atoms (e.g., -NO₂, -C=O) withdraw electron density from the ring, also more strongly at the ortho and para positions.
Steric Effects: The spatial arrangement of atoms can hinder the approach of reactants. This effect is most pronounced for bulky substituents in the ortho position, which can block access to the reactive boronic acid group.
III. Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling, Chan-Lam coupling, and oxidation of phenylboronic acids. Note: These are starting points, and optimization of reaction conditions is often necessary for specific substrates.
Caption: Workflow for comparing isomer reactivity.
A. Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction forms a C-C bond between an organoboron compound and an organohalide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (ortho, meta, or para) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Chan-Lam Coupling
This copper-catalyzed reaction forms a C-N or C-O bond between a boronic acid and an amine or alcohol.
Materials:
-
Amine or alcohol (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (ortho, meta, or para) (1.2 mmol, 1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Base (e.g., Pyridine or Triethylamine, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dichloromethane or Methanol)
Procedure:
-
To a reaction flask, add the amine or alcohol, substituted phenylboronic acid, copper(II) acetate, and base.
-
Add the solvent and stir the mixture at room temperature, open to the air, for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
C. Oxidation to Phenols
This reaction converts a C-B bond to a C-O bond, typically using an oxidizing agent like hydrogen peroxide.
Materials:
-
Substituted phenylboronic acid (ortho, meta, or para) (1.0 mmol, 1.0 equiv)
-
Hydrogen peroxide (30% aqueous solution, 1.5 mmol, 1.5 equiv)
-
Base (e.g., NaOH, 1.5 mmol, 1.5 equiv)
-
Solvent (e.g., Tetrahydrofuran/Water mixture)
Procedure:
-
Dissolve the substituted phenylboronic acid in the solvent in a reaction flask.
-
Add the base to the solution and stir.
-
Slowly add the hydrogen peroxide solution to the mixture at room temperature. The reaction is often exothermic.
-
Stir the reaction for 1-3 hours, or until the starting material is consumed as indicated by TLC.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting phenol by column chromatography or distillation.
IV. Conclusion
The reactivity of ortho-, meta-, and para-substituted phenylboronic acids is a nuanced interplay of electronic and steric factors that are highly dependent on the specific reaction. In Suzuki-Miyaura and likely Chan-Lam couplings, the general trend of para > meta >> ortho holds, primarily due to the significant steric hindrance in the ortho position. For oxidation reactions, the trend is less straightforward and can be influenced by factors such as intramolecular hydrogen bonding. This guide provides a foundational understanding and practical protocols for researchers to navigate the selection and application of these versatile reagents in their synthetic endeavors. Careful consideration of the principles outlined herein will aid in the rational design of experiments and the efficient synthesis of target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
A Comparative Guide to the Efficacy of Palladium Precatalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to the success of this transformation is the choice of the palladium catalyst. This guide provides a comparative analysis of various palladium precatalysts, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
The selection of an appropriate palladium precatalyst is critical for optimizing reaction yield, turnover number (TON), and turnover frequency (TOF). The following table summarizes the performance of several common palladium precatalysts in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. The data highlights the influence of the precatalyst structure, ligand, and reaction conditions on the outcome.
| Precatalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| In-situ generated from Pd(OAc)₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | MeOH/THF | RT | - | 44 | - | - | [1] |
| In-situ generated from Pd(OAc)₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | MeOH/THF | RT | - | 74 | - | - | [1] |
| In-situ generated from Pd(OAc)₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | MeOH/THF | RT | - | 84 | - | - | [1] |
| Allyl-based precatalyst (XPhos) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | MeOH/THF | RT | - | ~80 | - | - | [1] |
| tBuXPhos Pd G3 | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 | - | - | [2][3] |
| Palladacycle (Graphene Oxide supported) | Aryl Chlorides | - | Cs₂CO₃ | - | - | - | up to 80 | 80,000 | 240,000 | [4] |
| Phosphite Palladacycle | Aryl Iodides | Arylboronic acids | - | - | - | - | - | 10⁶ - 10⁷ | 10⁵ - 10⁶ | [4] |
| Pd(PPh₃)₄ | 1-Chloro-2-nitrobenzene | Phenylboronic acid | Na₂CO₃ | MeOH/H₂O | MW | - | Good | - | - | [5] |
| (AAF)₂PdCl₂ | Bromobenzene | Phenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 24 | 94 | - | - | [6] |
Note: The ligand-to-palladium ratio for the in-situ generated catalysts from Pd(OAc)₂ with XPhos ligand were 0.8:1, 1:1, and 1.2:1, respectively.[1]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized experimental protocols for Suzuki-Miyaura coupling reactions using different types of palladium precatalysts.
General Procedure for Suzuki-Miyaura Coupling using an In-situ Generated Catalyst from Pd(OAc)₂
This protocol is adapted for the coupling of 4-chlorotoluene and phenylboronic acid.[1]
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
XPhos ligand
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Naphthalene (internal standard)
Procedure:
-
In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and potassium phosphate (0.55 M).
-
Add palladium acetate to a concentration of 0.0025 M.
-
Add the desired equivalent of XPhos ligand (e.g., 0.8, 1.0, or 1.2 equivalents relative to palladium).
-
Add a solvent mixture of methanol (0.95 mL) and THF (0.05 mL).
-
Stir the reaction mixture at a controlled temperature for the specified time.
-
Product yield can be determined by gas chromatography with a flame ionization detector (FID), using naphthalene as an internal standard.[1]
General Procedure for Suzuki-Miyaura Coupling using a Buchwald Precatalyst (tBuXPhos Pd G3)
This protocol is suitable for a wide range of aryl and heteroaryl chlorides and bromides.[7]
Materials:
-
tBuXPhos Pd G3 precatalyst
-
Aryl or heteroaryl halide (1.0 equiv)
-
Aryl or heteroarylboronic acid (1.5 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or THF)
Procedure:
-
To a glovebox, add the aryl or heteroaryl halide, aryl or heteroarylboronic acid, and potassium phosphate to a reaction vial.
-
Add the tBuXPhos Pd G3 precatalyst (typically 0.1-2 mol%).
-
Add the anhydrous, degassed solvent.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C) for the required time (typically 1-24 h).
-
After cooling to room temperature, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling using a Palladacycle Precatalyst in Water
This protocol describes a sustainable approach using a specific palladacycle in neat water.[8]
Materials:
-
Palladacyclic catalyst precursor
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Sodium carbonate (Na₂CO₃, 2.5 equiv)
-
Deionized water
Procedure:
-
In a reaction vessel open to the air, combine the aryl halide, arylboronic acid, sodium carbonate, and the palladacyclic catalyst precursor (0.04 mol%).
-
Add deionized water as the solvent.
-
Stir the reaction mixture vigorously at ambient temperature.
-
The coupling product can be isolated in high purity by simple filtration, with no organic solvents required for the workup.[8]
Mandatory Visualization
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates a generalized workflow for setting up and analyzing a palladium-catalyzed cross-coupling reaction.
Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
Quantitative analysis of ketone formation from Weinreb amides
A Quantitative Comparison with Traditional Methods
For researchers, scientists, and drug development professionals, the efficient and controlled synthesis of ketones is a critical aspect of molecular construction. While classical methods involving the reaction of organometallic reagents with esters or acid chlorides are well-known, they are often plagued by over-addition, leading to the formation of undesired tertiary alcohol byproducts and consequently, lower yields of the target ketone. The Weinreb-Nahm ketone synthesis, utilizing an N-methoxy-N-methylamide (Weinreb amide), has emerged as a robust and highly selective alternative, consistently delivering superior yields and broader functional group tolerance. This guide provides an objective, data-driven comparison of the Weinreb amide approach with traditional methods for ketone synthesis.
At a Glance: Key Performance Differences
| Feature | Weinreb Amide | Ester | Acid Chloride |
| Primary Product | Ketone | Tertiary Alcohol (major) | Tertiary Alcohol (major) |
| Over-addition | Minimal to none | Significant | Significant |
| Yield of Ketone | Generally high (>80%)[1] | Variable, often low | Variable, often low |
| Intermediate | Stable chelated tetrahedral | Unstable tetrahedral | Unstable tetrahedral |
| Functional Group Tolerance | Excellent[2] | Moderate | Poor |
| Reagent Compatibility | Grignard, Organolithium | Grignard, Organolithium | Organolithium, Gilman |
Quantitative Data Comparison: Yields of Ketone Synthesis
The primary advantage of the Weinreb amide is its ability to resist over-addition from organometallic reagents. This is due to the formation of a stable, chelated tetrahedral intermediate which collapses to the ketone only upon acidic workup.[1][2] In contrast, the tetrahedral intermediates formed from esters and acid chlorides are unstable and readily eliminate the alkoxy or chloride leaving group, respectively, to form the ketone in situ. This newly formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.[3]
The following tables summarize representative yields for ketone synthesis using Weinreb amides compared to traditional methods.
Table 1: Ketone Synthesis via Weinreb Amides
| Weinreb Amide Substrate | Organometallic Reagent | Product | Yield (%) |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 95 |
| N-methoxy-N-methylacetamide | Phenylmagnesium bromide | Acetophenone | 87 |
| N-methoxy-N-methylisobutyramide | Phenyllithium | Isobutyrophenone | 92 |
| 3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide | Phenyllithium | 3-(4-Bromophenyl)-1-phenylpropan-1-one | 80[4] |
| 4-Bromo-N-methoxy-N-methyl-benzamide | n-Butyllithium | 4-Bromo-1-phenylpentan-1-one | 72[4] |
Table 2: Ketone Synthesis via Esters and Acid Chlorides (Illustrative Examples)
| Starting Material | Organometallic Reagent | Desired Ketone | Ketone Yield (%) | Major Byproduct |
| Methyl benzoate | Phenylmagnesium bromide | Benzophenone | Low/Variable | Triphenylmethanol |
| Ethyl acetate | Phenylmagnesium bromide | Acetophenone | Low/Variable | 2-Phenyl-2-propanol |
| Benzoyl chloride | Phenyllithium | Benzophenone | Low/Variable | Triphenylmethanol |
| Hexanoyl chloride | Phenyllithium | Hexanophenone | 55[5] | 1,1-Diphenylhexan-1-ol |
Note: Yields for ketone synthesis from esters and acid chlorides are often not reported as the primary product is the tertiary alcohol. The yields can be highly variable depending on reaction conditions such as temperature and stoichiometry.
Experimental Workflows and Reaction Mechanisms
To provide a clearer understanding of the practical and mechanistic differences, the following sections detail the experimental workflows and reaction pathways.
Weinreb Ketone Synthesis Workflow
The synthesis of a ketone using a Weinreb amide is a two-step process: the formation of the Weinreb amide from a carboxylic acid, followed by the reaction with an organometallic reagent.
Caption: General workflow for Weinreb ketone synthesis.
Reaction Mechanisms
The key difference in the outcome of these reactions lies in the stability of the tetrahedral intermediate formed after the initial nucleophilic attack.
Caption: Comparison of reaction mechanisms.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid
This protocol describes a general procedure for the synthesis of an N-methoxy-N-methylamide (Weinreb amide) from a carboxylic acid using phosphorus oxychloride (POCl₃) as an activator.[6]
Materials:
-
Carboxylic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Phosphorus oxychloride (POCl₃) (1.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid and N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 0 °C, add diisopropylethylamine.
-
Slowly add phosphorus oxychloride to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ketone Synthesis from a Weinreb Amide
This protocol provides a general method for the reaction of a Weinreb amide with a Grignard reagent to form a ketone.
Materials:
-
Weinreb amide (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent to the solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by column chromatography or distillation.
Protocol 3: Synthesis of a Ketone from an Ester and a Grignard Reagent (Illustrative)
This protocol illustrates a typical procedure for the reaction of an ester with a Grignard reagent, which primarily yields a tertiary alcohol.[3][7]
Materials:
-
Ester (e.g., Methyl benzoate, 1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, >2.0 equiv)
-
Anhydrous diethyl ether or THF
Procedure:
-
Dissolve the ester in anhydrous diethyl ether under an inert atmosphere.
-
Slowly add the Grignard reagent (at least two equivalents) to the solution at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The primary product will be the tertiary alcohol, with the ketone present as a minor byproduct, if at all. Separation requires careful chromatography.
Protocol 4: Synthesis of a Ketone from an Acid Chloride and an Organolithium Reagent (Illustrative)
This protocol describes the reaction of an acid chloride with an organolithium reagent, which is also prone to over-addition.[5][8] The use of Gilman reagents (organocuprates) can provide the ketone in higher yield.[9][10]
Materials:
-
Acid chloride (e.g., Benzoyl chloride, 1.0 equiv)
-
Organolithium reagent (e.g., Phenyllithium, >2.0 equiv)
-
Anhydrous diethyl ether or THF
Procedure:
-
Dissolve the acid chloride in anhydrous diethyl ether under an inert atmosphere and cool to -78 °C.
-
Slowly add the organolithium reagent (at least two equivalents) to the solution.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Similar to the ester reaction, the major product is the tertiary alcohol.
Conclusion
The quantitative data and mechanistic insights clearly demonstrate the superiority of the Weinreb amide for the synthesis of ketones. Its ability to form a stable chelated intermediate effectively prevents the over-addition of organometallic reagents, leading to significantly higher yields and cleaner reaction profiles compared to the use of esters or acid chlorides. For researchers in drug development and other scientific fields where high-yielding and selective ketone formation is paramount, the Weinreb-Nahm synthesis represents a more reliable and efficient strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 4. rsc.org [rsc.org]
- 5. ubinkim.com [ubinkim.com]
- 6. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 10. orgosolver.com [orgosolver.com]
A Comparative Guide to Boronic Acid-Catalyzed Amidation and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The formation of the amide bond is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where it is a ubiquitous feature in active pharmaceutical ingredients (APIs). The drive for more efficient, milder, and environmentally benign synthetic methods has led to the exploration of various catalytic systems for direct amidation, moving away from traditional stoichiometric coupling reagents. This guide provides an objective comparison of boronic acid-catalyzed amidation with two prominent alternatives: zirconium-based catalysis and carbodiimide-mediated coupling, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The choice of amidation method often depends on a balance of factors including substrate scope, reaction conditions, catalyst cost and toxicity, and ease of purification. The following table summarizes the general performance of boronic acid catalysts, zirconium catalysts, and carbodiimide reagents in the direct amidation of a carboxylic acid and an amine.
| Feature | Boronic Acid Catalysis | Zirconium Catalysis | Carbodiimide Coupling (e.g., EDC/HOBt) |
| Catalyst/Reagent | Catalytic (typically 1-10 mol%) | Catalytic (typically 2-10 mol%) | Stoichiometric (typically 1.1-1.5 equiv.) |
| Reaction Temperature | Room temperature to reflux (80-110 °C) | Room temperature to 70 °C | 0 °C to room temperature |
| Key Strengths | Mild conditions, good functional group tolerance, catalytic nature reduces waste. | Mild conditions, high yields, effective for some sterically hindered substrates. | Well-established, reliable, and effective for a very broad range of substrates. |
| Key Weaknesses | Can require elevated temperatures and dehydrating agents; catalyst deactivation can occur. | Can be sensitive to air and moisture; catalyst speciation can be complex. | Generates stoichiometric urea byproducts, which can complicate purification; potential for racemization. |
| Typical Solvents | Toluene, fluorobenzene, DCM | THF, toluene | DMF, DCM |
| Additives | Often requires molecular sieves or Dean-Stark trap; co-catalysts like DMAPO can enhance reactivity. | May require molecular sieves. | Additives like HOBt or Oxyma are used to suppress side reactions and racemization. |
Mechanistic Insights: A Tale of Different Pathways
The mechanisms underpinning these amidation methods differ significantly, influencing their reactivity and substrate compatibility.
Boronic Acid Catalysis: Monomers, Dimers, and Beyond
The mechanism of boronic acid-catalyzed amidation has been a subject of extensive study, with several pathways proposed.
-
The Monoacyloxyboron Pathway: The initially accepted mechanism involves the formation of a monoacyloxyboronic acid intermediate from the carboxylic acid and the boronic acid catalyst. This intermediate is then attacked by the amine to form the amide and regenerate the catalyst.[1][2] Removal of water is crucial to drive the equilibrium towards product formation.[1]
Figure 1. The Monoacyloxyboron Pathway. -
The Dimeric B-X-B Motif Pathway: More recent studies suggest the involvement of dimeric B-O-B or B-N-B intermediates.[3][4] These dimeric species are proposed to activate the carboxylic acid and deliver the amine nucleophile in a concerted fashion, potentially offering a lower energy pathway.[4]
Figure 2. The Dimeric B-O-B Motif Pathway.
Zirconium Catalysis: The Role of Oxo Clusters
Zirconium(IV) salts, such as ZrCl₄, are effective Lewis acid catalysts for direct amidation.[5][6] Mechanistic studies suggest that the active catalytic species are not simple monomeric zirconium complexes but rather zirconium oxo clusters that form in situ.[7][8] These clusters are proposed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[8]
Carbodiimide Coupling: A Stoichiometric Approach
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used stoichiometric reagents for amide bond formation. The mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide. Additives like 1-hydroxybenzotriazole (HOBt) are often used to form an active ester intermediate, which is more stable and less prone to side reactions and racemization.[9]
Quantitative Performance Data
The following tables provide a comparative overview of the performance of selected boronic acid catalysts, a zirconium catalyst, and EDC/HOBt for the amidation of various carboxylic acids and amines.
Table 1: Amidation of Benzoic Acid with Benzylamine
| Catalyst/Reagent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boronic Acids | ||||||
| 3,4,5-Trifluorophenylboronic acid | 1 | Toluene | Reflux (111) | 16 | 94-95 | [2] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 5 | Toluene | Reflux (111) | 12 | ~90 | [10] |
| 2-Iodophenylboronic acid | 5 | CH₂Cl₂ | RT | 24 | 91 | [3] |
| Zirconium Catalyst | ||||||
| ZrCl₄ | 2 | Toluene | 110 | 4 | 95 | [6] |
| Carbodiimide Reagent | ||||||
| EDC/HOBt | 120 (equiv.) | DMF | 0 to RT | 12-24 | 76-91 | [5] |
Table 2: Amidation of Sterically Hindered and Electronically Diverse Substrates
| Carboxylic Acid | Amine | Catalyst/Reagent | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| Pivalic Acid | Benzylamine | 2-Iodophenylboronic acid | 10 | Toluene, Reflux, 24h | 78 | [3] |
| Pivalic Acid | Benzylamine | ZrCl₄ | 10 | Toluene, 110°C, 24h | 85 | [5] |
| Pivalic Acid | Benzylamine | EDC/HOBt | 150 (equiv.) | DCM, RT, 48h | 65 | [2] |
| 4-Nitrobenzoic Acid | Aniline | 3,5-Bis(trifluoromethyl)phenylboronic acid/DMAPO | 5 | Fluorobenzene, Reflux, 17h | 88 | [10] |
| 4-Nitrobenzoic Acid | Aniline | ZrCl₄ | 5 | Toluene, 110°C, 18h | 75 | [5] |
| 4-Nitrobenzoic Acid | Aniline | EDC/HOBt/DMAP | 100 (equiv.) | ACN, RT, 18h | 72 | [11] |
| N-Boc-glycine | Benzylamine | B(OCH₂CF₃)₃ | 10 | TAME, 86°C, 18h | 91 | [12] |
| N-Boc-glycine | Benzylamine | ZrCl₄ | 5 | THF, 70°C, 24h | 92 | [5] |
| N-Boc-glycine | Benzylamine | EDC/HOBt | 120 (equiv.) | DMF, 0 to RT, 12h | >95 | [9] |
Experimental Protocols: A Side-by-Side Comparison
To illustrate the practical differences between these methods, detailed experimental protocols for the synthesis of N-benzyl-4-phenylbutanamide are provided below.
Workflow Comparison
Detailed Experimental Procedure: Synthesis of N-Benzyl-4-phenylbutanamide
Method A: Boronic Acid Catalysis (using 3,4,5-Trifluorophenylboronic acid)
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-phenylbutyric acid (1.64 g, 10.0 mmol), benzylamine (1.09 mL, 10.0 mmol), 3,4,5-trifluorophenylboronic acid (88 mg, 0.5 mmol, 5 mol%), and toluene (40 mL).
-
Heat the reaction mixture to reflux and continue heating for 16 hours, collecting the water in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-4-phenylbutanamide.
Method B: Zirconium Catalysis (using ZrCl₄)
-
To a flame-dried round-bottom flask under an argon atmosphere, add 4-phenylbutyric acid (1.64 g, 10.0 mmol), zirconium(IV) chloride (117 mg, 0.5 mmol, 5 mol%), and anhydrous THF (20 mL).
-
Stir the mixture for 10 minutes at room temperature, then add benzylamine (1.09 mL, 10.0 mmol).
-
Heat the reaction mixture to 70 °C and stir for 24 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method C: Carbodiimide Coupling (using EDC/HOBt)
-
To a round-bottom flask, add 4-phenylbutyric acid (1.64 g, 10.0 mmol), 1-hydroxybenzotriazole (HOBt) (1.62 g, 12.0 mmol), and anhydrous DMF (40 mL).
-
Cool the mixture to 0 °C in an ice bath and add benzylamine (1.20 mL, 11.0 mmol), followed by N,N-diisopropylethylamine (DIPEA) (2.09 mL, 12.0 mmol).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (2.30 g, 12.0 mmol) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice between boronic acid catalysis, zirconium catalysis, and carbodiimide coupling for amidation depends on the specific requirements of the synthesis.
-
Boronic acid catalysis offers a mild and catalytic approach that is particularly attractive from a green chemistry perspective. It demonstrates good functional group tolerance, although it may require elevated temperatures and careful water removal. The evolving understanding of its mechanism, potentially involving dimeric intermediates, continues to drive the development of more active and versatile boronic acid catalysts.
-
Zirconium catalysis presents another efficient and mild catalytic alternative. The in situ formation of robust zirconium oxo clusters as the active species provides a reliable catalytic system. It performs well with a range of substrates, including some that are challenging for other methods.
-
Carbodiimide coupling remains a highly reliable and versatile method for amide bond formation, with a very broad substrate scope. However, its stoichiometric nature and the generation of urea byproducts are significant drawbacks in terms of atom economy and purification.
For drug development professionals and scientists, the selection of an amidation method will involve a careful consideration of these factors. For large-scale synthesis, the catalytic nature of boronic acid and zirconium-based methods offers significant advantages in reducing waste and simplifying downstream processing. For complex and sensitive substrates, the well-established reliability of carbodiimide coupling may be preferred, despite its drawbacks. The continued exploration of these catalytic systems will undoubtedly lead to even more efficient and sustainable methods for the construction of the vital amide bond.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Amidation [catalyticamidation.info]
A Head-to-Head Comparison of Phosphine Ligands for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of phosphine ligands is a cornerstone of successful transition metal-catalyzed cross-coupling reactions. The steric and electronic properties of these ligands are pivotal in dictating catalyst activity, stability, and selectivity. This guide offers an objective comparison of commonly employed phosphine ligands in three of the most powerful cross-coupling methodologies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Heck reaction. All quantitative data is summarized in structured tables, and detailed experimental protocols for key experiments are provided.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely adopted method for the formation of C-C bonds. The choice of phosphine ligand is especially critical when employing less reactive aryl chlorides as substrates. Generally, electron-rich and bulky phosphine ligands are effective in promoting the oxidative addition of palladium to the aryl halide bond.[1][2]
Performance Comparison of Phosphine Ligands in Suzuki-Miyaura Coupling
The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid. This data, collated from various sources, provides a snapshot of their relative activities under specific reaction conditions. Direct comparisons should be made with caution due to variations in experimental setups.[2][3]
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 1.0 mol% Pd | K₃PO₄ | Toluene | RT | 2 | 98 | [3] |
| XPhos | 0.5 mol% Pd | K₃PO₄ | Toluene | 100 | 3 | 94 | [2] |
| RuPhos | 2.0 mol% Pd | K₂CO₃ | Toluene/H₂O | 120 | 0.33 | 99 | [2] |
| P(t-Bu)₃ | 1.5 mol% Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 24 | 92 | [4] |
| NIXANTPHOS | 2.0 mol% Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 16 | 95 | [5] |
| Xantphos | 2.0 mol% Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 16 | 85 | [5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of an aryl chloride.[2][6]
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%)
-
Phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride, arylboronic acid, base, palladium precursor, and phosphine ligand.
-
Evacuate the vessel and backfill with the inert gas. This cycle should be repeated three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C) for the specified time (e.g., 2-24 hours).
-
Monitor the reaction's progress using a suitable technique such as TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. The choice of phosphine ligand is critical for optimizing reaction efficiency, particularly with challenging substrates like unactivated aryl chlorides.[2]
Performance Comparison of Phosphine Ligands in Buchwald-Hartwig Amination
The following table compares the performance of various phosphine ligands in the amination of unactivated aryl chlorides with morpholine. The data highlights the significant impact of ligand choice on reaction yield.[2]
| Aryl Chloride | Ligand | Yield (%) |
| 4-Chlorotoluene | NIXANTPHOS | 98 |
| 4-Chlorotoluene | Xantphos | 25 |
| 4-Chloroanisole | NIXANTPHOS | 97 |
| 4-Chloroanisole | Xantphos | 15 |
| 4-Chlorobiphenyl | NIXANTPHOS | 96 |
| 4-Chlorobiphenyl | Xantphos | 33 |
| 2-Chlorotoluene | NIXANTPHOS | 95 |
| 2-Chlorotoluene | Xantphos | <5 |
Reaction Conditions: Pd₂(dba)₃ (1 mol%), Ligand (2.5 mol%), NaOtBu (1.2 equiv), Toluene, 100 °C, 4 h. Data sourced from Dalton Transactions, 2018, 47, 8690-8696.[2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the aryl halide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
Heck Reaction
The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene. The choice of ligand can influence the reaction's efficiency and selectivity.
Performance Comparison of Phosphine Ligands in Heck Reaction
The following table presents data for the Heck coupling of various aryl bromides with styrene, catalyzed by a palladium complex immobilized on a phosphine-functionalized metal-organic framework (UiO66-PPh₂-Pd).[7]
| Aryl Bromide | Yield (%) |
| 4-Bromotoluene | 92 |
| 4-Bromoanisole | 91 |
| 4-Bromoaniline | 90 |
| 4-Bromobenzaldehyde | 89 |
| 3-Bromoanisole | 70 |
| 4-Bromonitrobenzene | 93 |
| 4-Bromobenzonitrile | 92 |
Reaction Conditions: Aryl bromide (0.2 mmol), styrene (0.3 mmol), UiO66-PPh₂-Pd (0.5 mol%), K₃PO₄ (0.3 mmol), Toluene, 100 °C. All yields are isolated yields.[7]
Experimental Protocol: General Procedure for Heck Reaction
This protocol outlines a general procedure for the Heck reaction.[8]
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (if used)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF, toluene)
Procedure:
-
Combine the aryl halide, palladium catalyst, ligand (if used), and base in a Schlenk tube.
-
Evacuate and backfill with an inert gas.
-
Add the alkene and the solvent.
-
Heat the mixture to the required temperature (typically 100-140 °C) and stir for 4-48 hours.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizing Catalytic Cycles and Workflows
To better understand the underlying processes, the following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, along with a typical workflow for ligand screening.
References
Comparative Analysis of Boronic Acid Purity: HPLC vs. NMR
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the synthesis and application of boronic acids, particularly within the pharmaceutical industry. Boronic acids and their derivatives are pivotal building blocks in organic chemistry, renowned for their role in Suzuki-Miyaura cross-coupling reactions. Their purity directly impacts reaction efficiency, yield, and the impurity profile of the final products. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the assessment of boronic acid purity, with a focus on detecting the common boroxine impurities.
The Challenge: Boroxine Formation
A primary impurity in solid boronic acid samples is the corresponding trimeric anhydride, known as a boroxine. This dehydration process is a reversible equilibrium that can complicate purity analysis. The presence of boroxines can lead to inaccurate quantification of the active boronic acid species.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For boronic acids, reversed-phase HPLC (RP-HPLC) is a common method.
Experimental Protocol: RP-HPLC
A typical experimental setup for the analysis of boronic acid purity by RP-HPLC is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the boronic acid sample.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of about 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is frequently used.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape. A common gradient might be 10% to 90% acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the boronic acid or its derivatives absorb, typically around 254 nm.
-
Injection Volume: 5-10 µL.
-
Data Presentation: HPLC
The primary output from an HPLC analysis is a chromatogram, which plots the detector response against retention time. The purity is determined by the relative area of the main peak corresponding to the boronic acid.
| Parameter | Typical Value | Description |
| Retention Time (t_R) | Analyte-dependent | The time it takes for the boronic acid to elute from the column. |
| Peak Area | Proportional to concentration | Used to calculate the percentage purity of the sample. |
| Resolution (R_s) | > 1.5 | A measure of the separation between the boronic acid peak and impurity peaks. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for elucidating molecular structure and quantifying components in a sample. Both ¹H and ¹¹B NMR are valuable for assessing boronic acid purity. ¹H NMR can distinguish between the boronic acid and its boroxine, while ¹¹B NMR provides direct information about the boron species present.
Experimental Protocol: NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the boronic acid sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent can influence the equilibrium between the boronic acid and the boroxine.
-
Transfer the solution to an NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
The B-OH proton signal of the boronic acid is often a broad singlet. The chemical shift of the aromatic protons will also differ slightly between the boronic acid and the boroxine.
-
-
¹¹B NMR:
-
Acquire a boron-11 spectrum.
-
Boronic acids typically show a broad signal around 28-33 ppm.
-
Boroxines exhibit a signal at a different chemical shift, often around 30-35 ppm.
-
-
Data Presentation: NMR
NMR data allows for the direct observation and quantification of different species in solution.
| Nucleus | Species | Typical Chemical Shift (ppm) | Description |
| ¹H | Boronic Acid (B-OH) | Solvent-dependent (often broad) | The proton of the hydroxyl group on the boron atom. |
| ¹H | Aromatic Protons | ~7-8 ppm | The chemical shifts of protons on the aromatic ring can differ slightly between the acid and the boroxine. |
| ¹¹B | Boronic Acid | ~28-33 ppm | A signal characteristic of the sp² hybridized boron in the monomeric acid. |
| ¹¹B | Boroxine | ~30-35 ppm | A signal characteristic of the sp² hybridized boron in the trimeric anhydride. |
Comparative Summary: HPLC vs. NMR
| Feature | HPLC | NMR |
| Sensitivity | High (µg/mL to ng/mL range) | Moderate (mg/mL range) |
| Selectivity | High for separating different compounds | High for structural elucidation |
| Quantification | Excellent, based on peak area | Good, based on signal integration |
| Speed | Slower (minutes per sample) | Faster (minutes per sample) |
| Sample Consumption | Low (µg to mg) | Higher (mg) |
| Information Provided | Retention time, relative purity | Structural information, absolute purity (with internal standard) |
| Impurity Identification | Requires standards or mass spectrometry coupling | Can often identify unknown impurities based on structure |
| Cost (Instrument) | Moderate to High | High |
| Solvent Consumption | High | Low |
Visualizing the Workflows and Equilibrium
Caption: Workflow for boronic acid purity analysis by HPLC.
Caption: Workflow for boronic acid purity analysis by NMR.
Caption: Equilibrium between a boronic acid and its boroxine.
Conclusion and Recommendations
Both HPLC and NMR are powerful techniques for assessing the purity of boronic acids. The choice between them depends on the specific requirements of the analysis.
-
HPLC is often the method of choice for routine quality control in a manufacturing environment due to its high sensitivity, excellent quantitative capabilities, and suitability for automation. It excels at separating the boronic acid from various process-related impurities.
-
NMR provides invaluable structural information, making it ideal for identifying unknown impurities and for studying the equilibrium between the boronic acid and its boroxine. While it can be used for quantification, its sensitivity is lower than HPLC. ¹¹B NMR is particularly useful as it directly probes the boron environment.
For a comprehensive purity assessment, a combination of both techniques is often employed. NMR can be used to confirm the identity of the main component and any major impurities, while HPLC provides a more sensitive measure of overall purity.
A Comparative Guide to Thermal vs. Flow Chemistry for Suzuki Couplings
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl compounds essential in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate in the presence of a base.[2][4][5] While the fundamental transformation remains the same, the method of execution—specifically how energy is introduced to drive the reaction—can dramatically impact efficiency, safety, and scalability. This guide provides an objective comparison between traditional thermal batch processing and modern continuous flow chemistry for Suzuki couplings, supported by experimental data and detailed protocols.
The Suzuki Coupling Catalytic Cycle
The generally accepted mechanism for the Suzuki coupling involves a catalytic cycle with a palladium catalyst. It begins with the oxidative addition of an organic halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with an organoboron compound, which must be activated by a base. The final step is reductive elimination, which forms the desired C-C bond, releases the biaryl product, and regenerates the Pd(0) catalyst to re-enter the cycle.[4][5]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Performance Comparison
Flow chemistry consistently demonstrates significant advantages over conventional batch heating in terms of reaction speed, efficiency, and safety.[6] The superior heat and mass transfer inherent to microreactors allows for dramatically reduced reaction times and often cleaner product profiles.[1][6]
| Parameter | Thermal (Batch) Chemistry | Flow Chemistry | Key Advantages of Flow |
| Reaction Time | Hours (e.g., 3-24 hours)[1][7] | Seconds to Minutes (e.g., <25 s to 70 min)[8][9] | Drastic reduction in processing time, higher throughput.[7] |
| Typical Yield | Good to Excellent | Excellent to Quantitative (e.g., up to 99%)[6] | Precise control minimizes side product formation.[1] |
| Temperature | 50-120 °C[4][7][10] | Ambient to >200 °C (superheated)[9][11] | Access to novel process windows with superheated solvents.[9] |
| Heat Transfer | Slow, inefficient, potential for hotspots | Rapid and highly efficient | Uniform heating, enhanced safety, and reproducibility.[12] |
| Mass Transfer | Dependent on stirring efficiency | Excellent and highly reproducible | Better mixing leads to faster, more consistent reactions.[6] |
| Safety | Risks associated with large volumes of reagents | Inherently safer due to small reactor volume | Minimized risk for exothermic or hazardous reactions.[13] |
| Scalability | Complex, requires re-optimization | Straightforward ("scale-out") by extending run time | Predictable scaling from lab to production.[12][13] |
Experimental Protocols
Typical Protocol for Thermal (Batch) Suzuki Coupling
This protocol is a generalized procedure based on conventional laboratory methods.
-
Glassware Preparation: An appropriately sized round-bottom flask equipped with a magnetic stir bar and reflux condenser is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: The aryl halide (1.0 mmol), boronic acid (1.1-1.5 mmol), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) are added to the flask.[10]
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) is added. For air-sensitive catalysts, this is done under a positive pressure of inert gas.[7]
-
Solvent Addition: Degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF/Water) is added via syringe.[10]
-
Reaction: The flask is placed in a preheated oil bath and stirred vigorously at the desired temperature (e.g., 60-100 °C) for the required time (typically 1-24 hours).[4][7] Reaction progress is monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted, filtered, and the product is extracted using an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography.[4]
Caption: A typical experimental workflow for a thermal (batch) Suzuki coupling.
Typical Protocol for Flow Chemistry Suzuki Coupling
This protocol describes a generalized setup for a continuous flow reaction.
-
Solution Preparation: Two or more stock solutions are prepared.
-
Solution A: The aryl halide and boronic acid are dissolved in a suitable solvent (e.g., 1,4-Dioxane).[8]
-
Solution B: The base (e.g., K₃PO₄) is dissolved in an aqueous solution.[8]
-
Catalyst: The palladium catalyst can be included in Solution A if homogeneous, or packed into a solid-phase cartridge if heterogeneous.[11]
-
-
System Setup: Syringe pumps or HPLC pumps are primed with the reactant solutions. The pumps are connected via a T-mixer to the inlet of a flow reactor (e.g., a heated coil or a packed-bed cartridge).[8]
-
Reaction: The reactor is pre-heated to the target temperature (e.g., 75-150 °C). The pumps are started, feeding the solutions at specified flow rates (e.g., 0.1-1.0 mL/min) to achieve the desired residence time within the heated zone.[8][11] For example, a reaction that takes 6 hours in batch can be completed in under 70 minutes in flow.[8]
-
Collection & Analysis: The product stream exits the reactor, passes through a back-pressure regulator to maintain system pressure, and is collected in a vial. The steady-state output can be analyzed directly by LC-MS.
-
Workup: For scalable synthesis, the collected product stream is subjected to continuous liquid-liquid extraction or other in-line purification methods.
Caption: A typical experimental workflow for a continuous flow Suzuki coupling.
Conclusion
For Suzuki-Miyaura cross-coupling reactions, flow chemistry presents a compelling alternative to traditional thermal batch methods. The primary advantages of flow technology—including drastically reduced reaction times, superior process control, inherent safety, and streamlined scalability—make it an enabling technology for researchers, scientists, and drug development professionals.[1][6][13] While batch chemistry remains a valuable tool for small-scale discovery, the adoption of continuous flow processes offers a clear pathway to more efficient, safer, and scalable chemical synthesis.
References
- 1. iris.unina.it [iris.unina.it]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is fundamental to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Like other boronic acid derivatives, this compound should be handled as hazardous waste.[1][2] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling and disposal activities involving this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving may be considered.[1] |
| Body Protection | A fully fastened lab coat that covers the arms.[1] |
| Footwear | Closed-toe shoes.[1] |
| Respiratory | If there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[2] |
This data is compiled from general safety guidelines for handling boronic acid derivatives.
Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for the solid and liquid waste of this compound.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, weighing boats, and pipette tips should be collected in a designated solid hazardous waste container.
-
Ensure the container is kept closed except when adding waste.[3][4]
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.[2]
-
The container should not be filled beyond 90% capacity to allow for expansion.
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[3]
-
After triple rinsing, the container labels should be defaced, and the cap removed before disposal as regular trash or recycling, in accordance with your institution's policies.[3]
5. Spill Management:
-
In the event of a spill, evacuate and secure the area.[2]
-
For solid spills, carefully sweep or vacuum the material and place it into a sealed, labeled hazardous waste container. Avoid generating dust.[5]
-
For liquid spills, use an inert absorbent material like vermiculite or sand.[2] Collect the absorbed material and dispose of it as solid hazardous waste.[2]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
6. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.[4][6]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal by contacting your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][6]
Experimental Protocols
Decontamination of Glassware:
For thorough decontamination of glassware that has come into contact with boronic acids, a basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt.[1][7]
-
Initial Rinse: Rinse the glassware with an appropriate organic solvent to remove the bulk of the residual compound. Collect this rinsate as liquid hazardous waste.
-
Basic Wash: Carefully wash the glassware with a dilute basic solution (e.g., 1M NaOH). This will convert the boronic acid to the corresponding boronate salt.
-
Collection: The basic wash solution should be collected as liquid hazardous waste.
-
Final Rinse: Rinse the glassware thoroughly with deionized water. This final rinse water should also be collected as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Table 2: Summary of Waste Streams and Handling
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealable solid waste container | Collect contaminated items (gloves, paper, etc.). Seal and store in SAA for EHS pickup.[1] |
| Liquid Waste | Labeled, sealable liquid waste container | Collect solutions containing the compound. Do not overfill. Seal and store in SAA for EHS pickup. |
| Spill Debris | Labeled, sealable solid waste container | Collect absorbent materials and contaminated cleaning supplies. Seal and store for EHS pickup.[2] |
| Rinsate | Labeled, sealable liquid waste container | Collect all rinsate from container and glassware decontamination. Seal and store for EHS pickup.[1][3] |
Disposal Workflow Visualization
References
Comprehensive Safety and Handling Guide for 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid was not available. The following guidance is based on the safety data of closely related boronic acid compounds. Researchers should always perform a risk assessment prior to handling any chemical and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Immediate Safety Precautions
When handling this compound, it is crucial to mitigate potential hazards. Based on data from similar boronic acids, this compound should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][6]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[1] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[1] Contaminated clothing should be removed immediately and laundered before reuse.[3]
Personal Protective Equipment (PPE)
Consistent and correct use of personal protective equipment is mandatory to minimize exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use.[1][6][7] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][6] | To prevent respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling is crucial for safety and experimental integrity.
-
Preparation:
-
Confirm that a chemical fume hood is certified and functioning correctly.
-
Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[6]
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
The work area should be clean and free of clutter.[6]
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
-
-
Handling the Compound:
-
Conduct all manipulations of the solid compound within a chemical fume hood to control dust and vapor.[5]
-
Use a spatula or other appropriate tools for transferring the solid to avoid generating dust.[6]
-
Keep the container tightly closed when not in use.[6]
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[1] Do not pour waste down the drain.[1]
-
Contaminated Materials: Any materials, such as weighing paper, pipette tips, and gloves, that come into contact with the chemical should be disposed of as hazardous waste.
Spill Response
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1]
-
Clean-Up: Carefully sweep or scoop up the contained material and place it into a labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and institutional EHS department.
Visual Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
